molecular formula C13H12N2O2 B1293809 N-Benzyl-4-nitroaniline CAS No. 14309-92-3

N-Benzyl-4-nitroaniline

Cat. No.: B1293809
CAS No.: 14309-92-3
M. Wt: 228.25 g/mol
InChI Key: QBSRKOBMKFOHOS-UHFFFAOYSA-N
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Description

N-Benzyl-4-nitroaniline is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSRKOBMKFOHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074522
Record name p-Nitro-N-benzylaniline
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Molecular Weight

228.25 g/mol
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CAS No.

14309-92-3
Record name N-(4-Nitrophenyl)benzenemethanamine
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Record name N-Benzyl-4-nitroaniline
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Record name N-benzyl-4-nitroaniline
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Record name N-Benzyl-4-nitroaniline
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Foundational & Exploratory

Spectroscopic Characterization of N-Benzyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-nitroaniline is a secondary amine derivative of significant interest in medicinal chemistry and materials science due to its potential biological activity and nonlinear optical properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document outlines the expected spectral features based on the analysis of its constituent fragments, 4-nitroaniline and the benzyl group, and provides detailed experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the predicted and observed spectroscopic data for this compound and its key structural fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2-7.4Multiplet5H
Aromatic (C₆H₄)6.7 (d, J=9 Hz), 8.0 (d, J=9 Hz)Doublet, Doublet2H, 2H
Methylene (-CH₂-)~4.4Singlet2H
Amine (-NH-)Broad singlet1H

Note: Predicted values are based on known shifts for N-benzylaniline and 4-nitroaniline. The exact chemical shift of the N-H proton can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomChemical Shift (ppm)
C=O (Nitro)Not Applicable
Aromatic C-NO₂~157
Aromatic C-NH~137
Aromatic CH (nitroaniline ring)~127, ~113
Aromatic C (benzyl ring)~139 (ipso), ~129, ~128, ~127
Methylene (-CH₂-)~48

Note: Predicted values are based on known shifts for N-benzylaniline and 4-nitroaniline.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
NO₂ Asymmetric Stretch1500-1550Strong
C=C Aromatic Stretch1450-1600Medium-Strong
NO₂ Symmetric Stretch1300-1370Strong
C-N Stretch1250-1350Medium-Strong

Note: These are expected absorption ranges and are based on typical values for secondary amines, aromatic nitro compounds, and benzyl groups.

Table 4: UV-Visible Absorption Data for this compound

Solventλmax (nm)
Ethanol~380

Note: The λmax is predicted based on the spectrum of 4-nitroaniline and is expected to show a bathochromic (red) shift due to the electron-donating effect of the benzylamino group.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Employ a sufficient number of scans and a suitable relaxation delay to obtain a good quality spectrum.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.

  • Data Processing:

    • The spectrophotometer software will automatically subtract the baseline spectrum from the sample spectrum.

    • Determine the wavelength of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Properties Electronic Properties UV_Vis->Properties

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, based on established spectroscopic principles and analysis of related compounds, serves as a valuable reference for researchers in the fields of chemistry, pharmacology, and materials science. The detailed experimental protocols offer a practical guide for obtaining high-quality spectroscopic data, which is essential for unambiguous structure determination, purity assessment, and the investigation of the electronic properties of this versatile molecule. Further experimental validation will be crucial to confirm the predicted spectral features and to build a more complete spectroscopic profile of this compound.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

N-Benzyl-4-nitroaniline (C₁₃H₁₂N₂O₂) is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1] The molecule's key characteristic is the presence of a strong electron-withdrawing nitro group (-NO₂) at the para position of the aniline ring, which significantly influences the electronic properties of the molecule.[1] This intramolecular charge transfer from the amine donor to the nitro acceptor across the π-conjugated system is a crucial factor in its notable NLO properties.[1]

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol [2]
CAS Number 14309-92-3[2]
Melting Point 147 °C[2]
Boiling Point 392.0±25.0 °C (Predicted)[2]

Crystal Structure and Intermolecular Interactions

The crystal structure of this compound was determined by Iwasaki et al. in 1988. While the specific unit cell parameters and atomic coordinates from this study are not widely accessible in public crystallographic databases, subsequent research has highlighted key aspects of its solid-state arrangement.

A significant feature of the crystal packing in this compound is the reported absence of N-H···O hydrogen bonding. This is noteworthy when compared to its isomer, N-Benzyl-3-nitroaniline, where classical N-H···O hydrogen bonds are present. This difference in intermolecular interactions, arising from the change in the nitro group's position, has a profound effect on the supramolecular aggregation of these molecules.

For comparative purposes, the crystallographic data for N-Benzyl-3-nitroaniline is presented below. This data provides a valuable reference for understanding the crystallographic characteristics of this class of compounds.

Table 2: Crystallographic Data for N-Benzyl-3-nitroaniline

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.3359 (2)
b (Å) 19.2285 (6)
c (Å) 5.6017 (2)
α (°) 90
β (°) 97.334 (3)
γ (°) 90
Volume (ų) 570.04 (3)
Z 2
Temperature (K) 295
Radiation type Mo Kα
R-factor 0.034
wR-factor 0.081

Data obtained from the study of N-Benzyl-3-nitroaniline.

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its benzyl and 4-nitrophenyl moieties. The dihedral angle between the two aromatic rings is a critical parameter influencing the molecule's conformation and its NLO properties. In the related N-Benzyl-3-nitroaniline, the dihedral angle between the ring planes is 86.0(6)°. The C1—N1—C7—C8 torsion angle in the 3-nitro isomer is 72.55 (19)°, indicating a bent conformation. It is anticipated that this compound adopts a similarly non-planar geometry.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, with the most common methods being:

  • Alkylation of 4-nitroaniline: This method involves the reaction of 4-nitroaniline with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. The base is used to deprotonate the amine, facilitating the nucleophilic substitution.

  • Reductive Amination: This two-step process begins with the reaction of 4-nitrobenzaldehyde with benzylamine to form a Schiff base (imine). The subsequent reduction of the imine, typically with a reducing agent like sodium borohydride, yields this compound.

  • Nitration of N-benzylaniline: This approach involves the direct nitration of N-benzylaniline using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This method may produce a mixture of ortho, meta, and para isomers, requiring subsequent purification to isolate the desired 4-nitro product.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

molecular_structure cluster_benzyl Benzyl Group cluster_nitroaniline 4-Nitroaniline Group C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 N1 N C7->N1 C8 C N1->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 N2 N C11->N2 C13 C C12->C13 C13->C8 O1 O N2->O1 + O2 O N2->O2 -

Caption: Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd data_processing Data Processing and Structure Solution xrd->data_processing refinement Structure Refinement data_processing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure and Molecular Geometry

Caption: Experimental workflow for structural analysis.

References

Physical and chemical properties of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Benzyl-4-nitroaniline, a compound of interest in materials science and as a synthetic intermediate.[1][2] This document outlines its key characteristics, experimental protocols for its synthesis, and visual representations of its chemical logic.

Core Physical and Chemical Properties

This compound, with the CAS number 14309-92-3, is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1][3] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring and the basicity of the amine.[1]

A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂PubChem[4]
Molecular Weight 228.25 g/mol PubChem[4]
Melting Point 147 °CChemicalBook[5]
Boiling Point (Predicted) 392.0 ± 25.0 °CChemicalBook[5]
Density (Predicted) 1.258 ± 0.06 g/cm³ChemicalBook[5]
CAS Number 14309-92-3Benchchem[1]
IUPAC Name This compoundPubChem[4]
Synonyms N-(4-Nitrophenyl)benzenemethanamine, p-Nitro-N-benzylanilinePubChem[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes. Common methods include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde with benzylamine.[1] Another approach involves the nitration of N-benzylaniline.[1]

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in a suitable solvent (e.g., ethanol, acetonitrile).

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the mixture to deprotonate the aniline nitrogen.

  • Addition of Benzylating Agent: Slowly add benzyl chloride or benzyl bromide to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactions and Logic

The chemical reactivity of this compound is largely dictated by the nitro group and the secondary amine. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring it is attached to towards electrophilic substitution, but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group, providing a route to N-benzyl-p-phenylenediamine.

Below is a diagram illustrating a common synthetic pathway to this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 4-Nitroaniline C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) A->C B Benzyl Chloride B->C D This compound C->D Alkylation

Caption: Synthetic pathway for this compound via alkylation.

Spectral Information

Spectroscopic data is crucial for the characterization of this compound. Available data includes ¹³C NMR, GC-MS, and IR spectra.[4] Researchers should consult spectral databases for detailed information.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Applications in Research and Development

The unique structure of this compound, featuring a donor amine group and an acceptor nitro group connected through a conjugated system, gives it significant nonlinear optical (NLO) properties.[1][2] This makes it a candidate for applications in photonic and optoelectronic devices.[1] It is also used as an intermediate in the synthesis of more complex molecules and specialty chemicals.[1]

The following diagram illustrates a general workflow for evaluating a compound like this compound for its potential applications.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Evaluation A Synthesis of This compound B Purification (Chromatography/Recrystallization) A->B C Spectroscopic Analysis (NMR, IR, MS) B->C D Physical Property Measurement (MP, etc.) B->D E NLO Property Testing C->E F Further Chemical Modification C->F D->E

Caption: General workflow for the evaluation of this compound.

References

An In-depth Technical Guide to the Solubility of N-Benzyl-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-4-nitroaniline, a compound of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of its solubility in a variety of organic solvents. This guide furnishes detailed experimental protocols based on established methodologies, including the isothermal shake-flask method, gravimetric analysis, and HPLC-based quantification. Furthermore, it presents a logical framework for understanding the factors that influence the solubility of this compound and includes templates for systematic data presentation. This document is intended to be a valuable resource for researchers and professionals, enabling them to generate, interpret, and utilize solubility data for applications ranging from reaction optimization and purification to formulation development.

Introduction

This compound is a substituted aromatic amine with a molecular structure that confers a balance of polar and non-polar characteristics. The presence of the nitro group (-NO₂) and the secondary amine (-NH-) introduces polarity and the potential for hydrogen bonding, while the benzyl and phenyl groups contribute to its non-polar nature. An understanding of its solubility in various organic solvents is crucial for its effective use in chemical synthesis, purification via crystallization, and in the development of advanced materials.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. A conceptual understanding of these factors is essential for solvent selection and for interpreting experimental solubility data. The key factors are illustrated in the diagram below.

G Factors Influencing the Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Molecular Polarity (Nitro and Amine Groups) Solubility->Polarity H_Bonding Hydrogen Bonding Capacity (Amine Proton) Solubility->H_Bonding Molecular_Size Molecular Size and Shape Solubility->Molecular_Size Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity Solvent_H_Bonding Solvent H-Bonding (Donor/Acceptor) Solubility->Solvent_H_Bonding Dielectric_Constant Dielectric Constant Solubility->Dielectric_Constant Temperature Temperature Solubility->Temperature Pressure Pressure (for gases) Solubility->Pressure

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Experimental Workflow:

G start Start prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (e.g., 0.45 µm filter) sample->filter quantify Quantify Solute Concentration (e.g., HPLC, Gravimetric) filter->quantify end End quantify->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the desired organic solvent. Ensure there is undissolved solid remaining to confirm saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean, pre-weighed vial.

  • Quantification:

    • The concentration of this compound in the filtered supernatant can be determined by a suitable analytical method as described below.

Gravimetric Analysis

This method is straightforward and involves determining the mass of the dissolved solute after evaporating the solvent.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume of the filtered saturated solution into the evaporating dish.

    • Reweigh the evaporating dish with the solution to determine the mass of the solution.

  • Solvent Evaporation:

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculation:

    • The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.

    • The solubility can be expressed in various units, such as g/L or mg/mL.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Detailed Protocol:

  • Instrumentation and Conditions:

    • An HPLC system equipped with a UV-Vis detector is suitable.

    • A reverse-phase C18 column is a common choice.

    • The mobile phase would typically consist of a mixture of acetonitrile or methanol and water. The exact composition should be optimized to achieve good peak shape and retention time for this compound.

    • The detection wavelength should be set to the λmax of this compound in the mobile phase.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Analysis of Saturated Solution:

    • Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. A tabular format is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

Solvent ClassSolventSolubility (g/L)Solubility (mol/L)Method of Analysis
Alcohols MethanolExperimental DataCalculated Datae.g., Gravimetric
EthanolExperimental DataCalculated Datae.g., HPLC
IsopropanolExperimental DataCalculated Datae.g., HPLC
Ketones AcetoneExperimental DataCalculated Datae.g., Gravimetric
Methyl Ethyl KetoneExperimental DataCalculated Datae.g., HPLC
Esters Ethyl AcetateExperimental DataCalculated Datae.g., HPLC
Ethers Diethyl EtherExperimental DataCalculated Datae.g., Gravimetric
Tetrahydrofuran (THF)Experimental DataCalculated Datae.g., HPLC
Hydrocarbons n-HexaneExperimental DataCalculated Datae.g., Gravimetric
TolueneExperimental DataCalculated Datae.g., HPLC
Chlorinated DichloromethaneExperimental DataCalculated Datae.g., HPLC
Amides Dimethylformamide (DMF)Experimental DataCalculated Datae.g., HPLC

Conclusion

This technical guide has outlined the essential theoretical considerations and practical methodologies for determining the solubility of this compound in a range of organic solvents. While specific quantitative data is not currently available in the public domain, the detailed experimental protocols provided herein will enable researchers to generate high-quality, reproducible solubility data. The systematic approach to understanding the factors influencing solubility, combined with robust experimental design and data presentation, will be invaluable for the successful application of this compound in research and development. It is recommended that solubility studies be conducted at various temperatures to gain a more complete thermodynamic understanding of the dissolution process.

An In-depth Technical Guide on the Thermal Stability of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition characteristics of N-Benzyl-4-nitroaniline. Due to a lack of specific experimental data for this compound in peer-reviewed literature, this guide also includes data for the closely related and well-studied compound, N-benzyl-2-methyl-4-nitroaniline (BNA), to provide a contextual understanding. Additionally, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to facilitate further research.

Thermal Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMelting Point (°C)Thermal Stability (Decomposition Onset)
This compound14309-92-3C₁₃H₁₂N₂O₂148-149[1]Data not available
N-benzyl-2-methyl-4-nitroaniline (BNA)Not ApplicableC₁₄H₁₄N₂O₂~102Stable up to 230°C

Note: The thermal stability data is for N-benzyl-2-methyl-4-nitroaniline (BNA), a related derivative, and should be used as a reference with caution.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The sample pan is placed in the TGA furnace.

    • An inert atmosphere is established by purging with a high-purity gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition range (e.g., 600°C).

    • A linear heating rate is applied, typically in the range of 10-20°C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The initial decomposition temperature (T_onset), often determined by the intersection of the baseline with the tangent of the decomposition step.

    • The temperature of maximum decomposition rate (T_peak), identified from the peak of the derivative thermogravimetric (DTG) curve.

    • The percentage of mass loss at different temperature ranges.

    • The residual mass at the end of the experiment.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic events associated with decomposition.

Instrumentation: A Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The sample and reference pans are placed in the DSC cell.

    • An inert atmosphere is maintained by purging with nitrogen or argon.

  • Thermal Program:

    • The sample is subjected to a controlled heating program, similar to the TGA protocol (e.g., heating from ambient to a temperature beyond the melting and decomposition points at a rate of 10°C/min).

  • Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • The melting point (T_m), observed as an endothermic peak. The onset of the peak is typically reported as the melting point.

    • The enthalpy of fusion (ΔH_f), calculated from the area of the melting peak.

    • Exothermic peaks that may indicate decomposition. The onset temperature of such a peak can provide information about the thermal stability.

Workflow for Thermal Stability Assessment

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound (Solid Sample) Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA: Open, DSC: Sealed) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data TGA_Analysis Determine: - T_onset (Decomposition) - Mass Loss (%) - Residual Mass TGA_Data->TGA_Analysis DSC_Analysis Determine: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_f) - Decomposition Exotherm DSC_Data->DSC_Analysis Stability_Report Thermal Stability Report TGA_Analysis->Stability_Report DSC_Analysis->Stability_Report

Generalized workflow for thermal stability analysis.

Potential Decomposition Pathways

While specific decomposition pathways for this compound have not been elucidated, the thermal decomposition of nitroaromatic and N-alkylated aniline compounds generally involves the cleavage of the weakest bonds at elevated temperatures. Potential initial decomposition steps could include:

  • C-N Bond Scission: Cleavage of the bond between the benzyl group and the nitrogen atom, or the bond between the phenyl ring and the nitrogen atom.

  • Nitro Group Decomposition: The nitro group is thermally labile and can decompose, leading to the release of nitrogen oxides (NOx).

Further research, including techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be necessary to identify the evolved gas products and elucidate the precise decomposition mechanism of this compound.

Conclusion

This guide summarizes the current, albeit limited, knowledge on the thermal stability of this compound and provides standardized protocols for its empirical determination. The data for the related compound, N-benzyl-2-methyl-4-nitroaniline, suggests that this compound is likely to be a thermally stable solid at ambient conditions, but its high-temperature behavior requires experimental verification. The provided experimental workflows offer a clear path for researchers to perform these crucial analyses, contributing to a more complete understanding of this compound's properties for its application in research and development.

References

Quantum Chemical Studies of N-Benzyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-nitroaniline (NBNA) is a significant organic compound, recognized for its potential applications in nonlinear optics (NLO) and as a building block in the synthesis of more complex molecules, including dyes and potential pharmaceuticals.[1] Its molecular structure, characterized by a donor-pi-acceptor (D-π-A) framework, makes it a subject of extensive research. This guide provides a comprehensive overview of the quantum chemical studies performed on this compound and its closely related derivatives. It details the theoretical and experimental methodologies used to elucidate its structural, spectroscopic, and electronic properties. All quantitative data from referenced studies are summarized for comparative analysis, and key experimental and computational workflows are visualized to facilitate understanding.

Introduction

This compound, with the chemical formula C13H12N2O2, consists of a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1] The presence of the electron-donating amine group and the electron-withdrawing nitro group on the phenyl ring creates a significant intramolecular charge transfer system, which is fundamental to its notable nonlinear optical properties.[1] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular geometry, vibrational frequencies, electronic structure, and reactivity of NBNA.[1] These theoretical studies provide critical insights that complement and help interpret experimental findings from techniques such as FT-IR, UV-Vis, and NMR spectroscopy.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved through several established organic chemistry routes. Common methods include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, the reductive amination of 4-nitrobenzaldehyde with benzylamine, or the nitration of N-benzylaniline.[1]

The molecular structure has been a key focus of both experimental and computational investigations. X-ray diffraction studies on related compounds and extensive DFT calculations have been used to determine its geometric parameters.[1][2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization S1 Reactants (e.g., 4-nitroaniline, benzyl chloride) S2 Reaction (e.g., Alkylation) S1->S2 S3 Purification (e.g., Column Chromatography) S2->S3 C1 Spectroscopic Analysis (FT-IR, NMR, UV-Vis) S3->C1 C2 Structural Analysis (X-ray Diffraction) S3->C2 C3 Quantum Chemical Calculations (DFT) S3->C3

Caption: Workflow for Synthesis and Characterization of NBNA.

Experimental and Computational Methodologies

A combination of experimental and computational methods is crucial for a thorough understanding of this compound.

Experimental Protocols
  • Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range. The solid sample is mixed with KBr and pressed into a pellet. This technique identifies the vibrational modes of the functional groups present in the molecule.[2]

  • UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum is measured to identify the electronic transitions within the molecule. The analysis helps in understanding the HOMO-LUMO energy gap. The spectrum of 4-nitroaniline, a related compound, shows characteristic absorbance peaks that are influenced by the solvent and molecular structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, with features like the carbon atom attached to the nitro group appearing significantly downfield.[1]

  • X-ray Diffraction (XRD) : Single-crystal X-ray diffraction is used to determine the precise bond lengths, bond angles, and crystal packing of the molecule in its solid state. For the related N-benzyl-2-methyl-4-nitroaniline (BNA), XRD analysis has shown it belongs to the orthorhombic crystal system.[4][5]

Computational Protocols
  • Density Functional Theory (DFT) : DFT calculations are the cornerstone of theoretical studies on NBNA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations.[1][6] All calculations are typically performed using software packages like Gaussian.[6]

  • Frequency Analysis : After geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface and allows for the prediction of IR and Raman spectra, which can be compared with experimental data.[6]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[6][7]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization. It provides insights into the stability of the molecule arising from interactions like the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring.[6][8]

  • Molecular Electrostatic Potential (MEP) Analysis : The MEP surface map illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack.[6]

Data Presentation: Calculated and Experimental Parameters

The following tables summarize the key quantitative data obtained from quantum chemical studies and experimental work on this compound and its closely related and frequently studied derivative, N-benzyl-2-methyl-4-nitroaniline (BNA).

Table 1: Electronic Properties
ParameterMoleculeValueMethod/Source
HOMO EnergyThis compound~ -6.2 eVDFT/B3LYP[1]
LUMO EnergyThis compound~ -2.5 eVDFT/B3LYP[1]
HOMO-LUMO GapThis compound~ 3.7 eVDFT/B3LYP[1]
HOMO-LUMO Gap4-nitroaniline3.8907 eVB3LYP/6-311G(d,p)[9]
Dipole Moment4-nitroaniline-B3LYP/6-311G(d,p)[9]
Table 2: Selected Geometric Parameters (Calculated)
ParameterMoleculeValueMethod
N-H Bond LengthBNA mixture1.01 ÅComputational Study[1]
C-H Bond Length4-nitroaniline1.081-1.085 ÅB3LYP
C-NH Bond Distance4-nitroaniline~1.38 ÅB3LYP
Table 3: Vibrational Frequencies (Calculated vs. Experimental for BNA)
Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Method
C-H stretching32303212DFT (calculation), FT-IR (experimental)[1]

Analysis of Computational Results

Quantum chemical studies provide deep insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is primarily localized on the electron-rich aniline part of the molecule, specifically involving the nitrogen lone pair, while the LUMO is distributed over the electron-accepting nitro-substituted phenyl ring.[6] The energy gap between these orbitals is a measure of the molecule's excitability. A smaller gap suggests easier electronic transitions and is often associated with enhanced NLO properties. The calculated gap of approximately 3.7 eV for NBNA indicates a stable molecule with significant potential for electronic applications.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant intramolecular charge transfer from the donor (amino group) to the acceptor (nitro group) through the π-conjugated system. Key interactions include the delocalization of the nitrogen's lone pair electrons into the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)), which contributes significantly to the molecule's stability.[6]

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the electronic density. For NBNA, the negative potential (red/yellow regions) is concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is typically found around the amine hydrogen and the benzyl group hydrogens, suggesting susceptibility to nucleophilic attack.

Relationship Between Calculated Properties

The diagram below illustrates the interconnectedness of various computational analyses performed in a typical quantum chemical study.

Start Molecular Structure (Input Geometry) Opt Geometry Optimization (DFT/B3LYP) Start->Opt Freq Frequency Calculation Opt->Freq NBO NBO Analysis Opt->NBO HOMO HOMO-LUMO Analysis Opt->HOMO MEP MEP Analysis Opt->MEP End Predicted Properties (Structure, Spectra, Reactivity) Freq->End NBO->End HOMO->End MEP->End

Caption: Interrelationship of Quantum Chemical Calculations.

Conclusion

Quantum chemical studies, predominantly using DFT methods, have proven to be exceptionally powerful in elucidating the structural and electronic characteristics of this compound. These theoretical investigations, when coupled with experimental data, provide a robust framework for understanding its properties. The calculated geometric parameters, vibrational spectra, and electronic properties show good agreement with experimental results where available. The analyses of its frontier molecular orbitals, NBO interactions, and MEP surface confirm the significant intramolecular charge-transfer nature of the molecule, which underpins its potential in materials science, particularly in the field of nonlinear optics. This guide serves as a foundational resource for researchers engaged in the study and application of this versatile compound.

References

N-Benzyl-4-nitroaniline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-4-nitroaniline, a synthetic organic compound with applications in materials science and as a precursor in the development of novel chemical entities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and summarizes its key spectral characteristics.

Core Compound Information

This compound is an aromatic amine characterized by a benzyl group and a nitro-substituted phenyl ring linked by a secondary amine. Its chemical identity is established by the following identifiers:

IdentifierValue
CAS Number 14309-92-3
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol [1]
IUPAC Name This compound[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. This data is crucial for its handling, purification, and characterization.

PropertyValue
Melting Point 147 °C
Boiling Point (Predicted) 392.0 ± 25.0 °C
Density (Predicted) 1.258 ± 0.06 g/cm³
pKa (Predicted) 0.31 ± 0.20

Spectroscopic Data Summary:

TechniqueKey Data Points
¹H NMR Data for the related compound p-Nitroaniline (in DMSO-d₆) shows peaks at δ 7.98 (d, J=9 Hz, 2H) and 6.64 (d, J=9 Hz, 2H) ppm.[2]
¹³C NMR For p-Nitroaniline (in DMSO-d₆), characteristic peaks are observed at δ 156.67, 136.63, 127.37, and 113.35 ppm.[2] The carbon atom attached to the nitro group is expected to be significantly downfield.[3]
Infrared (IR) Spectroscopy For the related 4-nitroaniline, characteristic peaks are observed around 1506 cm⁻¹ (-N=O functional group) and 1639 cm⁻¹ (-N-H bending).[4]
Mass Spectrometry Predicted m/z values for various adducts include [M+H]⁺: 229.09715, [M+Na]⁺: 251.07909, and [M-H]⁻: 227.08259.[5]

Synthesis of this compound

Common synthetic strategies for this compound include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde with benzylamine.[3] An alternative approach is the nitration of N-benzylaniline.[3]

Experimental Protocol: Nucleophilic Substitution (Adapted)

The following is a generalized experimental protocol for the synthesis of N-substituted anilines, which can be adapted for this compound.

Materials:

  • 4-nitroaniline

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or other suitable solvent

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) and sodium bicarbonate (1.2 equivalents) in ethanol.

  • Add benzyl chloride (1.1 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Structural and Functional Significance

G cluster_synthesis Synthesis Workflow Reactants 4-Nitroaniline + Benzyl Chloride Reaction Nucleophilic Substitution (Reflux in Ethanol with Base) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_structure_property Structure-Property Relationship cluster_features cluster_properties cluster_applications Structure Molecular Structure (this compound) Features Key Structural Features Structure->Features possesses Properties Resulting Properties Features->Properties leads to Features_list Electron-donating amine Electron-withdrawing nitro group π-conjugated system Applications Potential Applications Properties->Applications enables Properties_list Nonlinear Optical (NLO) Effects Precursor for derivatives Applications_list Materials Science Antimicrobial drug development

References

Historical synthesis methods for N-substituted nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Synthesis Methods for N-Substituted Nitroanilines

Introduction

N-substituted nitroanilines are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and materials science.[1][2] Their molecular architecture, featuring a substituted amino group and a nitro group on an aromatic ring, imparts unique chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group significantly influences the properties of the aniline moiety, playing a crucial role in various mechanisms of action, including bioreductive activation in hypoxic conditions found in solid tumors.[3] This guide provides a comprehensive overview of the seminal, historical methods developed for the synthesis of these valuable compounds, offering detailed experimental protocols, comparative data, and visual workflows for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of N-substituted nitroanilines has historically been approached via several key strategies. These methods can be broadly categorized into (1) the formation of the C-N bond by coupling an amine with a nitro-functionalized aryl halide, and (2) the introduction of a nitro group onto a pre-existing N-substituted aniline.

Nucleophilic Aromatic Substitution (SNAr)

One of the most fundamental and historically significant methods for preparing N-aryl nitroanilines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method relies on the activation of an aryl halide by a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (e.g., a halogen).[4][5][6] The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack by the amine, thereby facilitating the substitution.[4][7]

General Reaction: Ar-X + R-NH₂ → Ar-NH-R + HX (where Ar contains a nitro group ortho/para to the leaving group X)

Experimental Protocol: SNAr Synthesis of N-Substituted 2-Nitroanilines [3]

  • Materials: 2-Nitrochlorobenzene (1 mmol), substituted aniline (1.2 mmol), potassium carbonate (K₂CO₃) (2 mmol), dimethylformamide (DMF) (10 mL).

  • Procedure:

    • A mixture of 2-nitrochlorobenzene, the desired substituted aniline, and potassium carbonate is prepared in a round-bottom flask containing dimethylformamide.

    • The reaction mixture is heated to 120 °C and stirred for 8-12 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted 2-nitroaniline.

SNAr_Reaction A Nitro-Aryl Halide (e.g., 2-Nitrochlorobenzene) C N-Substituted Nitroaniline A->C B Amine (e.g., Substituted Aniline) B->C Base Base (e.g., K₂CO₃) D Salt Byproduct Base->D Solvent Solvent (e.g., DMF) Heat Heat (120°C)

Ullmann Condensation and Goldberg Reaction

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[8] Specifically, the reaction of an aryl halide with an amine in the presence of a copper catalyst is known as the Goldberg reaction, a variant of the Ullmann condensation.[8][9] Historically, these reactions required harsh conditions, including high temperatures (often over 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper.[8][10] The aryl halide is typically activated by electron-withdrawing groups.[8]

General Reaction (Goldberg): Ar-X + R-NH₂ --(Cu catalyst, Base)--> Ar-NH-R + HX

Experimental Protocol: Classic Ullmann-type C-N Coupling

  • Materials: Aryl halide (e.g., 2-chlorobenzoic acid), Amine (e.g., aniline), Copper(I) iodide (CuI) catalyst, Ligand (e.g., phenanthroline), Base (e.g., KOH), high-boiling solvent (e.g., N-methylpyrrolidone).

  • Procedure:

    • To a reaction vessel, add the aryl halide, amine, base, and solvent.

    • Add the copper(I) iodide catalyst and the ligand.

    • Heat the mixture to a high temperature (e.g., 180-210 °C) under an inert atmosphere.

    • Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and dilute with a suitable solvent.

    • Perform an aqueous workup to remove the base and copper catalyst. The organic layer is then dried and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

Ullmann_Reaction ArylHalide Nitro-Aryl Halide Product N-Substituted Nitroaniline ArylHalide->Product Amine Amine / Amide Amine->Product Catalyst Copper Catalyst (e.g., CuI) Base Base (e.g., K₂CO₃) Heat High Temp (>180°C)

N-Alkylation of Nitroanilines

The direct N-alkylation of a nitroaniline with an alkylating agent (e.g., an alkyl halide) is a straightforward approach for synthesizing N-alkyl nitroanilines. However, this reaction presents challenges due to the reduced nucleophilicity of the amino group, which is deactivated by the potent electron-withdrawing effect of the ortho- or para-nitro group.[11] Consequently, these reactions often require more forcing conditions, such as stronger bases, polar aprotic solvents, and elevated temperatures, compared to the alkylation of unsubstituted anilines.[11]

General Reaction: O₂N-Ar-NH₂ + R-X --(Base)--> O₂N-Ar-NH-R + HX

Experimental Protocol: N-Alkylation of 2-Nitroaniline [11]

  • Materials: 2-Nitroaniline (1.0 eq.), alkyl halide (e.g., benzyl bromide, 1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), acetonitrile or DMF (~0.1 M concentration).

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline and potassium carbonate.

    • Add the solvent (acetonitrile or DMF).

    • Add the alkyl halide dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to a suitable temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

    • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.

N_Alkylation Start Start: Nitroaniline Step1 Add Base (e.g., K₂CO₃) & Polar Aprotic Solvent (e.g., DMF) Start->Step1 Step2 Add Alkyl Halide (R-X) dropwise Step1->Step2 Step3 Heat Reaction Mixture (e.g., 80-140°C) Step2->Step3 Step4 Workup & Purification (Filtration, Extraction, Chromatography) Step3->Step4 End Product: N-Alkyl Nitroaniline Step4->End

Nitration of N-Substituted Anilines

An alternative historical route involves introducing the nitro group onto an aniline that is already N-substituted. The primary challenge is that the amino group is a strong activating ortho-, para-director, but it is readily protonated in the strongly acidic conditions required for nitration (e.g., mixed H₂SO₄/HNO₃). The resulting anilinium ion is a meta-director. To overcome this, a common strategy is to first protect the amino group with an acyl group (e.g., acetylation).[12][13] The resulting acetamido group is still an ortho-, para-director but is less activating and prevents protonation. The synthesis, therefore, becomes a multi-step sequence.

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline via Protection-Nitration-Deprotection [13]

  • Step 1: Protection (Acetanilide Synthesis)

    • Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group.

  • Step 2: Nitration of Acetanilide [13]

    • Place glacial acetic acid (1.5 mL) and acetanilide (1.5 g) in a boiling tube and stir.

    • Add concentrated sulfuric acid (3 mL).

    • Cool the mixture in an ice/salt bath to 0-5 °C.

    • Slowly add fuming nitric acid (0.6 mL) with stirring, ensuring the temperature does not exceed 20 °C.

    • After addition, allow the mixture to stand at room temperature for 20 minutes.

    • Pour the mixture onto crushed ice (15 g) and collect the yellow precipitate (p-nitroacetanilide) by filtration.

  • Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide) [13]

    • Charge a round-bottom flask with a solution of concentrated sulfuric acid (4 mL) and water (3 mL).

    • Add the p-nitroacetanilide (0.7 g) from the previous step.

    • Gently heat the mixture under reflux for 20 minutes.

    • Pour the hot mixture into cold water (20 mL).

    • Make the solution alkaline by adding sodium hydroxide solution (e.g., 2 M) until a yellow precipitate (p-nitroaniline) forms.

    • Cool the mixture in an ice bath, collect the solid by filtration, wash with water, and dry.

Nitration_Pathway cluster_start Starting Material cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_product Final Product Aniline N-Substituted Aniline Protect Protect Amino Group (e.g., Acetylation) Aniline->Protect Acetic Anhydride Nitrate Nitrate Ring (HNO₃ / H₂SO₄) Protect->Nitrate Acetanilide Intermediate Deprotect Hydrolyze Protecting Group (Acid/Base) Nitrate->Deprotect Nitro-Acetanilide Intermediate Product N-Substituted Nitroaniline Deprotect->Product H⁺ or OH⁻

Comparative Data of Synthesis Methods

The choice of synthetic route historically depended on substrate availability, desired substitution pattern, and tolerance to harsh reaction conditions. Modern methods, such as the Buchwald-Hartwig amination, have largely superseded older techniques like the Ullmann condensation by offering milder conditions and broader scope, but an understanding of these classical methods is essential for a complete perspective.[9]

MethodReactantsReagents / CatalystTypical ConditionsYield Range (%)Historical Context & Notes
SNAr Nitro-aryl Halide + AmineBase (e.g., K₂CO₃)120 °C, DMF[3]60-95%Foundational method. Requires strong activation by ortho/para nitro group.[4]
Ullmann Condensation Nitro-aryl Halide + AmineCopper (Cu) Powder or Salts>200 °C, High-boiling solvent[8]40-80%Classical C-N coupling. Often requires harsh conditions and stoichiometric copper.[8]
N-Alkylation Nitroaniline + Alkyl HalideStrong Base (K₂CO₃, NaH)80-140 °C, DMF/Acetonitrile[11]50-90%Challenged by low nucleophilicity of nitroaniline; requires forcing conditions.[11]
Nitration of Aniline Acetanilide + Nitrating AgentH₂SO₄ / HNO₃0-20 °C[13]50-70% (overall)Multi-step process (protection-nitration-deprotection) to control regioselectivity.[12][13]
Buchwald-Hartwig Aryl Halide + NitroanilinePd Catalyst + Ligand80-110 °C, Toluene[14]80-99%A more modern, highly efficient Pd-catalyzed method that replaced harsher classical techniques.[9]

References

Methodological & Application

Application Notes and Protocols for N-Benzyl-4-nitroaniline and its Derivatives in Second-Harmonic Generation (SHG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic nonlinear optical (NLO) materials have garnered significant interest for applications in optoelectronics and photonics, including frequency conversion, optical switching, and data storage. N-Benzyl-4-nitroaniline and its derivatives are a class of organic compounds that exhibit large second-order NLO properties, making them promising candidates for second-harmonic generation (SHG). Their molecular structure, characterized by an electron-donating amino group and an electron-withdrawing nitro group connected through a π-conjugated system, gives rise to a large molecular hyperpolarizability. When these molecules crystallize in a non-centrosymmetric structure, this molecular property translates into a significant macroscopic SHG efficiency.[1]

This document provides an overview of the application of this compound and its well-studied derivative, N-benzyl-2-methyl-4-nitroaniline (BNA), for SHG applications. It includes a summary of their NLO properties, detailed protocols for their synthesis and crystal growth, and methods for characterizing their SHG efficiency.

Data Presentation: NLO Properties

While quantitative SHG data for this compound is not widely reported, its derivative N-benzyl-2-methyl-4-nitroaniline (BNA) has been extensively characterized and serves as an excellent model for this class of materials. A positional isomer, N-benzyl-3-nitroaniline, has shown an SHG efficiency 1.66 times that of potassium dihydrogen phosphate (KDP).[2]

Table 1: Comparison of SHG Properties of BNA and KDP

PropertyN-benzyl-2-methyl-4-nitroaniline (BNA)Potassium Dihydrogen Phosphate (KDP) (Reference)
SHG Efficiency 56 times that of KDP1 (Reference)
Nonlinear Coefficient (d₃₃) ~234 pm/V at 1064 nmd₃₆ ≈ 0.39 pm/V

Note: The data presented for BNA is indicative of the high potential of this class of organic NLO materials.

Signaling Pathway and Molecular Design for SHG

The efficiency of second-harmonic generation in these organic molecules is fundamentally linked to their molecular structure. The key components are an electron donor group (the benzylic amine) and an electron acceptor group (the nitro group) connected by a π-conjugated bridge (the aniline ring). This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to a large second-order hyperpolarizability (β), the molecular origin of the SHG effect. For this molecular property to manifest on a macroscopic level, the crystals must pack in a non-centrosymmetric space group.

SHG_Molecular_Design cluster_crystal Crystal Structure cluster_output Macroscopic Property Donor Electron Donor (Benzylic Amine) Bridge π-Conjugated Bridge (Aniline Ring) Donor->Bridge Charge Transfer Path Packing Non-centrosymmetric Crystal Packing Acceptor Electron Acceptor (Nitro Group) Bridge->Acceptor SHG High SHG Efficiency Packing->SHG

Caption: Molecular design for SHG in this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the alkylation of 4-nitroaniline with benzyl chloride.

Materials:

  • 4-nitroaniline

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline and a molar excess of anhydrous potassium carbonate in DMF.

  • Add benzyl chloride dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_reactants Reactants R1 4-Nitroaniline Reaction Reaction at 80-90°C R1->Reaction R2 Benzyl Chloride R2->Reaction R3 K₂CO₃ in DMF R3->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Crystal Growth by Slow Evaporation

High-quality single crystals are essential for SHG applications. The slow evaporation solution technique is a common and effective method for growing organic crystals.

Materials:

  • Purified this compound (or its derivative, BNA)

  • High-purity solvent (e.g., methanol, acetonitrile, or a mixture)

  • Beaker or crystallizing dish with a perforated cover

  • Constant temperature environment (e.g., a temperature-controlled chamber or a quiet, undisturbed area)

Procedure:

  • Prepare a saturated or slightly undersaturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the solution through a fine filter to remove any particulate impurities.

  • Transfer the clear solution to a clean beaker or crystallizing dish.

  • Cover the container with a perforated lid (e.g., paraffin film with small holes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free and constant-temperature environment.

  • Allow the solvent to evaporate slowly over a period of several days to weeks.

  • Once well-formed single crystals of suitable size have grown, carefully harvest them from the solution.

  • Dry the crystals on a filter paper.

Protocol 3: SHG Efficiency Measurement (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency.[3] It provides a rapid and straightforward assessment of the second-order NLO properties of a powdered sample.

Materials:

  • Powdered sample of this compound (or BNA) of a known particle size range.

  • Reference material with a known SHG efficiency (e.g., KDP powder of the same particle size).

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

  • Sample holder (e.g., a capillary tube or a thin glass slide).

  • Optical filters to block the fundamental laser wavelength and transmit the second-harmonic signal (e.g., a 532 nm bandpass filter).

  • Photodetector (e.g., a photomultiplier tube or a photodiode).

  • Oscilloscope or power meter to measure the detector output.

Procedure:

  • Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size range.

  • Pack the powdered sample into the sample holder to a consistent density.

  • Align the pulsed laser beam to be incident on the sample.

  • Place the optical filters in the beam path after the sample to ensure that only the generated second-harmonic light (at 532 nm for a 1064 nm fundamental) reaches the detector.

  • Measure the intensity of the SHG signal using the photodetector and oscilloscope/power meter.

  • Replace the sample with the reference material (KDP) of the same particle size and packing density, and measure its SHG intensity under identical experimental conditions.

  • The SHG efficiency of the sample is determined by comparing its SHG signal intensity to that of the reference material.

SHG_Measurement_Setup Laser Pulsed Laser (e.g., 1064 nm) Sample Powder Sample (e.g., BNA in holder) Laser->Sample Fundamental Beam (ω) Filter Optical Filter (e.g., 532 nm pass) Sample->Filter Fundamental (ω) + SHG (2ω) Detector Photodetector (e.g., PMT) Filter->Detector SHG Signal (2ω) Display Oscilloscope/ Power Meter Detector->Display Electrical Signal

Caption: Conceptual setup for SHG measurement by the Kurtz-Perry method.

Conclusion

This compound and its derivatives, particularly BNA, are a promising class of organic materials for SHG applications due to their large nonlinear optical coefficients. The protocols outlined in this document provide a foundation for the synthesis, crystal growth, and characterization of these materials. Further research into optimizing crystal quality and exploring other derivatives can lead to the development of highly efficient components for a variety of photonic devices.

References

N-Benzyl-4-nitroaniline and its Derivatives as Nonlinear Optical (NLO) Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of N-Benzyl-4-nitroaniline and its prominent derivative, N-Benzyl-2-methyl-4-nitroaniline (BNA), as significant nonlinear optical (NLO) materials. While this compound shows potential in electro-optical applications, comprehensive data on its bulk NLO properties are limited. In contrast, BNA has been extensively studied and has emerged as a highly efficient organic NLO crystal. This document will cover the synthesis, crystal growth, and characterization of these materials, with a particular focus on the well-documented properties of BNA as a representative example. Detailed experimental protocols and quantitative data are presented to guide researchers in the field.

Introduction to this compound and its NLO Potential

This compound is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine. The molecule's key structural feature for NLO applications is the presence of a strong electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH) connected through a conjugated π-electron system of the benzene ring. This donor-acceptor structure leads to a large molecular hyperpolarizability, a prerequisite for second-order NLO effects.

While this compound has been utilized as a dopant in nematic liquid crystals to enhance their electro-optical properties by reducing the threshold voltage and increasing response times, detailed studies on its bulk single crystal NLO properties are not as prevalent as for its derivatives[1].

A closely related and extensively researched derivative is N-Benzyl-2-methyl-4-nitroaniline (BNA). The addition of a methyl group at the 2-position influences the crystal packing, leading to a non-centrosymmetric crystal structure, which is essential for second-harmonic generation (SHG)[2]. BNA has demonstrated a significantly larger quadratic optical nonlinearity compared to its parent compounds and is a promising material for terahertz (THz) wave generation[3]. Due to the wealth of available data, BNA will be used as the primary example in the detailed protocols and data summaries.

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of N-benzylaniline. This process involves the introduction of a nitro group at the para position of the aniline ring using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions[1].

Synthesis of N-Benzyl-2-methyl-4-nitroaniline (BNA)

BNA can be synthesized by reacting benzyl chloride with 2-methyl-4-nitroaniline. The resulting compound is then purified, typically by column chromatography followed by repeated recrystallization from a suitable solvent like methanol to achieve high purity for crystal growth[4][5].

Crystal Growth Techniques

The growth of large, high-quality single crystals is crucial for harnessing the NLO properties of these materials. Several methods have been successfully employed for growing BNA crystals.

Slow Evaporation Solution Technique (SEST)

Good quality single crystals of BNA can be grown by the slow evaporation of a saturated solution. Methanol is a commonly used solvent. The solubility of BNA in aqueous methanol can be determined at various temperatures to optimize the saturation point for crystal growth[3][6].

Czochralski and Bridgman Methods

For larger single crystals with high optical quality, melt growth techniques such as the Czochralski and vertical Bridgman methods have been utilized. In the Czochralski method, a seed crystal is pulled from a melt of the material under controlled temperature and pulling rates[4]. The Bridgman method involves the directional solidification of the molten material in a sealed ampoule.

Characterization of NLO and Physicochemical Properties

A comprehensive characterization is essential to evaluate the potential of this compound and its derivatives for NLO applications.

Structural and Spectroscopic Analysis
  • X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure, lattice parameters, and space group. BNA typically crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁, which is favorable for NLO applications[3][6].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the synthesized material and confirm its molecular structure[4].

  • UV-Vis-NIR Spectroscopy: This technique is used to determine the optical transparency window of the crystal, which is a critical parameter for NLO applications. A wide transparency range is desirable to avoid absorption of the fundamental and frequency-doubled laser beams[4].

Nonlinear Optical Properties

The second-harmonic generation (SHG) efficiency is a key measure of a material's NLO performance. The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of a crystalline powder relative to a standard reference material like potassium dihydrogen phosphate (KDP).

Thermal and Mechanical Properties
  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These analyses are performed to determine the thermal stability and melting point of the material. BNA is reported to be thermally stable up to 230°C[3][6].

  • Laser Damage Threshold (LDT): LDT is a critical parameter for materials used in high-power laser applications. It represents the maximum laser intensity the material can withstand without damage.

  • Microhardness Test: The mechanical strength of the crystal can be assessed using techniques like the Knoop hardness test[3].

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Benzyl-2-methyl-4-nitroaniline (BNA).

Table 1: Crystal Structure and Physicochemical Properties of BNA

PropertyValueReference
Crystal SystemOrthorhombic[3][6]
Space GroupPna2₁[3][6]
Lattice Parametersa = 5.624 Å, b = 7.255 Å, c = 19.571 Å[6]
Melting Point~102 °C[4]
Thermal Stability (TGA)Stable up to 230 °C[3][6]

Table 2: Nonlinear Optical Properties of BNA

PropertyValueReference
SHG Efficiency (vs. KDP)56 times higher[3]
Electro-optic Coefficient (d₃₃)≈ 234 pm/V[7]
Laser Damage Threshold2.21 GW/cm² (for a related crystal)[4]

Table 3: Optical Properties of BNA

PropertyDetailsReference
Optical TransparencyWide transparency in the visible and near-infrared regions[4]
Refractive Indices (Sellmeier Equations)n²ₓ(λ) = 2.3035 + 0.0297 / (λ² - 0.1820) - 0.0091λ² n²ᵧ(λ) = 2.8593 + 0.0655 / (λ² - 0.1548) - 0.0073λ² n²₂(λ) = 3.1321 + 0.2199 / (λ² - 0.1624) + 0.0024λ²[8]

Experimental Protocols

Protocol for Synthesis of BNA

This protocol describes a laboratory-scale synthesis of N-Benzyl-2-methyl-4-nitroaniline.

Materials:

  • 2-methyl-4-nitroaniline

  • Benzyl chloride

  • Methanol

  • Petroleum benzine

  • Silica gel for column chromatography

Procedure:

  • React a mixture of benzyl chloride and 2-methyl-4-nitroaniline in a suitable solvent.

  • Separate the synthesized BNA compound using column chromatography with silica gel and petroleum benzine as the eluent.

  • Confirm the purity of the separated product using thin-layer chromatography (TLC).

  • Further purify the material by recrystallizing it at least four times in methanol.

Protocol for Crystal Growth of BNA by Slow Evaporation

Materials:

  • Purified BNA powder

  • Methanol (or other suitable solvent)

  • Beaker

  • Perforated cover

Procedure:

  • Prepare a saturated solution of BNA in methanol at a slightly elevated temperature (e.g., 40°C) with continuous stirring.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtered solution to a clean beaker.

  • Cover the beaker with a perforated sheet to allow for slow evaporation of the solvent at room temperature.

  • Monitor the beaker for the formation of single crystals over several days to weeks.

  • Once crystals of sufficient size have formed, carefully harvest them from the solution.

Protocol for SHG Efficiency Measurement (Kurtz-Perry Powder Technique)

Equipment:

  • Q-switched Nd:YAG laser (1064 nm)

  • Sample holder (microcapillary tube)

  • Photomultiplier tube (PMT) or power meter

  • Filters to block the fundamental laser wavelength

  • Reference material (e.g., KDP powder of similar particle size)

Procedure:

  • Grind the grown BNA crystals into a fine powder and sieve to obtain a uniform particle size.

  • Pack the BNA powder into a microcapillary tube.

  • Mount the sample in the path of the Nd:YAG laser beam.

  • Direct the fundamental laser beam (1064 nm) onto the sample.

  • Measure the intensity of the generated second-harmonic signal (532 nm) using a PMT or power meter after filtering out the fundamental wavelength.

  • Replace the BNA sample with the KDP reference sample and repeat the measurement under identical conditions.

  • The SHG efficiency of BNA is calculated relative to the signal obtained from KDP.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_characterization Characterization s1 Reactants: 2-methyl-4-nitroaniline & Benzyl Chloride s2 Crude BNA s1->s2 s3 Column Chromatography s2->s3 s4 Recrystallization s3->s4 s5 Pure BNA Powder s4->s5 g1 Saturated Solution (e.g., in Methanol) s5->g1 g2 Slow Evaporation g1->g2 g3 Single Crystal Growth g2->g3 g4 Harvested BNA Crystal g3->g4 c1 Structural Analysis (XRD) g4->c1 c2 Spectroscopic Analysis (FTIR, UV-Vis-NIR) g4->c2 c3 NLO Measurement (SHG - Kurtz-Perry) g4->c3 c4 Thermal Analysis (TGA/DTA) g4->c4 NLO_Principle cluster_molecule Molecular Level cluster_crystal Crystal Level cluster_property Macroscopic Property donor Electron Donor (-NHR) pi_bridge π-conjugated system (Benzene Ring) donor->pi_bridge acceptor Electron Acceptor (-NO2) pi_bridge->acceptor packing Non-centrosymmetric Crystal Packing acceptor->packing leads to shg Second-Harmonic Generation (SHG) packing->shg enables

References

Crystal Growth of N-Benzyl-4-nitroaniline by Slow Evaporation Technique: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-nitroaniline (NB4NA) is an organic compound with potential applications in nonlinear optics (NLO) and as an intermediate in the synthesis of various functional materials and potentially pharmacologically active molecules.[1][2] The arrangement of molecules in a crystalline solid dictates its physical and chemical properties, making the growth of high-quality single crystals a critical step in harnessing its full potential. The slow evaporation solution growth technique is a widely used, cost-effective, and straightforward method for obtaining large, high-quality single crystals of organic compounds.[3]

This document provides detailed application notes and protocols for the crystal growth of this compound using the slow evaporation technique. Due to the limited availability of specific experimental data for NB4NA in the published literature, this guide will also leverage detailed experimental data from a closely related and well-studied compound, N-benzyl-2-methyl-4-nitroaniline (BNA), as a practical reference. The structural similarity between NB4NA and BNA makes the protocols and characterization data for BNA highly relevant and informative for researchers working with NB4NA.

Synthesis of this compound

Several synthetic routes for this compound have been reported.[1] Common methods include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, the reductive amination of 4-nitrobenzaldehyde with benzylamine, or the nitration of N-benzylaniline.[1]

Protocol for Synthesis via Alkylation of 4-nitroaniline:

A general procedure involves the reaction of 4-nitroaniline with benzyl chloride in the presence of a base.

Materials:

  • 4-nitroaniline

  • Benzyl chloride

  • Potassium carbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 4-nitroaniline in ethanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Slowly add benzyl chloride to the mixture while stirring.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Crystal Growth by Slow Evaporation Technique

The slow evaporation solution technique is a simple and effective method for growing single crystals. The principle involves dissolving the solute in a suitable solvent at a specific temperature to create a saturated or slightly supersaturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in solute concentration and subsequent crystal formation and growth.[4]

Protocol for Crystal Growth (adapted from BNA studies): [5][6]

Materials:

  • Purified this compound

  • Selected solvent (e.g., methanol, ethanol, acetonitrile, N,N-dimethylformamide)[5]

  • Beakers or crystallizing dishes

  • Perforated cover (e.g., paraffin film with pinholes)

  • Constant temperature bath (optional)

Procedure:

  • Solvent Selection: Conduct solubility tests to identify a suitable solvent in which NB4NA has moderate solubility with a positive temperature coefficient. For the related compound BNA, solvents like methanol, acetonitrile (ACN), and N,N-dimethylformamide (DMF) have been used.[5]

  • Preparation of Saturated Solution: Prepare a saturated solution of NB4NA in the chosen solvent at a slightly elevated temperature (e.g., 40 °C) by dissolving the solute until a small amount of undissolved material remains.[6]

  • Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper to remove any undissolved impurities.

  • Crystallization: Transfer the clear, filtered solution into a clean beaker or crystallizing dish.

  • Slow Evaporation: Cover the beaker with a perforated lid to allow for slow and controlled evaporation of the solvent at a constant temperature. Avoid any mechanical disturbances.[4]

  • Crystal Harvesting: After a period of several days to weeks, well-formed single crystals should appear. Carefully harvest the crystals from the solution.

  • Drying: Gently wash the harvested crystals with a small amount of the cold solvent and allow them to air dry.

Characterization of NB4NA Crystals

The grown crystals should be subjected to various characterization techniques to confirm their structure, purity, and physical properties.

Characterization TechniquePurposeReference Data (for BNA)
Powder X-ray Diffraction (PXRD) To confirm the crystalline nature and determine the crystal structure and lattice parameters.Orthorhombic crystal system with space group Pna21.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for N-H, C-H, C=C, and NO₂ groups.[5]
UV-Vis-NIR Spectroscopy To determine the optical transparency window and the lower cut-off wavelength.Wide transparency in the visible and near-infrared regions.[5]
Thermal Analysis (TGA/DSC) To study the thermal stability and melting point of the crystal.Thermally stable up to a certain temperature, followed by decomposition.[5][6]
Second Harmonic Generation (SHG) Test To confirm the nonlinear optical properties of the crystal.SHG efficiency can be compared with a standard material like KDP.[6]

Table 1: Physicochemical Properties of this compound and N-benzyl-2-methyl-4-nitroaniline (BNA)

PropertyThis compound (NB4NA)N-benzyl-2-methyl-4-nitroaniline (BNA)
Molecular Formula C₁₃H₁₂N₂O₂C₁₄H₁₄N₂O₂
Molecular Weight 228.25 g/mol [8]242.27 g/mol [9]
Appearance Yellow to orange solid[10]Yellow solid
Melting Point Not explicitly found~102 °C[5]
Crystal System Not explicitly foundOrthorhombic[6][7]
Space Group Not explicitly foundPna21[6][7]

Applications in Drug Development

This compound and its derivatives are of interest in drug development due to the presence of reactive functional groups that allow for further chemical modifications.[1] The nitroaniline moiety is a known pharmacophore in various biologically active compounds. While specific drug development applications for NB4NA are not extensively documented, compounds with similar structures have been investigated for various therapeutic areas. For instance, N-benzylaniline derivatives have been explored for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

The general approach in early-stage drug discovery would involve synthesizing a library of NB4NA derivatives and screening them against various biological targets. A hypothetical signaling pathway that could be modulated by such compounds is the bacterial cell wall synthesis pathway, a common target for antibiotics.

Mandatory Visualization

G Experimental Workflow for Crystal Growth of NB4NA cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_characterization Characterization synthesis Synthesis of NB4NA purification Purification by Recrystallization synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation harvesting Crystal Harvesting evaporation->harvesting pxrd PXRD harvesting->pxrd ftir FTIR harvesting->ftir uv_vis UV-Vis-NIR harvesting->uv_vis thermal TGA/DSC harvesting->thermal shg SHG Test harvesting->shg

Caption: Experimental Workflow for Crystal Growth of NB4NA.

G Hypothetical Signaling Pathway for NB4NA Derivatives NB4NA_derivative NB4NA Derivative bacterial_enzyme Bacterial Cell Wall Synthesis Enzyme (e.g., Transpeptidase) NB4NA_derivative->bacterial_enzyme Inhibition cell_wall_synthesis Cell Wall Synthesis bacterial_enzyme->cell_wall_synthesis Catalysis cell_lysis Bacterial Cell Lysis cell_wall_synthesis->cell_lysis Disruption leads to

Caption: Hypothetical Signaling Pathway for NB4NA Derivatives.

References

Application Notes and Protocols for Single Crystal Growth of N-Benzyl-4-nitroaniline using the Bridgman Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-nitroaniline (NBNA) is a promising organic nonlinear optical (NLO) material. Its molecular structure, featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine, gives rise to a non-centrosymmetric crystal structure, a key requirement for second-order NLO effects. This document provides detailed application notes and protocols for the synthesis of NBNA powder and the subsequent growth of single crystals using the vertical Bridgman method. While solution growth methods are often favored for similar organic materials due to potentially higher crystal quality, the Bridgman method offers a viable alternative for producing bulk single crystals directly from the melt. This document outlines a generalized Bridgman protocol that can be optimized for NBNA, alongside protocols for crucial characterization techniques.

Synthesis of this compound Powder

A common and effective method for synthesizing this compound is through the nitration of N-benzylaniline. This process involves the introduction of a nitro group at the para position of the aniline ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-benzylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Beakers, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper

Procedure:

  • Cooling: In a beaker, dissolve N-benzylaniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the N-benzylaniline solution. Maintain the temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Precipitation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A yellow precipitate of this compound will form.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to obtain a high-purity powder suitable for crystal growth.

  • Drying: Dry the purified this compound powder in a vacuum oven at a temperature well below its melting point.

Single Crystal Growth by the Vertical Bridgman Method

The Bridgman method is a melt growth technique where a single crystal is grown by the directional solidification of a molten material. The quality of the resulting crystal is highly dependent on the purity of the starting material and the precise control of the temperature gradient and translation rate.

Experimental Protocol: Vertical Bridgman Growth of this compound

Apparatus:

  • Two-zone vertical Bridgman furnace with precise temperature control.

  • Sealed glass or quartz ampoule with a conical tip.

  • Ampoule lowering mechanism with a controllable translation rate.

  • Inert gas supply (e.g., Argon).

Procedure:

  • Material Preparation: Fill a clean, dry ampoule with the high-purity synthesized this compound powder.

  • Evacuation and Sealing: Evacuate the ampoule to a low pressure and then backfill with an inert gas. Repeat this process several times to ensure an inert atmosphere. Finally, seal the ampoule under a partial pressure of the inert gas.

  • Melting and Homogenization: Place the sealed ampoule in the upper hot zone of the Bridgman furnace, which is maintained at a temperature approximately 10-20 °C above the melting point of NBNA. Allow the material to melt completely and homogenize for several hours.

  • Crystal Growth: Slowly lower the ampoule through a region with a steep temperature gradient into the lower cold zone of the furnace. The temperature of the cold zone should be below the melting point of NBNA. The conical tip of the ampoule facilitates the formation of a single nucleus.

  • Solidification: As the ampoule moves through the temperature gradient, directional solidification occurs from the tip upwards, ideally forming a single crystal. The lowering rate is a critical parameter and typically ranges from 1-2 mm/hour for organic crystals.

  • Annealing: Once the entire charge has solidified, anneal the crystal by slowly cooling it to room temperature over a period of several hours to reduce thermal stress and defects.

  • Crystal Retrieval: Carefully retrieve the grown single crystal from the ampoule.

Characterization of this compound Single Crystals

A comprehensive characterization is essential to evaluate the quality and properties of the grown NBNA single crystals.

Data Presentation

The following table summarizes the expected characterization data for this compound and its closely related analogue, N-benzyl-2-methyl-4-nitroaniline (BNA), for comparison.

PropertyThis compound (NBNA) (Expected)N-benzyl-2-methyl-4-nitroaniline (BNA) (Reported)
Crystal System OrthorhombicOrthorhombic[1]
Space Group Pna2₁Pna2₁[1]
Lattice Parameters a, b, c values to be determineda=5.624 Å, b=7.255 Å, c=19.571 Å[1]
Melting Point To be determined by DSC~102-103 °C[2]
Thermal Stability To be determined by TGAStable up to 230 °C[1]
UV-Vis-NIR Cut-off To be determined~480 nm
SHG Efficiency To be determined~3 times that of KDP[3]
Experimental Protocols for Characterization
  • Objective: To confirm the crystalline nature and determine the lattice parameters of the grown crystal.

  • Methodology:

    • Grind a small portion of the grown NBNA crystal into a fine powder.

    • Mount the powder on a sample holder.

    • Record the diffraction pattern using a powder X-ray diffractometer over a 2θ range of 10-80°.

    • Index the diffraction peaks to determine the crystal structure and lattice parameters.

  • Objective: To identify the functional groups present in the NBNA molecule and confirm its molecular structure.

  • Methodology:

    • Mix a small amount of powdered NBNA with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

    • Record the infrared spectrum in the range of 4000-400 cm⁻¹.

  • Objective: To determine the optical transmission window of the NBNA crystal.

  • Methodology:

    • Cut and polish a thin plate of the grown single crystal with parallel faces.

    • Record the transmission spectrum using a UV-Vis-NIR spectrophotometer.

    • The lower cut-off wavelength is determined from the absorption edge.

  • Objective: To determine the melting point and thermal stability of the NBNA crystal.

  • Methodology:

    • Place a small, weighed amount of the powdered crystal in an alumina or platinum crucible.

    • For Differential Scanning Calorimetry (DSC), heat the sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere to determine the melting point.

    • For Thermogravimetric Analysis (TGA), heat the sample at a constant rate in an inert atmosphere to determine the decomposition temperature.

  • Objective: To confirm the nonlinear optical properties of the NBNA crystal.

  • Methodology (Kurtz-Perry Powder Technique):

    • Grind the NBNA crystal into a fine powder and sieve it to obtain a uniform particle size.

    • Pack the powder into a micro-capillary tube.

    • Irradiate the sample with a high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

    • Detect the output light for a signal at the second harmonic wavelength (532 nm) using a photomultiplier tube and an oscilloscope.

    • Compare the intensity of the SHG signal with that of a standard reference material like potassium dihydrogen phosphate (KDP).

Visualizations

Experimental Workflow for NBNA Synthesis

cluster_synthesis Synthesis of this compound start Start: N-benzylaniline & Acids step1 Dissolve N-benzylaniline in H₂SO₄ and Cool to 0-5 °C start->step1 step2 Slowly Add Nitrating Mixture (HNO₃ + H₂SO₄) step1->step2 step3 Stir at 0-10 °C for 2-3 hours step2->step3 step4 Pour onto Crushed Ice step3->step4 step5 Filter and Wash Precipitate step4->step5 step6 Recrystallize from Ethanol step5->step6 step7 Dry the Purified NBNA Powder step6->step7 end_synthesis End: High-Purity NBNA Powder step7->end_synthesis

Caption: Workflow for the synthesis of high-purity this compound powder.

Experimental Workflow for Bridgman Crystal Growth

cluster_growth Vertical Bridgman Crystal Growth of NBNA start_growth Start: Purified NBNA Powder step_g1 Load Powder into Ampoule start_growth->step_g1 step_g2 Evacuate and Seal Ampoule under Inert Gas step_g1->step_g2 step_g3 Melt and Homogenize in Hot Zone step_g2->step_g3 step_g4 Lower Ampoule through Temperature Gradient step_g3->step_g4 step_g5 Directional Solidification step_g4->step_g5 step_g6 Anneal the Grown Crystal step_g5->step_g6 end_growth End: NBNA Single Crystal step_g6->end_growth

Caption: Generalized workflow for the single crystal growth of NBNA using the vertical Bridgman method.

Logical Relationship of Characterization Techniques

NBNA_Crystal NBNA Single Crystal PXRD PXRD NBNA_Crystal->PXRD FTIR FTIR NBNA_Crystal->FTIR UV_Vis_NIR UV-Vis-NIR NBNA_Crystal->UV_Vis_NIR Thermal_Analysis TGA/DSC NBNA_Crystal->Thermal_Analysis SHG_Test SHG Test NBNA_Crystal->SHG_Test Crystal_Structure Crystal Structure & Lattice Parameters PXRD->Crystal_Structure Molecular_Structure Molecular Structure & Functional Groups FTIR->Molecular_Structure Optical_Properties Optical Transparency UV_Vis_NIR->Optical_Properties Thermal_Properties Thermal Stability & Melting Point Thermal_Analysis->Thermal_Properties NLO_Properties Nonlinear Optical Properties SHG_Test->NLO_Properties

Caption: Relationship between characterization techniques and the properties of the grown NBNA crystal.

References

Application Notes and Protocols for Measuring the Nonlinear Optical Properties of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for characterizing the nonlinear optical (NLO) properties of N-Benzyl-4-nitroaniline. The methodologies described herein are fundamental for evaluating the potential of this and similar organic molecules in applications such as optical switching, frequency conversion, and optical limiting, which are of growing interest in advanced drug delivery systems, bio-imaging, and photodynamic therapy.

Overview of Nonlinear Optical Properties

Nonlinear optics describes the behavior of light in a material where the dielectric polarization P responds nonlinearly to the electric field E of the light. This response can be expressed as a power series:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

where ε₀ is the permittivity of free space, and χ⁽ⁿ⁾ is the nth-order electric susceptibility.

  • Second-Order NLO Effects (related to χ⁽²⁾): These effects, such as Second-Harmonic Generation (SHG), are present in non-centrosymmetric materials. SHG is the generation of light with a frequency twice that of the incident light. The Kurtz-Perry powder technique is a common method for initial screening of SHG efficiency in new materials.

  • Third-Order NLO Effects (related to χ⁽³⁾): These effects, including nonlinear absorption and nonlinear refraction, are present in all materials. The Z-scan technique is a widely used method to measure the sign and magnitude of these third-order nonlinearities.

For molecules that crystallize in a centrosymmetric structure, the second-order susceptibility χ⁽²⁾ is zero. However, the application of an external DC electric field can break this symmetry, inducing a second-order nonlinear response. This phenomenon is utilized in the Electric Field-Induced Second-Harmonic Generation (EFISH) technique to probe the molecular hyperpolarizability.

Data Presentation

Due to a greater availability of published data for the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA), the following table summarizes its reported NLO properties as an illustrative example. These values provide a benchmark for the expected performance of similar molecular structures.

NLO PropertyTechniqueReported ValueReference CompoundWavelength (nm)
Second-Harmonic GenerationKurtz-Perry56 times greater than KDPKDP1064
Efficiency (SHG)Powder~2-3 times greater than KDPKDP1064
Nonlinear Optical Coefficientd₃₃ ≈ 234 pm/V--

Experimental Protocols

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Screening

The Kurtz-Perry powder technique is a straightforward and rapid method for assessing the SHG efficiency of a powdered crystalline material.[1][2] It is particularly useful for the initial screening of novel materials to determine if they possess the requisite non-centrosymmetric crystal structure for second-order NLO effects.[3][4]

Protocol:

  • Sample Preparation:

    • Grind the crystalline this compound into a fine powder.

    • Sieve the powder to obtain a uniform particle size, typically in the range of 75-150 µm.

    • Prepare a reference sample of known SHG efficiency, such as Potassium Dihydrogen Phosphate (KDP), with the same particle size.

    • Pack the powdered sample into a thin-walled capillary tube or a sample holder with a transparent window. The packing density should be consistent between the sample and the reference.

  • Experimental Setup:

    • A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

    • The laser beam is directed through a filter to remove any pre-existing second-harmonic light.

    • The fundamental beam is then focused onto the powdered sample.

    • The light transmitted through the sample, containing both the fundamental and the generated second-harmonic signal (at 532 nm), is collected.

    • A set of filters is used to block the fundamental wavelength and allow only the second-harmonic light to pass.

    • The intensity of the second-harmonic signal is measured using a photomultiplier tube (PMT) connected to an oscilloscope.

  • Measurement Procedure:

    • Place the reference sample (KDP) in the sample holder and measure the intensity of the generated second-harmonic signal.

    • Replace the reference with the this compound sample and measure its second-harmonic signal under identical conditions.

    • The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of the reference.

Visualization:

Kurtz_Perry_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Protocol Laser Nd:YAG Laser (1064 nm) Filter1 Filter (Remove 532 nm) Laser->Filter1 Lens Focusing Lens Filter1->Lens Sample Powder Sample (NBNA or KDP) Lens->Sample Filter2 Filter (Block 1064 nm) Sample->Filter2 PMT PMT Filter2->PMT Oscilloscope Oscilloscope PMT->Oscilloscope Prep Sample Preparation (Grind, Sieve, Pack) Measure_Ref Measure SHG from KDP Prep->Measure_Ref Measure_Sample Measure SHG from NBNA Measure_Ref->Measure_Sample Compare Compare Intensities Measure_Sample->Compare Result Determine Relative SHG Efficiency Compare->Result

Caption: Workflow for the Kurtz-Perry powder technique.

Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is a sensitive and straightforward method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[5][6] It involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the resulting changes in the far-field intensity.

Protocol:

  • Sample Preparation:

    • Dissolve this compound in a suitable transparent solvent (e.g., chloroform, THF) to a known concentration.

    • The solution is placed in a cuvette with a known path length (typically 1-2 mm).

    • The concentration should be adjusted to ensure that the linear absorption at the laser wavelength is not excessively high.

  • Experimental Setup:

    • A laser with a Gaussian beam profile (e.g., a pulsed Nd:YAG or a continuous-wave laser) is used.

    • The laser beam is focused by a lens.

    • The sample cuvette is mounted on a translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point.

    • The transmitted beam is split into two paths.

    • Closed-Aperture Z-scan: One beam passes through a small aperture in the far-field to a detector. This setup is sensitive to nonlinear refraction.

    • Open-Aperture Z-scan: The second beam is directed to a detector that collects the entire beam. This setup is sensitive to nonlinear absorption.

  • Measurement Procedure:

    • The sample is initially positioned far from the focal point, and the linear transmittance is measured.

    • The sample is then translated through the focal point, and the transmittance is recorded as a function of the z-position for both the open and closed-aperture detectors.

    • Open-Aperture Data Analysis: A decrease in transmittance near the focus indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption. The nonlinear absorption coefficient (β) can be calculated from the shape and depth of this curve.

    • Closed-Aperture Data Analysis: The closed-aperture data will show a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing) or a valley followed by a peak for a positive n₂ (self-focusing). The magnitude of n₂ can be determined from the peak-to-valley transmittance difference.[7]

Visualization:

Z_Scan_Workflow cluster_beam_path Optical Path cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BeamSplitter Beam Splitter Sample->BeamSplitter Aperture Aperture BeamSplitter->Aperture Detector_Open Detector 2 (Open Aperture) BeamSplitter->Detector_Open Detector_Closed Detector 1 (Closed Aperture) Aperture->Detector_Closed Scan Translate Sample (Vary Z) Record_Open Record Open Aperture Data Scan->Record_Open Record_Closed Record Closed Aperture Data Scan->Record_Closed Calc_Beta Calculate β (Nonlinear Absorption) Record_Open->Calc_Beta Calc_n2 Calculate n₂ (Nonlinear Refraction) Record_Closed->Calc_n2

Caption: Experimental workflow for the Z-scan technique.

Electric Field-Induced Second-Harmonic Generation (EFISH)

The EFISH technique is used to measure the second-order NLO properties of molecules that may crystallize in a centrosymmetric fashion, thus exhibiting no bulk SHG.[8] By applying a strong DC electric field, the centrosymmetry is broken, allowing for the generation of a second-harmonic signal that is dependent on both the applied field and the third-order susceptibility.[9]

Protocol:

  • Sample Preparation:

    • The this compound is dissolved in a suitable non-polar solvent.

    • The solution is placed in a specially designed EFISH cell. This cell contains parallel plate electrodes to apply a uniform DC electric field across the solution. The cell windows are made of high-quality fused silica to minimize background signals.

  • Experimental Setup:

    • A high-power pulsed laser (e.g., Nd:YAG at 1064 nm) serves as the fundamental light source.

    • The laser beam is polarized and focused into the center of the EFISH cell, between the electrodes.

    • A high-voltage DC power supply is connected to the electrodes to generate a strong, uniform electric field (on the order of kV/cm) across the sample.

    • The light emerging from the cell is collected, and the fundamental wavelength is filtered out.

    • The intensity of the generated second-harmonic light (at 532 nm) is measured with a PMT and an oscilloscope.

  • Measurement Procedure:

    • With the laser beam passing through the sample, the high-voltage DC field is applied.

    • The intensity of the second-harmonic signal is measured as a function of the applied electric field strength.

    • The measurement is repeated for a reference solvent with a known third-order susceptibility.

    • By analyzing the dependence of the SHG signal on the applied field and comparing it to the reference, the molecular second hyperpolarizability (γ) and, subsequently, the first hyperpolarizability (β) can be determined.

Visualization:

EFISH_Workflow cluster_setup EFISH Experimental Setup cluster_logic Measurement Logic Laser Pulsed Laser (1064 nm) Polarizer Polarizer Laser->Polarizer Lens Focusing Lens Polarizer->Lens EFISH_Cell EFISH Cell (with Electrodes) Lens->EFISH_Cell Filter Filter (Block 1064 nm) EFISH_Cell->Filter HV_Supply High-Voltage DC Supply HV_Supply->EFISH_Cell PMT PMT & Oscilloscope Filter->PMT Apply_Field Apply DC Electric Field Measure_SHG Measure SHG vs. Field Strength Apply_Field->Measure_SHG Analyze Analyze Signal Dependence Measure_SHG->Analyze Determine_Beta Determine Molecular Hyperpolarizability (β, γ) Analyze->Determine_Beta

Caption: Logical diagram of the EFISH experiment.

References

Synthesis of Biologically Active Compounds from N-Benzyl-4-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biologically active compounds derived from N-Benzyl-4-nitroaniline. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development. The information presented herein is curated from scientific literature and is supplemented with structured data, detailed experimental procedures, and visual diagrams to facilitate understanding and practical application.

Introduction

This compound is a versatile starting material in organic synthesis, primarily utilized for the preparation of a variety of biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, and the secondary amine linkage provides multiple reaction sites for derivatization. Derivatives of this compound, particularly Schiff bases formed through condensation reactions, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This document will focus on the synthesis and biological evaluation of these derivatives.

Synthesis of N-Benzylidene-4-nitroaniline Derivatives (Schiff Bases)

A common and effective method for synthesizing biologically active derivatives from this compound is through the formation of Schiff bases (imines). This involves the condensation reaction of the primary amine group of 4-nitroaniline (a precursor to or analog of this compound) with various substituted benzaldehydes.

General Synthetic Pathway

The general reaction scheme involves the condensation of an aniline derivative with a benzaldehyde derivative to form the corresponding N-benzylidene aniline.

Synthesis Aniline Substituted Aniline (e.g., 4-Nitroaniline) Intermediate Condensation (e.g., Reflux in Ethanol, cat. Acetic Acid) Aniline->Intermediate Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Intermediate SchiffBase N-Benzylidene Aniline Derivative (Schiff Base) Intermediate->SchiffBase Formation of -CH=N- bond Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound N-Benzylidene-4-nitroaniline Derivative DR Death Receptors (e.g., DR4, DR5) Compound->DR Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) Caspase8 Caspase-8 activation DR->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt Compound Aniline Derivative PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

N-Benzyl-4-nitroaniline: A Versatile Precursor in Organic Synthesis for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

N-Benzyl-4-nitroaniline is a key synthetic intermediate widely utilized in the preparation of a diverse range of organic molecules. Its unique structural features, comprising a reactive nitro group and a secondary amine with a benzyl substituent, make it a valuable building block for the synthesis of dyes, nonlinear optical materials, and biologically active compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the N-alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of a related compound, benzylaniline, from aniline and benzyl chloride provides a solid foundation for the synthesis of this compound.[2] The following is an adapted protocol:

Materials:

  • 4-nitroaniline

  • Benzyl chloride

  • Sodium bicarbonate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitroaniline (1 mole), sodium bicarbonate (1.25 moles), and water.

  • Heat the mixture to 90-95°C with vigorous stirring.

  • Slowly add benzyl chloride (1 mole) to the reaction mixture over a period of 1.5 to 2 hours.

  • Continue heating and stirring for an additional 4 hours to ensure the completion of the reaction.

  • Cool the mixture and filter it with suction to separate the crude product.

  • Wash the crude product with a saturated salt solution.

  • Dry the product using a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the crude this compound by recrystallization from ethanol to obtain the final product.

Key Synthetic Transformations and Applications

This compound serves as a precursor in a variety of significant organic transformations, leading to compounds with interesting chemical and biological properties.

Reduction of the Nitro Group: Synthesis of N-benzyl-p-phenylenediamine

One of the most critical reactions of this compound is the reduction of its nitro group to an amino group, yielding N-benzyl-p-phenylenediamine. This diamine is a valuable intermediate in the synthesis of dyes, polymers, and pharmaceuticals. The reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.[3]

G This compound This compound Reduction Reduction This compound->Reduction [H] (e.g., Pd/C, H2) N-benzyl-p-phenylenediamine N-benzyl-p-phenylenediamine Reduction->N-benzyl-p-phenylenediamine Further Synthesis Further Synthesis N-benzyl-p-phenylenediamine->Further Synthesis Various Reagents Bioactive Molecules Bioactive Molecules Further Synthesis->Bioactive Molecules

Caption: Synthetic pathway from this compound to bioactive molecules.

Experimental Protocol: Catalytic Hydrogenation of this compound

The following protocol is based on general procedures for the catalytic hydrogenation of nitroaromatic compounds.[3][4]

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve this compound in ethanol.

  • Add the Pd/C catalyst to the solution.

  • Seal the autoclave and purge it with nitrogen gas to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-3 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 60-120°C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude N-benzyl-p-phenylenediamine.

  • The product can be further purified by recrystallization or column chromatography.

PrecursorProductCatalystSolventTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Reference
o-nitroanilineo-phenylenediamineBimetallic loaded graphene oxide-60-1200.5-3--[5]
NitrobenzeneAnilineSilica Gel Supported NickelEthanol70-900.5-3.0->99[4]
N-(4-chlorophenyl)-2-nitroanilineN1-(4-chlorophenyl)benzene-1,2-diaminePt-V/CTHF/Water (95:5)1008.57 h-[6]

Table 1: Examples of Catalytic Hydrogenation of Nitroaromatics.

Synthesis of (E)-N-Benzylidene-4-nitroanilines and their Antimicrobial Activity

While many studies begin with 4-nitroaniline, this compound can also be envisioned as a precursor for Schiff bases. The resulting N-benzylidene-4-nitroaniline derivatives have shown promising antimicrobial activities. The mechanism of action of nitroaromatic antimicrobial drugs is often attributed to the metabolic reduction of the nitro group within the microbial cell, leading to the formation of toxic radical intermediates that can damage DNA and other vital cellular components.[7][8]

G Nitroaromatic Compound Nitroaromatic Compound Microbial Nitroreductase Microbial Nitroreductase Nitroaromatic Compound->Microbial Nitroreductase Cellular Uptake Nitro Radical Anion Nitro Radical Anion Microbial Nitroreductase->Nitro Radical Anion Reduction Further Reduction Further Reduction Nitro Radical Anion->Further Reduction Toxic Intermediates Toxic Intermediates Further Reduction->Toxic Intermediates DNA Damage DNA Damage Toxic Intermediates->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: Proposed mechanism of action for nitroaromatic antimicrobials.

A study on substituted (E)-N-benzylidene-4-nitroanilines, synthesized from 4-nitroaniline and various benzaldehydes, demonstrated their antibacterial and antifungal properties.[1] The antimicrobial activity was evaluated using the Bauer-Kirby method, with the zone of inhibition measured in millimeters.

SubstituentBacillus subtilisMicrococcus luteusStaphylococcus aureusEscherichia coliPseudomonas aeruginosaAspergillus nigerPenicillium sp.
H14131211101211
4-OCH316151413121413
4-CH315141312111312
4-Cl17161514131514
4-Br16151413121413
2-Cl16151413121413
3-NO215141312111312
4-NO218171615141615
Ampicillin2021222321--
Miconazole-----2221

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Substituted (E)-N-benzylidene-4-nitroanilines. [1]

Relevance in Drug Development

The N-benzyl aniline scaffold, which can be derived from this compound, is a privileged structure in medicinal chemistry.[9] Derivatives containing this motif have been investigated for a wide range of therapeutic applications, including as anticancer and antiprotozoal agents.

For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[10] These compounds have demonstrated the ability to increase monoubiquitinated PCNA levels and decrease cell survival in non-small cell lung cancer cells.[10]

G USP1/UAF1 Complex USP1/UAF1 Complex Increased Ub-PCNA Increased Ub-PCNA USP1/UAF1 Complex->Increased Ub-PCNA Deubiquitination (blocked) N-benzyl-2-phenylpyrimidin-4-amine derivatives N-benzyl-2-phenylpyrimidin-4-amine derivatives Inhibition Inhibition N-benzyl-2-phenylpyrimidin-4-amine derivatives->Inhibition Inhibition->USP1/UAF1 Complex Decreased Cell Survival Decreased Cell Survival Increased Ub-PCNA->Decreased Cell Survival

Caption: Inhibition of USP1/UAF1 by N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Furthermore, benzyl phenyl ether diamidine derivatives have shown potent antiprotozoal activities against parasites such as Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani.[10] The synthesis of these complex molecules can potentially involve intermediates derived from N-benzyl-p-phenylenediamine.

References

Application Notes and Protocols: N-Benzyl-4-nitroaniline in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, offering a cost-effective alternative to conventional silicon-based solar cells.[1] The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a sensitizing dye.[1] This dye absorbs sunlight and injects electrons into the conduction band of the semiconductor, initiating the process of current generation.[1] Organic dyes are of particular interest due to their high molar extinction coefficients, low cost, and the tunability of their chemical structures.

N-Benzyl-4-nitroaniline is a synthetic organic compound that possesses structural features potentially suitable for use as a dye sensitizer in DSSCs. Its molecular structure incorporates a donor-π-acceptor (D-π-A) framework, which is a common design motif for efficient DSSC dyes. The benzylamine group can act as an electron donor, the phenyl ring as the π-bridge, and the nitro group as an electron acceptor and potentially as an anchoring group to the TiO2 surface. The nitro group, being a strong electron-withdrawing group, can facilitate charge separation and electron injection.[2]

While direct studies on the application of this compound as a primary sensitizer in DSSCs are not extensively reported in the reviewed literature, this document provides a comprehensive overview of its potential application based on the performance of structurally related compounds. The following sections detail the synthesis, proposed experimental protocols for DSSC fabrication and characterization, and expected performance metrics based on analogous dye systems.

Synthesis of this compound

This compound can be synthesized through several established chemical routes. A common method involves the nucleophilic substitution reaction between 4-nitroaniline and a benzylating agent such as benzyl chloride.[3] Alternatively, reductive amination of 4-nitrobenzaldehyde with benzylamine provides another viable synthetic pathway.[3]

Synthetic Route Example: Alkylation of 4-nitroaniline

A general procedure for the synthesis is as follows:

  • Dissolve 4-nitroaniline in a suitable solvent, such as ethanol.

  • Add a base, for instance, sodium carbonate, to the solution to act as a proton scavenger.

  • Add benzyl chloride dropwise to the reaction mixture.

  • Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is precipitated by adding water.

  • The crude product is then filtered, dried, and purified by recrystallization or column chromatography to yield pure this compound.

Application in Dye-Sensitized Solar Cells: A Proposed Protocol

Based on standard DSSC fabrication procedures, the following protocol is proposed for evaluating the performance of this compound as a dye sensitizer.[4]

I. Photoanode Preparation (TiO2 Film)
  • Cleaning of FTO Substrates: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried under a stream of nitrogen.

  • Deposition of TiO2 Blocking Layer: A compact blocking layer of TiO2 is deposited on the conductive side of the FTO glass to prevent charge recombination. This can be achieved by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by sintering at 500°C.

  • Deposition of Nanocrystalline TiO2 Paste: A mesoporous layer of TiO2 is deposited on top of the blocking layer using a screen-printing or doctor-blade technique with a commercial TiO2 paste.

  • Sintering: The TiO2-coated FTO is gradually heated to 500°C and sintered for 30 minutes to ensure good electrical contact between the TiO2 nanoparticles and the FTO substrate.

  • Post-treatment: After cooling to room temperature, the sintered TiO2 film is often treated with a TiCl4 solution to enhance the surface area and improve dye loading, followed by another sintering step.[4]

II. Dye Sensitization
  • Dye Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as a mixture of acetonitrile and tert-butanol. The concentration is typically in the range of 0.3-0.5 mM.

  • Immersion: The prepared TiO2 photoanode, while still warm (around 80°C), is immersed in the dye solution and kept in the dark for 12-24 hours to allow for the adsorption of the dye molecules onto the TiO2 surface.

  • Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the solvent to remove any non-adsorbed dye molecules.[4]

III. Assembly of the DSSC
  • Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of a Pt precursor (e.g., H2PtCl6) onto an FTO substrate and then heating it to 400°C.

  • Cell Assembly: The dye-sensitized TiO2 photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin thermoplastic sealant (e.g., Surlyn). The sealant is melted by heating to create a sealed cell.

  • Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I-/I3-) redox couple in an organic solvent, is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.

Characterization and Expected Performance

The photovoltaic performance of the assembled DSSC is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key performance parameters are the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (PCE).

Table 1: Photovoltaic Performance of DSSCs with Structurally Related Dyes

DyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
F1 0.980.620.740.45[2]
F2 0.540.580.710.22[2]
N719 (Reference) 1.810.650.571.03[2]

*F1: 4-{[(4-Nitrophenyl)imino]methyl}-N,N-diphenylaniline; F2 is a derivative of F1.[2]

Based on the data for the related compound F1, which also utilizes a nitro-functionalized aniline derivative, a DSSC sensitized with this compound might be expected to exhibit modest performance. The presence of the electron-donating triphenylamine group in F1 likely contributes to its higher efficiency compared to what might be anticipated for the simpler N-benzyl group. However, the fundamental D-π-A structure is present in both.

Diagrams

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Substrate Cleaning B TiO2 Blocking Layer Deposition A->B C Mesoporous TiO2 Deposition B->C D Sintering C->D E Dye Solution Preparation (this compound) D->E F Immersion of Photoanode E->F G Rinsing F->G I Sealing of Electrodes G->I H Counter Electrode Preparation (Pt) H->I J Electrolyte Injection I->J K Photovoltaic Measurement (J-V Curve) J->K

Caption: Experimental workflow for the fabrication and characterization of a DSSC.

DSSC_Working_Principle cluster_dssc DSSC Components Photoanode Photoanode (TiO2) External_Circuit External Circuit (Load) Photoanode->External_Circuit 3. Electron Transport Dye This compound (Sensitizer) Dye->Photoanode 2. Electron Injection (e⁻) Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->Dye 4. Dye Regeneration Counter_Electrode Counter Electrode (Pt) Counter_Electrode->Electrolyte 5. Redox Regeneration at Counter Electrode Light Sunlight (hν) Light->Dye 1. Light Absorption External_Circuit->Counter_Electrode

Caption: Working principle of a DSSC with this compound as the sensitizer.

Conclusion

This compound presents a chemical structure with potential for application as a dye sensitizer in DSSCs. Although direct experimental data on its performance is limited in the current literature, the protocols and comparative data from related compounds provided in these notes offer a solid foundation for researchers to explore its efficacy. Further investigation, including synthesis, device fabrication, and comprehensive characterization, is necessary to fully ascertain its viability and optimize its performance in dye-sensitized solar cells. The exploration of such simple organic molecules is crucial for the development of low-cost and efficient next-generation solar energy technologies.

References

Application Notes and Protocols: N-Benzyl-4-nitroaniline as a Solvatochromic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change in the absorption or emission spectrum of a molecule, known as a solvatochromic probe, provides valuable insights into the local microenvironment. N-Benzyl-4-nitroaniline is a synthetic organic compound with potential applications as a solvatochromic probe. Its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group connected by a π-conjugated system, gives rise to an intramolecular charge transfer (ICT) band in its UV-Vis spectrum. The position of this band is sensitive to the polarity of the surrounding medium, making this compound a candidate for probing the polarity of various environments, including solvent mixtures, reaction media, and potentially biological systems.

The solvatochromic effect in molecules like this compound arises from the differential stabilization of the ground and excited states by the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum (λmax). Conversely, in nonpolar solvents, the ground state is more stabilized, resulting in a blue shift (hypsochromic shift). This sensitivity allows for the empirical determination of solvent polarity scales.

These application notes provide an overview of the synthesis of this compound, protocols for its use as a solvatochromic probe, and a representative data set for a related compound to illustrate the expected solvatochromic behavior.

Data Presentation

Table 1: Solvatochromic Data for 4-Nitroaniline (Illustrative for this compound)

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88322
Cyclohexane2.02326
Carbon Tetrachloride2.24333
Diethyl Ether4.34340
Chloroform4.81352
Ethyl Acetate6.02346
Dichloromethane8.93358
Acetone20.7368
Ethanol24.6374
Methanol32.7370
Acetonitrile37.5365
Dimethyl Sulfoxide (DMSO)46.7386
Water80.1380

Disclaimer: The data presented in this table is for 4-nitroaniline and is intended to be illustrative of the expected solvatochromic behavior of this compound. Actual λmax values for this compound may vary.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with reductive amination and nucleophilic substitution being common approaches.[1]

Method 1: Reductive Amination

This method involves the reaction of 4-nitrobenzaldehyde with benzylamine to form an intermediate imine, which is then reduced to the desired product.

Materials:

  • 4-Nitrobenzaldehyde

  • Benzylamine

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride

  • Glacial acetic acid (catalyst, optional)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrobenzaldehyde in methanol.

  • Add 1.0-1.2 equivalents of benzylamine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1.5-2.0 equivalents of sodium borohydride in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol for Solvatochromic Measurements

This protocol outlines the general procedure for determining the solvatochromic shifts of this compound using UV-Vis spectroscopy.

Materials:

  • This compound

  • A series of solvents of varying polarity (e.g., those listed in Table 1)

  • Volumetric flasks (10 mL and 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble (e.g., acetone or dichloromethane).

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of the probe. A common method is to add a small, precise volume of the stock solution (e.g., 100 µL) to a 10 mL volumetric flask and dilute to the mark with the desired solvent. This ensures the concentration of the probe is consistent across all samples. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent being tested and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse the cuvette with the corresponding sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum of the sample.

  • Repeat: Repeat steps 4-6 for each solvent.

  • Data Analysis: From each spectrum, determine the wavelength of maximum absorbance (λmax). Tabulate the λmax values against the respective solvents and their polarity parameters (e.g., dielectric constant).

Visualizations

The following diagrams illustrate the intramolecular charge transfer responsible for the solvatochromic properties of this compound and a general workflow for its application as a solvatochromic probe.

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State (ICT) cluster_solvation GS This compound (Ground State) ES Polarized Excited State (Intramolecular Charge Transfer) GS->ES GS_solv Stabilization by Nonpolar Solvent GS->GS_solv ES->GS ES_solv Greater Stabilization by Polar Solvent ES->ES_solv

Caption: Intramolecular Charge Transfer in this compound.

Solvatochromic_Workflow start Start synthesis Synthesis of This compound start->synthesis prep_stock Prepare Stock Solution of Probe synthesis->prep_stock prep_samples Prepare Dilute Samples in Various Solvents prep_stock->prep_samples uv_vis UV-Vis Spectroscopic Measurement prep_samples->uv_vis get_lambda Determine λmax for each solvent uv_vis->get_lambda analysis Correlate λmax with Solvent Polarity Parameters get_lambda->analysis end End analysis->end

Caption: Experimental workflow for solvatochromic analysis.

References

Application Note and Protocol for the Column Chromatography Purification of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of N-Benzyl-4-nitroaniline using column chromatography, a fundamental technique for the separation of organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of various organic molecules.[1] Its synthesis, often through the alkylation of 4-nitroaniline with a benzylating agent, typically results in a crude product containing unreacted starting materials and byproducts.[1] Effective purification is crucial to obtain a high-purity compound for subsequent reactions and biological assays. Column chromatography is a highly effective and widely used method for the purification of this compound and related compounds, separating components based on their differential adsorption onto a stationary phase.[2][3][4] This protocol details the use of silica gel column chromatography with a hexane/ethyl acetate mobile phase system.

Experimental Protocol

This section outlines the detailed methodology for the purification of this compound via column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)[3]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

    • The ideal solvent system will give a good separation between the desired product and impurities, with the Rf value of this compound being around 0.3-0.4.

  • Column Preparation (Slurry Packing Method):

    • Select a glass column of an appropriate size based on the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent (e.g., 95:5 hexane/ethyl acetate).

    • Alternatively, for less soluble samples, dissolve the crude product in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully load the dissolved sample or the dry-loaded sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the solvent system determined by TLC (e.g., 95:5 hexane/ethyl acetate).

    • Collect the eluent in fractions using test tubes or flasks.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[3] For example, start with 5% ethyl acetate in hexane and slowly increase to 10%, then 15%, and so on.

  • Monitoring the Separation:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in the appropriate solvent system and visualize the spots under a UV lamp.

    • Identify the fractions containing the pure this compound.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid.

    • Further dry the compound under vacuum to remove any residual solvent.

  • Characterization:

    • Determine the melting point of the purified solid and compare it with the literature value.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the compound.[1]

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound.

ParameterValue
Starting Material
Amount of Crude this compound5.0 g
Column Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions (Diameter x Length)4 cm x 50 cm
Mobile Phase (Eluent)Gradient: 5% to 20% Ethyl Acetate in Hexane
Results
Yield of Purified this compound3.8 g
Percent Yield76%
Melting Point141-143 °C
Purity Assessment (TLC)
Rf of Purified Product (15% EtOAc/Hexane)0.35
AppearanceYellow crystalline solid

Visualizations

The following diagram illustrates the experimental workflow for the column chromatography purification of this compound.

Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_output Final Product TLC_Analysis TLC Analysis of Crude Mixture Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution with Hexane/EtOAc Gradient Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Characterization Characterization (MP, NMR) Solvent_Removal->Characterization Pure_Product Pure this compound Characterization->Pure_Product

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols for the Purification of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the purification of N-Benzyl-4-nitroaniline via recrystallization. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This protocol outlines a systematic approach to solvent selection and a detailed step-by-step procedure for the recrystallization of this compound to achieve high purity, suitable for demanding applications in research, and drug development.

Introduction

This compound is a substituted aniline derivative of interest in various fields of chemical synthesis and materials science. The purity of this compound is paramount for its successful application and for obtaining reliable experimental results. Synthetic procedures often yield crude products containing unreacted starting materials, byproducts, and other impurities. Recrystallization offers an efficient and economical method to remove these contaminants and obtain this compound in a highly purified, crystalline form. The selection of an appropriate solvent system is critical to the success of the recrystallization process. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for guiding the selection of an appropriate recrystallization solvent and for the characterization of the purified product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Appearance Yellow to orange crystalline solidGeneral knowledge
Melting Point Approximately 147 °C
General Solubility Soluble in many organic solvents, sparingly soluble in water.General knowledge

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two main stages: a systematic solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, ethanol/water mixtures)

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bars

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

  • Drying oven or desiccator

Health and Safety Precautions
  • This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are often flammable and can be toxic. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any work.

Part 1: Solvent Screening

The selection of a suitable solvent is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Procedure:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, shaking or stirring after each addition. Add up to 1 mL of each solvent.

  • Record the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath.

  • Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.

  • Based on these observations, select the best single solvent or mixed solvent system for the full-scale recrystallization. Ethanol or an ethanol/water mixture are often good starting points for anilides.

Table 2: Example Solvent Screening Data for this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingComments
Ethanol Sparingly solubleSolubleGood crystal formationPromising candidate
Methanol Sparingly solubleSolubleGood crystal formationPromising candidate; similar to ethanol
Water InsolubleInsolubleNo dissolutionUnsuitable as a single solvent
Toluene SolubleVery solublePoor crystal recoveryDissolves compound too well
Hexane InsolubleSparingly solubleMay be a suitable anti-solvent
Ethanol/Water (9:1) Sparingly solubleSolubleExcellent crystal formationPotentially optimal solvent system

Note: This table is illustrative. Researchers should record their own experimental observations.

Part 2: Recrystallization Procedure

Based on the solvent screening, the following procedure should be followed. Ethanol is used as an example solvent.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point using a heating mantle or hot plate.

  • Carefully and slowly add the hot solvent to the Erlenmeyer flask containing the crude solid while stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, sand), a hot gravity filtration should be performed. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Continue to draw air through the crystals on the Buchner funnel to partially dry them. Transfer the crystals to a watch glass and dry them completely in a drying oven at a temperature well below the melting point of this compound (e.g., 60-70 °C) or in a desiccator under vacuum.

  • Characterization: Once dry, determine the mass of the purified crystals and calculate the percent recovery. Measure the melting point of the purified product. A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation

Quantitative data from the purification process should be recorded systematically to assess the efficiency of the recrystallization.

Table 3: Quantitative Data for the Recrystallization of this compound

ParameterValue
Mass of Crude this compound [Record mass in grams]
Volume of Recrystallization Solvent Used [Record volume in mL]
Mass of Purified this compound [Record mass in grams]
Percent Recovery (%) [(Mass of Purified / Mass of Crude) x 100]
Melting Point of Crude Product (°C) [Record melting point range]
Melting Point of Purified Product (°C) [Record melting point range]
Appearance of Purified Product [e.g., Bright yellow needles]

Visualized Workflow

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Analysis crude_product Crude this compound solvent_selection Solvent Screening crude_product->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Analysis (Yield, MP) drying->analysis

Caption: A flowchart of the major steps involved in the recrystallization process.

Solvent_Selection_Logic Solvent Selection Logic start Start: Test Solvent dissolve_rt Does it dissolve at room temp? start->dissolve_rt dissolve_hot Does it dissolve when hot? dissolve_rt->dissolve_hot No bad_solvent1 Bad Solvent: Too Soluble dissolve_rt->bad_solvent1 Yes crystals_cool Do crystals form on cooling? dissolve_hot->crystals_cool Yes bad_solvent2 Bad Solvent: Insoluble dissolve_hot->bad_solvent2 No good_solvent Good Solvent crystals_cool->good_solvent Yes bad_solvent3 Bad Solvent: No Recovery crystals_cool->bad_solvent3 No

Caption: Decision-making flowchart for selecting a suitable recrystallization solvent.

References

Application Note and Protocol: Thin-Layer Chromatography (TLC) Analysis of N-Benzyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary amines that are crucial intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. The synthesis of N-Benzyl-4-nitroaniline from 4-nitroaniline and a suitable benzylating agent, such as benzyl bromide, is a representative example of this reaction class. Monitoring the progress of this synthesis is critical to ensure complete consumption of starting materials and to optimize reaction conditions for yield and purity. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This application note provides a detailed protocol for the synthesis of this compound and its subsequent analysis using TLC, enabling researchers to effectively monitor the reaction progress and identify the product.

Data Presentation

The separation of the starting materials and the product can be effectively monitored by TLC. The following table summarizes the expected retention factor (Rf) values for the compounds of interest on a silica gel stationary phase with a hexane/ethyl acetate mobile phase.

Compound NameMolecular StructureRepresentative Rf Value (Hexane:Ethyl Acetate 4:1)
Benzyl BromideC₇H₇Br~0.8 - 0.9
This compound C₁₃H₁₂N₂O₂ ~0.4 - 0.5
4-NitroanilineC₆H₆N₂O₂~0.2 - 0.3

Note: Rf values are estimates and can vary depending on the specific experimental conditions such as the exact solvent composition, temperature, and the specific TLC plates used.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard N-alkylation procedures for anilines.

Materials:

  • 4-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-nitroaniline.

  • While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (as described in the protocol below).

  • Once the reaction is complete (indicated by the consumption of the 4-nitroaniline spot on TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: 4:1 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Samples:

    • Reaction mixture at different time points (e.g., t=0, 2h, 4h, completion)

    • Standard solution of 4-nitroaniline in ethyl acetate

    • Standard solution of benzyl bromide in ethyl acetate

    • Standard solution of the purified this compound product (if available)

Procedure:

  • Prepare the TLC developing chamber by adding the mobile phase (4:1 hexane:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.

  • On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. This will be the origin line.

  • Using separate capillary tubes, spot small amounts of the reaction mixture, and the standard solutions of 4-nitroaniline and benzyl bromide onto the origin line.

  • Carefully place the TLC plate into the developing chamber, ensuring that the origin line is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots on a fluorescent background.

  • Circle the visualized spots with a pencil and calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Compare the Rf values of the spots in the reaction mixture to those of the standards to identify the starting materials and the product. The disappearance of the 4-nitroaniline spot and the appearance of a new spot corresponding to this compound indicates the progress of the reaction.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-Nitroaniline + Benzyl Bromide Reaction Reaction in Acetone with K2CO3, Reflux Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

TLC_Analysis_Workflow cluster_tlc TLC Analysis Workflow cluster_results Expected TLC Plate Result spotting Spot Reaction Mixture & Standards on TLC Plate development Develop Plate in Mobile Phase spotting->development 1. Spotting visualization Visualize under UV Light (254 nm) development->visualization 2. Elution analysis Calculate Rf Values & Analyze Results visualization->analysis 3. Detection origin Origin pna 4-Nitroaniline (Rf ~0.25) origin->pna solvent_front Solvent Front product This compound (Rf ~0.45) pna->product bb Benzyl Bromide (Rf ~0.85) product->bb bb->solvent_front

Caption: Workflow and expected results for TLC analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Benzyl-4-nitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: A low yield of this compound can arise from several factors, primarily related to the reactivity of the starting materials and reaction conditions.[1]

  • Weak Nucleophilicity of 4-Nitroaniline: The electron-withdrawing nitro group on 4-nitroaniline reduces the nucleophilicity of the amine, potentially leading to a slow or incomplete reaction.[1]

    • Solution: The addition of a suitable base is often crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.[1] Consider using a non-nucleophilic base such as potassium carbonate or triethylamine.[1]

  • Insufficient Reaction Time and Temperature: The reaction may require prolonged heating to reach completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A moderate increase in temperature may also improve the reaction rate, but be cautious of excessively high temperatures which can lead to side product formation.[1]

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction's success.[1]

    • Solution: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often effective for this type of N-alkylation.[1]

  • Purity of Starting Materials: Impurities in the 4-nitroaniline or benzylating agent can interfere with the reaction.[1]

    • Solution: Ensure that all starting materials are pure and dry before use.[1]

Formation of Impure Product

Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I minimize them?

Answer: The most common impurity is the dialkylated product, N,N-dibenzyl-4-nitroaniline.

  • Cause: This occurs when the initially formed this compound reacts again with the benzylating agent.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of 4-nitroaniline relative to the benzylating agent to favor mono-alkylation.

    • Slow Addition of Benzylating Agent: Adding the benzylating agent slowly to the reaction mixture containing 4-nitroaniline can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.[1]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity for mono-alkylation, although this may necessitate a longer reaction time.[1]

Difficulty in Product Purification

Question: I am struggling to purify the crude product. What are the recommended purification methods?

Answer: The two most common and effective techniques for purifying solid this compound are column chromatography and recrystallization.[2]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts, especially when the crude mixture is complex.[2] Silica gel is the recommended stationary phase.[2]

  • Recrystallization: This is an effective method for purifying crystalline solids if the crude product is of reasonable purity.[2] The choice of solvent is crucial and may require optimization to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic methods include:

  • Alkylation of 4-nitroaniline: This involves reacting 4-nitroaniline with a benzylating agent like benzyl chloride or benzyl bromide.[3]

  • Reductive Amination: This route involves the reaction of 4-nitrobenzaldehyde with benzylamine in the presence of a reducing agent.[3]

  • Nitration of N-benzylaniline: This method introduces a nitro group at the para position of the N-benzylaniline ring using a mixture of concentrated sulfuric acid and nitric acid.[4]

Q2: Which synthetic route generally gives the best yield?

A2: While yields can be optimized for each method, the alkylation of 4-nitroaniline is a widely used and often efficient method. Yields can be significantly influenced by the specific reaction conditions.

Q3: What is a typical temperature range for the alkylation of 4-nitroaniline with benzyl chloride?

A3: The reaction is often carried out at elevated temperatures, typically in the range of 80-120 °C, depending on the solvent and base used. It is advisable to monitor the reaction by TLC to determine the optimal temperature and time.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantages
Alkylation4-nitroaniline, Benzyl halideBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)70-90%Readily available starting materials, relatively simple procedure.Potential for dialkylation, 4-nitroaniline is a weak nucleophile.
Reductive Amination4-nitrobenzaldehyde, BenzylamineReducing agent (e.g., NaBH₄, H₂/Pd-C)60-85%Good for specific substitution patterns.Requires a reduction step, potential for over-reduction.
NitrationN-benzylanilineConc. H₂SO₄, Conc. HNO₃50-70%Utilizes a different starting material.Risk of over-nitration and formation of isomers, requires careful temperature control.

Table 2: Troubleshooting Common Issues in Alkylation Synthesis

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Weak nucleophilicityUse a stronger, non-nucleophilic base (e.g., K₂CO₃).
Impure reagentsEnsure starting materials are pure and dry.
Product ImpurityDialkylationUse a slight excess of 4-nitroaniline. Add benzyl halide slowly. Consider a lower reaction temperature.
Unreacted starting materialOptimize reaction time and temperature. Purify by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent), potassium carbonate (1.5 equivalents), and a suitable polar aprotic solvent (e.g., DMF).

  • Addition of Benzyl Chloride: While stirring, slowly add benzyl chloride (1.1 equivalents) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and benzylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start reactants Combine 4-Nitroaniline, K₂CO₃, and DMF start->reactants add_benzyl_chloride Slowly Add Benzyl Chloride reactants->add_benzyl_chloride heat Heat Reaction (e.g., 100°C) add_benzyl_chloride->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup (Ice Water) monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization or Column Chromatography) isolate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound via alkylation.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions (e.g., Dialkylation)? start->side_reactions No incomplete_reaction->side_reactions No optimize_conditions Optimize Conditions: - Increase Time/Temp - Use Stronger Base - Check Reagent Purity incomplete_reaction->optimize_conditions Yes modify_stoichiometry Modify Stoichiometry: - Excess 4-Nitroaniline - Slow Benzyl Halide Addition - Lower Temperature side_reactions->modify_stoichiometry Yes purification_issue Purification Issue? side_reactions->purification_issue No success Improved Yield optimize_conditions->success modify_stoichiometry->success select_method Select Purification Method: - Column Chromatography - Recrystallization purification_issue->select_method Yes select_method->success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-4-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

Primary Synthesis Route: N-Alkylation of 4-nitroaniline

This route involves the reaction of 4-nitroaniline with a benzylating agent, such as benzyl chloride or benzyl bromide.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired this compound. What is this byproduct and how can I prevent its formation?

A1: The most common side reaction in the N-alkylation of 4-nitroaniline is over-alkylation , leading to the formation of N,N-dibenzyl-4-nitroaniline . This occurs because the product, this compound, is often more nucleophilic than the starting 4-nitroaniline, making it more reactive towards the benzylating agent.[1]

Prevention Strategies:

  • Stoichiometric Control: Use a molar excess of 4-nitroaniline relative to the benzylating agent. This increases the probability that the benzylating agent will react with the more abundant primary amine.

  • Slow Addition of Benzylating Agent: Adding the benzylating agent dropwise to the reaction mixture helps to maintain a low concentration of it, which in turn reduces the likelihood of a second benzylation event.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the mono-alkylated product by slowing down the rate of the second alkylation reaction.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. Weaker bases and less polar solvents may help to minimize over-alkylation.

Q2: The yield of my N-alkylation reaction is very low, even after an extended reaction time. What are the possible reasons and how can I improve it?

A2: Low yields in the N-alkylation of 4-nitroaniline can be attributed to several factors:

  • Insufficiently Strong Base: A base is typically required to neutralize the hydrogen halide formed during the reaction. If the base is not strong enough to effectively scavenge the acid, the reaction may stall. Consider using stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Poor Solubility of Reactants: Ensure that both 4-nitroaniline and the benzylating agent are adequately soluble in the chosen solvent at the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often good choices.

  • Reaction Temperature Too Low: While high temperatures can promote over-alkylation, a temperature that is too low may result in a very slow reaction rate. It is important to find an optimal temperature that balances reaction speed and selectivity.

  • Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction. Ensure that all reagents are of high purity and that the solvent is anhydrous if using moisture-sensitive reagents like NaH.

Alternative Synthesis Route: Nitration of N-benzylaniline

This route involves the nitration of N-benzylaniline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Q3: I am attempting to synthesize this compound by nitrating N-benzylaniline, but I am obtaining a mixture of isomers. How can I improve the selectivity for the desired para-product?

A3: A significant challenge in the nitration of N-benzylaniline is the formation of ortho- and meta-nitro isomers in addition to the desired para-isomer. In the strongly acidic conditions of nitration, the amino group of N-benzylaniline can be protonated to form the anilinium ion. This protonated form is a meta-directing group, leading to the formation of a substantial amount of the meta-nitro product.[2][3][4] The ortho-isomer is also typically formed.

Strategies to Enhance Para-Selectivity:

  • Protection of the Amino Group: The most effective way to achieve high para-selectivity is to protect the amino group before nitration. This is typically done by acylating the N-benzylaniline with an agent like acetic anhydride to form N-acetyl-N-benzylaniline. The acetyl group is a bulky ortho,para-directing group that sterically hinders the ortho-positions, favoring nitration at the para-position. Following nitration, the acetyl group can be removed by hydrolysis to yield the desired this compound.

Acylating AgentReported Yield (%)Purity (%)Key Reaction Conditions
Acetic Anhydride~85High1) Acylation with acetic anhydride. 2) Nitration with HNO₃/H₂SO₄. 3) Hydrolysis with acid or base.
p-Toluenesulfonyl Chloride~95High1) Protection with p-toluenesulfonyl chloride. 2) Nitration. 3) Deprotection.[5]
Benzenesulfonyl Chloride~80High1) Protection with benzenesulfonyl chloride. 2) Nitration. 3) Deprotection.[5]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Nitroaniline with Controlled Benzylation

This protocol is designed to minimize the formation of the N,N-dibenzyl-4-nitroaniline byproduct.

Materials:

  • 4-Nitroaniline

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Addition of Benzyl Chloride: While stirring the mixture at room temperature, slowly add benzyl chloride (0.8 equivalents) dropwise over a period of 30 minutes. The sub-stoichiometric amount of benzyl chloride is crucial to minimize over-alkylation.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired this compound from any unreacted starting material and the N,N-dibenzyl-4-nitroaniline byproduct.

Protocol 2: Regioselective Nitration of N-Benzylaniline via N-Acetylation

This protocol enhances the yield of the desired para-isomer by protecting the amino group.

Materials:

  • N-Benzylaniline

  • Acetic anhydride

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • N-Acetylation (Protection): In a flask, add N-benzylaniline and a slight excess of acetic anhydride. Heat the mixture gently under reflux for 30 minutes. Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-N-benzylaniline. Filter the solid, wash with water, and dry.

  • Nitration: Dissolve the dried N-acetyl-N-benzylaniline in glacial acetic acid. Cool the solution in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The solid p-nitro-N-acetyl-N-benzylaniline will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Hydrolysis (Deprotection): Reflux the dried p-nitro-N-acetyl-N-benzylaniline with a mixture of ethanol and concentrated hydrochloric acid for 2-3 hours.

  • Isolation: Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the this compound. Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Visualizations

Reaction_Pathway cluster_alkylation Route 1: N-Alkylation cluster_nitration Route 2: Nitration 4-Nitroaniline 4-Nitroaniline N_Benzyl_4_nitroaniline This compound (Product) 4-Nitroaniline->N_Benzyl_4_nitroaniline + Benzyl Chloride Benzyl_Chloride Benzyl Chloride N_N_Dibenzyl_4_nitroaniline N,N-Dibenzyl-4-nitroaniline (Side Product) N_Benzyl_4_nitroaniline->N_N_Dibenzyl_4_nitroaniline + Benzyl Chloride (Over-alkylation) N_Benzylaniline N-Benzylaniline Nitration Nitration (HNO3/H2SO4) N_Benzylaniline->Nitration Product_Mixture Mixture of Isomers Nitration->Product_Mixture p_isomer para-isomer (Desired) Product_Mixture->p_isomer o_isomer ortho-isomer Product_Mixture->o_isomer m_isomer meta-isomer Product_Mixture->m_isomer

Caption: Synthetic routes to this compound and major side products.

Troubleshooting_Alkylation Start High Amount of N,N-Dibenzyl-4-nitroaniline? Stoichiometry Check Molar Ratio: Is 4-nitroaniline in excess? Start->Stoichiometry Yes Addition_Rate Slow down the addition of benzylating agent. Stoichiometry->Addition_Rate Temperature Lower the reaction temperature. Addition_Rate->Temperature Solution Implement Corrective Actions Temperature->Solution

Caption: Troubleshooting workflow for over-alkylation in N-benzylation.

Troubleshooting_Nitration Start Low Yield of para-Isomer in Nitration? Protection Is the amino group protected (e.g., via acetylation)? Start->Protection No Solution Achieve High Para-Selectivity Start->Solution Yes Implement_Protection Protect the amino group before nitration to improve para-selectivity. Protection->Implement_Protection Implement_Protection->Solution

Caption: Troubleshooting workflow for poor regioselectivity in nitration.

References

Removal of unreacted starting materials from N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Benzyl-4-nitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted starting materials from this compound.

Issue Potential Cause Recommended Solution
Product is contaminated with starting material (4-nitroaniline) after recrystallization. The chosen recrystallization solvent is not optimal, leading to co-crystallization.- Solvent Screening: Test different solvents. Ethanol, methanol, or a mixture of ethanol and water are good starting points for anilines.[1] - Slow Cooling: Ensure the crystallization process is slow to allow for the formation of pure crystals. Rapid cooling can trap impurities. - Second Recrystallization: Perform a second recrystallization to improve purity.
Low recovery of this compound after recrystallization. - Too much solvent was used, leading to product loss in the mother liquor. - The product is significantly soluble in the cold recrystallization solvent.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] - Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Solvent Choice: Select a solvent in which the product has high solubility when hot and very low solubility when cold.
Streaking or tailing of the product spot on a silica gel TLC plate. This compound is a basic compound, and the acidic nature of silica gel can cause strong, non-ideal interactions.- Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize the acidic silanol groups on the silica surface. This will result in sharper peaks and better separation.
Poor separation between this compound and starting materials during column chromatography. The polarity of the mobile phase is not optimized.- TLC Optimization: First, optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a system that gives your product an Rf value of approximately 0.3-0.4, with clear separation from impurities. - Solvent Gradient: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for aromatic amines is a hexane/ethyl acetate system.
The product elutes too quickly or too slowly from the column. The mobile phase is too polar or not polar enough, respectively.- Adjust Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly (low Rf), increase the polarity.
Colored impurities remain in the final product. The impurity is not effectively removed by the chosen purification method.- Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Column Chromatography: This is generally very effective at separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: The most common unreacted starting materials depend on the synthetic route. For the reaction of 4-nitroaniline with a benzylating agent, the starting materials will be 4-nitroaniline and benzyl chloride or benzyl bromide . If the synthesis involves the reductive amination of 4-nitrobenzaldehyde with benzylamine, then the starting materials will be 4-nitrobenzaldehyde and benzylamine .

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid compound and is often used for final purification. It is generally a faster method for larger quantities if the crude product is relatively pure.

  • Column chromatography is a highly versatile method for separating compounds with different polarities and is ideal for complex mixtures or when starting materials have similar solubilities to the product.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent and rapid method to monitor the purification process.[3][4] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visually assess the purity and identify the fractions containing the desired product.

Q4: What is a good solvent system for TLC analysis of this compound?

A4: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] You can adjust the ratio to achieve optimal separation. For instance, a 4:1 or 3:1 mixture of hexane:ethyl acetate is a common starting point.

Q5: My purified this compound still shows a broad melting point range. What should I do?

A5: A broad melting point range indicates the presence of impurities. You should consider repurifying the compound. If you initially used recrystallization, trying column chromatography might be more effective, or vice-versa. A second recrystallization using a different solvent system can also improve purity.

Quantitative Data Summary

The following table presents representative data for the purification of this compound, based on typical efficiencies of the described methods.

Purification MethodStarting Purity (Approx.)Purity after 1st Pass (Approx.)Purity after 2nd Pass (Approx.)Typical Recovery Rate
Recrystallization (Ethanol) 85%95%>98%75-90%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) 70%>98%N/A80-95%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound using recrystallization with ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to the flask with gentle heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a method for purifying this compound using silica gel column chromatography.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. A good separation is usually achieved when the Rf value of this compound is around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the column. Add another thin layer of sand.

  • Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate). You can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar components after the product has been collected.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization crude Crude this compound dissolve Dissolve in minimal hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

logical_relationship_chromatography cluster_problem Problem cluster_cause Cause cluster_solution Solution tailing Peak Tailing on Silica Gel Column acidic_silica Acidic Nature of Silica Gel tailing->acidic_silica is caused by interaction between basic_amine Basic Nature of This compound tailing->basic_amine and add_base Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) acidic_silica->add_base can be neutralized by change_stationary_phase Use Neutral or Basic Stationary Phase (e.g., Alumina) basic_amine->change_stationary_phase is better suited for

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

Preventing the formation of byproducts in N-Benzyl-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-4-nitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent N-alkylation method using 4-nitroaniline and a benzyl halide.

Question: My reaction yield is very low, or I'm not getting any product. What are the possible causes and solutions?

Answer:

Several factors can contribute to low or no product yield:

  • Low Nucleophilicity of 4-Nitroaniline: The electron-withdrawing nitro group on the aniline ring significantly reduces the nucleophilicity of the amino group, making the reaction sluggish.[1]

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.

  • Insufficient Base: A base is often essential to deprotonate the aniline nitrogen, thereby enhancing its nucleophilicity.

    • Solution: If you are not using a base, or are using a weak one, consider switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1]

  • Inappropriate Solvent: The choice of solvent is critical for reaction efficiency.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents can effectively solvate the reactants and stabilize charged intermediates, facilitating the N-alkylation process.[1]

  • Purity of Starting Materials: Impurities in the 4-nitroaniline or benzyl halide can interfere with the reaction.

    • Solution: Ensure that your starting materials are pure and dry before commencing the reaction.

Question: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?

Answer:

The most common byproduct in this synthesis is the N,N-dibenzylated product, N,N-dibenzyl-4-nitroaniline. Here's how to minimize its formation:

  • Stoichiometry of Reactants: The molar ratio of your reactants is the most critical factor.

    • Solution: Use a molar excess of 4-nitroaniline relative to the benzyl halide. A starting point of a 2:1 to 3:1 molar ratio of 4-nitroaniline to benzyl halide is recommended. This increases the probability of the benzyl halide reacting with the starting aniline rather than the mono-alkylated product.[1]

  • Slow Addition of the Alkylating Agent: Adding the benzyl halide too quickly can lead to localized high concentrations, favoring the second alkylation.

    • Solution: Add the benzyl halide dropwise to the reaction mixture containing 4-nitroaniline over an extended period. This helps to maintain a low concentration of the alkylating agent, thus disfavoring the formation of the dibenzylated byproduct.[1]

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of the second alkylation.

    • Solution: Running the reaction at a lower temperature can improve the selectivity for the desired mono-alkylated product, although this may necessitate a longer reaction time.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound?

A1: The primary byproduct is N,N-dibenzyl-4-nitroaniline, which is formed when the initially produced this compound is further alkylated by the benzyl halide.

Q2: How can I purify the crude this compound?

A2: The two most effective methods for purifying the product are column chromatography and recrystallization. Column chromatography is ideal for separating the desired product from the dibenzylated byproduct and unreacted starting materials. Recrystallization is a good option if the crude product is already of reasonable purity.

Q3: What is a suitable solvent system for column chromatography?

A3: A common solvent system for the column chromatography of N-alkylated anilines is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific separation and should be determined by preliminary TLC analysis.

Q4: Can I use other benzylating agents besides benzyl chloride or benzyl bromide?

A4: Yes, other benzylating agents can be used. However, the reactivity of the benzyl halide is a key factor, with the general trend being benzyl iodide > benzyl bromide > benzyl chloride. Using a more reactive halide may allow for milder reaction conditions but could also potentially increase the formation of the dibenzylated byproduct if not carefully controlled.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield and purity of N-alkylated 4-nitroaniline, based on data for a similar N-alkylation reaction. This can be used as a starting point for optimizing the synthesis of this compound.

Molar Ratio (4-nitroaniline : alkylating agent)BaseTemperatureExpected Outcome
1 : 1.2NoneRoom TemperatureLow yield, potential for significant unreacted starting material.
1.5 : 1Triethylamine (1.2 eq)50 °CImproved yield, reduced dibenzylation compared to a 1:1.2 ratio.
2 : 1K₂CO₃ (1.5 eq)80 °CHigher yield, further decrease in dibenzylated byproduct. However, higher temperature may slightly increase byproduct formation if not controlled.[1]
3 : 1K₂CO₃ (1.5 eq)60 °COptimized for high purity of the mono-alkylated product by significantly favoring the reaction with the excess starting aniline.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established N-alkylation methodologies for anilines.

Materials:

  • 4-nitroaniline

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitroaniline (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: While stirring the mixture, add benzyl chloride (1.0 equivalent) dropwise over a period of 30-60 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate. The exact gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Start reactants Combine 4-Nitroaniline and K₂CO₃ in DMF start->reactants addition Dropwise Addition of Benzyl Chloride reactants->addition reaction Heat and Stir (60-80°C, 12-24h) Monitor by TLC addition->reaction workup Aqueous Workup and Extraction with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start Problem: High levels of N,N-dibenzylated byproduct check_ratio Is the molar ratio of 4-nitroaniline to benzyl halide ≥ 2:1? start->check_ratio increase_ratio Solution: Increase the molar excess of 4-nitroaniline (e.g., 3:1) check_ratio->increase_ratio No check_addition Was the benzyl halide added dropwise? check_ratio->check_addition Yes increase_ratio->check_addition slow_addition Solution: Ensure slow, dropwise addition of the alkylating agent check_addition->slow_addition No check_temp Is the reaction temperature as low as feasible? check_addition->check_temp Yes slow_addition->check_temp lower_temp Solution: Lower the reaction temperature and extend the reaction time check_temp->lower_temp No end Byproduct Minimized check_temp->end Yes lower_temp->end

Caption: Troubleshooting logic for minimizing N,N-dibenzylation.

References

Technical Support Center: Cultivating High-Quality N-Benzyl-4-nitroaniline Crystals for NLO Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and crystal growth of N-Benzyl-4-nitroaniline (BNA) for nonlinear optical (NLO) applications.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

1.1 Crystal Nucleation and Growth

Q1: I'm not getting any crystal nucleation, or the nucleation is sporadic. What could be the issue?

A1: Issues with nucleation can stem from several factors related to supersaturation and solution purity.

  • Insufficient Supersaturation: The driving force for nucleation is achieving a supersaturated state. If the solution is not sufficiently concentrated, nucleation will not occur.

    • Solution: Slowly evaporate more solvent to increase the concentration. If using a cooling method, ensure the temperature is lowered slowly and sufficiently to induce supersaturation.

  • Impure Starting Material: Impurities can inhibit nucleation or lead to the growth of undesirable crystal forms.

    • Solution: Purify the synthesized BNA using techniques like column chromatography followed by multiple recrystallizations. Methanol is a commonly used solvent for recrystallization[1].

  • Inappropriate Solvent: The choice of solvent significantly impacts solubility and nucleation kinetics.

    • Solution: Experiment with different solvents or solvent mixtures. BNA has been successfully grown from various solvents including methanol, ethanol, and aqueous methanol[2][3].

  • Lack of Nucleation Sites: Sometimes, spontaneous nucleation is difficult.

    • Solution: Introduce a seed crystal of high-quality BNA into the supersaturated solution to initiate controlled growth.

Q2: My BNA crystals are forming as fine needles or thin plates instead of the desired block-like morphology. How can I control the crystal habit?

A2: Crystal morphology is influenced by the solvent, supersaturation level, and growth rate.

  • Solvent Effects: The polarity and molecular structure of the solvent can preferentially bind to certain crystal faces, inhibiting growth in those directions and promoting growth in others.

    • Solution: Change the solvent system. For example, using a more viscous solvent or adding a co-solvent can alter the crystal habit.

  • High Supersaturation: Very high levels of supersaturation can lead to rapid, uncontrolled growth, often resulting in needle-like crystals.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the evaporation rate (e.g., by using a container with a smaller opening) or by implementing a slower cooling profile.

  • Growth Temperature: Temperature affects both solubility and diffusion rates, which in turn influence crystal shape.

    • Solution: Optimize the growth temperature. A stable, slightly elevated temperature can sometimes promote more uniform growth.

1.2 Crystal Quality and Defects

Q3: My grown BNA crystals appear cloudy or contain visible inclusions. What causes this and how can I prevent it?

A3: Cloudiness and inclusions are typically due to trapped solvent molecules or rapid, imperfect crystal growth.

  • Solvent Inclusion: This is a common problem in solution growth, especially with faster growth rates.

    • Solution: Slow down the crystal growth rate by reducing the rate of evaporation or cooling. Using a solvent in which BNA has moderate, rather than extremely high, solubility can also help. N,N-dimethylformamide (DMF) has been identified as a solvent that can reduce inclusions in similar organic crystals[1].

  • Polycrystalline Growth: The formation of multiple intergrown crystals can give a cloudy appearance.

    • Solution: Ensure a single nucleation event by using a seed crystal and carefully controlling the supersaturation to avoid spontaneous secondary nucleation.

  • Impurities: Particulate matter or soluble impurities can be incorporated into the crystal lattice, causing defects.

    • Solution: Filter the supersaturated solution through a fine-pore filter (e.g., 0.22 µm) before initiating crystal growth. Ensure the highest purity of the starting BNA material.

Q4: The Second Harmonic Generation (SHG) efficiency of my BNA crystals is lower than expected. What factors affect the NLO performance?

A4: The NLO efficiency is highly dependent on the crystal's internal quality and molecular alignment.

  • Crystal Defects: Dislocations, grain boundaries, and solvent inclusions disrupt the crystal lattice, leading to scattering of the fundamental and second harmonic light and reducing the effective NLO coefficient.

    • Solution: Focus on improving the crystal quality by optimizing the growth parameters as described in the previous questions. Slow growth rates are crucial.

  • Polymorphism: BNA can exist in different crystalline forms (polymorphs), and not all forms may be NLO active.

    • Solution: Use characterization techniques like Powder X-ray Diffraction (PXRD) to confirm that you have the desired NLO-active polymorph. The orthorhombic crystal system with space group Pna21 is a known NLO-active form of a BNA derivative[3].

  • Molecular Orientation: The macroscopic NLO response is a result of the constructive alignment of the molecular hyperpolarizabilities.

    • Solution: Ensure the growth conditions favor the formation of a single, well-ordered crystal. Techniques like seeded growth can help maintain the desired crystallographic orientation.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the experimental procedures for BNA crystal growth and characterization.

Q5: What are the most common methods for growing BNA single crystals?

A5: The most frequently employed methods for growing BNA single crystals are:

  • Slow Evaporation Solution Growth: This is a simple and effective method where a saturated solution of BNA in a suitable solvent is allowed to evaporate slowly at a constant temperature, leading to the formation of crystals.

  • Slow Cooling Solution Growth: In this method, a saturated solution of BNA at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Vertical Bridgman Method: This is a melt growth technique where a crucible containing molten BNA is slowly lowered through a temperature gradient to induce directional solidification.

  • Czochralski Pulling Technique: Another melt growth method where a seed crystal is dipped into molten BNA and slowly pulled upwards to grow a large single crystal.

Q6: How do I choose the right solvent for growing BNA crystals?

A6: The ideal solvent should have the following characteristics:

  • Moderate Solubility: BNA should have a moderate solubility in the solvent at the desired growth temperature. Very high solubility can make it difficult to control nucleation and growth, while very low solubility will result in a poor yield.

  • Good Temperature Coefficient of Solubility: For the slow cooling method, a significant increase in solubility with temperature is desirable.

  • Low Volatility (for slow evaporation): A solvent with lower volatility will allow for a slower evaporation rate and better control over crystal growth.

  • Inertness: The solvent should not react with BNA.

  • Purity: Use high-purity solvents to avoid introducing impurities into your crystals.

  • Commonly Used Solvents: Methanol, ethanol, and aqueous methanol have been successfully used for growing BNA crystals[2][3].

Q7: What characterization techniques are essential to assess the quality of my BNA crystals?

A7: A combination of techniques is necessary for a thorough evaluation:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and identify the polymorph[3].

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and lattice parameters.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the BNA molecule and confirm the absence of solvent impurities.

  • UV-Vis-NIR Spectroscopy: To determine the optical transmission window of the crystal, which is crucial for NLO applications.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability of the crystal.

  • X-ray Rocking Curve Analysis: To evaluate the crystalline perfection. A smaller Full Width at Half Maximum (FWHM) value indicates higher crystal quality.

  • Second Harmonic Generation (SHG) Measurement: The Kurtz-Perry powder technique is commonly used for a preliminary assessment of the NLO efficiency[2].

Q8: How can I purify the synthesized this compound before crystal growth?

A8: High purity of the starting material is critical for growing high-quality crystals. A typical purification procedure involves:

  • Column Chromatography: This is used to separate the desired BNA from unreacted starting materials and byproducts.

  • Recrystallization: Multiple recrystallizations from a suitable solvent, such as methanol, are performed to further enhance the purity[1]. The process involves dissolving the BNA in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals, leaving impurities in the solution.

Section 3: Data Presentation

Table 1: Solubility of this compound (BNA) in Aqueous Methanol

Temperature (°C)Solubility ( g/100 mL)
30Data not available
35Data not available
40Saturated Solution Prepared[3]
45Data not available
50Data not available

Note: Specific quantitative solubility data for BNA in various organic solvents at different temperatures is limited in the publicly available literature. The provided information indicates that a saturated solution in aqueous methanol was prepared at 40 °C for crystal growth[3]. Researchers are encouraged to determine the solubility curves for their specific solvent systems experimentally.

Table 2: Comparison of NLO Properties of BNA with a Standard NLO Material (KDP)

MaterialSHG Efficiency (relative to KDP)Reference
This compound (BNA)~2 times[1]
N-Benzyl-2-methyl-4-nitroaniline56 times[3]
Potassium Dihydrogen Phosphate (KDP)1 (Standard)-

Note: The SHG efficiency can vary depending on the specific derivative of BNA, crystal quality, and the experimental setup for the measurement.

Section 4: Experimental Protocols

4.1 Protocol for Slow Evaporation Solution Growth of BNA Crystals

  • Material Purification: Ensure the this compound starting material is of high purity. If synthesized in-house, purify by column chromatography followed by at least two to three recrystallizations from methanol.

  • Solvent Selection: Choose a suitable solvent such as methanol or ethanol.

  • Preparation of Saturated Solution:

    • At room temperature, add the purified BNA powder to the chosen solvent in a clean beaker with a magnetic stir bar.

    • Continuously add small amounts of BNA while stirring until a small amount of undissolved solid remains at the bottom, indicating a saturated solution.

    • Gently warm the solution while stirring to dissolve the remaining solid and then allow it to cool back to room temperature.

  • Filtration: Filter the saturated solution through a syringe filter (0.22 µm pore size) into a clean, dust-free crystallization dish or beaker. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Cover the crystallization vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.

    • Place the vessel in a location with a stable temperature and free from vibrations.

  • Crystal Harvesting: Once crystals of a suitable size and quality have formed (this may take several days to weeks), carefully remove them from the solution using tweezers.

  • Drying: Gently wash the harvested crystals with a small amount of cold solvent to remove any residual solution from the surface and then allow them to air dry.

Section 5: Mandatory Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_growth Crystal Growth cluster_char Characterization synthesis Synthesis of BNA purification Purification (Column Chromatography & Recrystallization) synthesis->purification purity_check Purity Assessment (e.g., TLC, NMR) purification->purity_check solution_prep Preparation of Supersaturated Solution purity_check->solution_prep growth_method Crystal Growth Method (e.g., Slow Evaporation) solution_prep->growth_method harvesting Crystal Harvesting growth_method->harvesting structural Structural Analysis (XRD) harvesting->structural optical Optical Properties (UV-Vis, FTIR) structural->optical nlo NLO Property Measurement (SHG) optical->nlo thermal Thermal Analysis (DSC) nlo->thermal final_crystal High-Quality BNA Crystal thermal->final_crystal

Caption: Workflow for the preparation and characterization of this compound crystals.

Troubleshooting_Logic cluster_solutions1 Solutions for Nucleation Issues cluster_solutions2 Solutions for Morphology Control cluster_solutions3 Solutions for Quality Improvement start Crystal Growth Experiment issue Problem Encountered? start->issue no_crystals No Nucleation / Poor Yield issue->no_crystals Yes success High-Quality Crystals issue->success No bad_morphology Poor Morphology (Needles/Plates) sol1_1 Increase Supersaturation no_crystals->sol1_1 sol1_2 Purify Starting Material no_crystals->sol1_2 sol1_3 Use Seed Crystal no_crystals->sol1_3 low_quality Low Quality (Cloudy/Inclusions) sol2_1 Change Solvent System bad_morphology->sol2_1 sol2_2 Reduce Supersaturation Rate bad_morphology->sol2_2 sol2_3 Optimize Temperature bad_morphology->sol2_3 sol3_1 Slow Down Growth Rate low_quality->sol3_1 sol3_2 Filter Solution low_quality->sol3_2 sol3_3 Ensure High Purity low_quality->sol3_3 sol1_1->issue sol1_2->issue sol1_3->issue sol2_1->issue sol2_2->issue sol2_3->issue sol3_1->issue sol3_2->issue sol3_3->issue

Caption: Logical troubleshooting guide for common issues in BNA crystal growth.

References

Technical Support Center: Large-Scale Synthesis of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Benzyl-4-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of this compound.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low or No Product Formation 1. Low Nucleophilicity of 4-Nitroaniline: The electron-withdrawing nitro group deactivates the amine, making it a poor nucleophile.[1] 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.[1] 3. Weak Base: The base used may not be strong enough to facilitate the reaction.[1] 4. Poor Solvent Choice: The solvent may not be suitable for the reaction conditions.[1]1. Consider using a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1] 2. Increase the reaction temperature, often in the range of 80-140°C.[1] 3. Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile to help stabilize charged intermediates.[1]
SYN-002 Formation of Multiple Byproducts (Observed on TLC) 1. N,N-Dibenzylation: The desired mono-benzylated product can undergo further benzylation.[1][2] 2. Unreacted Starting Materials: Incomplete reaction. 3. Side reactions involving the nitro group: Less common, but possible under harsh conditions.[1]1. To minimize dibenzylation, use a slight excess of 4-nitroaniline relative to the benzylating agent (e.g., 1.1 to 1.5 equivalents).[1] Consider running the reaction to partial conversion. 2. Refer to SYN-001 for optimizing reaction conditions to drive the reaction to completion.
PUR-001 Difficulty in Purifying the Product 1. Similar Polarity of Product and Byproducts: The desired product and the N,N-dibenzylated byproduct may have close Rf values on TLC, making chromatographic separation challenging. 2. Oiling Out During Recrystallization: The compound may not crystallize properly from the chosen solvent system.1. For column chromatography, use a shallow solvent gradient to improve separation. Silica gel is a suitable stationary phase.[3][4] 2. For recrystallization, screen a variety of solvents or solvent mixtures. A common technique is to dissolve the crude product in a hot solvent and allow it to cool slowly.[4] Ethanol is often a suitable solvent for crystallizing such compounds.[5]
SCALE-001 Exothermic Reaction Leading to Poor Control 1. The N-alkylation reaction can be exothermic, and on a large scale, this can lead to temperature spikes and increased byproduct formation.1. Ensure the reaction vessel is equipped with adequate cooling. 2. Add the benzylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature. 3. Monitor the internal temperature of the reaction closely.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing this compound include:

  • Nucleophilic Substitution: Alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride or benzyl bromide.[6]

  • Reductive Amination: Reaction of 4-nitrobenzaldehyde with benzylamine in the presence of a reducing agent.[6]

  • Nitration: Nitration of N-benzylaniline, though this can sometimes lead to issues with regioselectivity.[6][7]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The disappearance of the starting materials (4-nitroaniline and the benzylating agent) and the appearance of the product spot can be tracked over time.

Q3: What are the key safety precautions to consider during the large-scale synthesis?

A3:

  • Handling of Reagents: 4-nitroaniline and its derivatives can be toxic and irritating.[8] Benzylating agents like benzyl bromide are lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Control: As mentioned in SCALE-001, be prepared for a potentially exothermic reaction.

  • Solvent Safety: Use appropriate handling and disposal procedures for organic solvents.

Experimental Protocols

Protocol 1: N-Benzylation of 4-Nitroaniline

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a stirred solution of 4-nitroaniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., DMF), add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. The crude product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.[4][5]

Visualizations

Experimental Workflow for N-Benzylation of 4-Nitroaniline

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Nitroaniline, Benzyl Halide, Base, Solvent reaction_mixture Heat and Stir (Monitor by TLC) reactants->reaction_mixture quench Quench with Water reaction_mixture->quench extraction Extract with Organic Solvent quench->extraction wash Wash and Dry extraction->wash concentrate Concentrate wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Low Reactivity of 4-Nitroaniline start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions (e.g., Dibenzylation) start->cause3 solution1a Use Stronger Base (e.g., K₂CO₃, t-BuOK) cause1->solution1a solution1b Increase Temperature (80-140°C) cause1->solution1b cause2->solution1b solution2 Optimize Solvent (e.g., DMF, DMSO) cause2->solution2 solution3 Adjust Stoichiometry (Excess 4-Nitroaniline) cause3->solution3 end Improved Yield solution1a->end Re-run Experiment solution1b->end solution2->end solution3->end

Caption: Troubleshooting flowchart for addressing low product yields.

References

Degradation pathways of N-Benzyl-4-nitroaniline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzyl-4-nitroaniline Degradation Studies

This technical support guide provides troubleshooting advice and frequently asked questions regarding the degradation of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound under forced acidic hydrolysis?

A1: Under acidic conditions (e.g., using HCl or H₂SO₄), the most probable degradation pathway is the hydrolysis of the C-N bond between the benzylic carbon and the amine nitrogen. This cleavage is facilitated by the protonation of the secondary amine. The expected primary products are 4-nitroaniline and benzyl alcohol . Depending on the acid used, benzyl alcohol may further react to form products like benzyl chloride in the presence of HCl.

Q2: What degradation products are anticipated under basic (alkaline) conditions?

A2: this compound is generally more stable under basic conditions compared to acidic conditions. However, prolonged exposure to a strong base (e.g., NaOH) at elevated temperatures can also lead to the cleavage of the benzyl-amine C-N bond, yielding 4-nitroaniline and benzyl alcohol . The reaction rate is typically slower than in acidic media.

Q3: My degradation experiment shows more products than expected. What could be the cause?

A3: The presence of unexpected products can arise from several factors:

  • Oxidation: The benzyl group can be susceptible to oxidation, potentially forming N-(4-nitrophenyl)benzamide or benzoic acid, especially if the reaction is not performed under an inert atmosphere.[1]

  • Secondary Reactions: The primary degradation products, such as 4-nitroaniline, might undergo further degradation under harsh stress conditions.

  • Impure Starting Material: Ensure the purity of your this compound starting material is verified, as impurities can lead to additional peaks in your analysis.

Q4: The degradation of my compound seems very slow, even under harsh conditions. What can I do?

A4: If the degradation rate is lower than the desired 5-20% recommended for forced degradation studies, you can intensify the stress conditions.[2] Consider the following adjustments:

  • Increase the concentration of the acid or base.

  • Raise the reaction temperature.

  • Extend the duration of the experiment. It is advisable to make these changes incrementally to avoid complete degradation of the compound.

Q5: What analytical techniques are recommended for monitoring the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[3] For structural elucidation of the unknown degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed Reaction conditions are too mild.Increase the temperature, reaction time, or concentration of the acid/base.[5] A typical starting point is refluxing in 0.1N HCl or NaOH.[5]
Complete degradation Stress conditions are too harsh.Reduce the temperature, reaction time, or concentration of the stressor. Perform a time-course experiment to find the optimal duration.
Poor peak separation in HPLC The analytical method is not optimized.Develop a stability-indicating HPLC method. Adjust the mobile phase composition, gradient, column type, or pH to achieve better resolution between the parent drug and degradants.
Formation of colored byproducts Potential side reactions, such as polymerization or complex rearrangements of the nitro-aromatic structure.Characterize the byproducts using LC-MS or NMR. Consider if these are relevant under normal storage conditions. If not, adjust stress conditions to be more representative.

Data Summary: Degradation Products

The table below summarizes the likely degradation products of this compound under different stress conditions.

Stress Condition Primary Degradation Pathway Expected Major Products Reference
Acidic Hydrolysis (e.g., 0.1N HCl, heat)Cleavage of the benzyl-amine C-N bond4-Nitroaniline, Benzyl alcohol[6][7]
Basic Hydrolysis (e.g., 0.1N NaOH, heat)Cleavage of the benzyl-amine C-N bond4-Nitroaniline, Benzyl alcoholInferred
Oxidative Stress (e.g., H₂O₂)Oxidation of the benzylic carbonN-(4-nitrophenyl)benzamide, Benzoic Acid[1]
Reduction (e.g., SnCl₂/HCl)Reduction of the nitro groupN¹-Benzylbenzene-1,4-diamine[1]

Experimental Protocols

Protocol: Forced Degradation via Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Reaction Setup: Transfer 1 mL of the stock solution into a clean reaction vial. Add 1 mL of 1.0N hydrochloric acid.

  • Stress Condition: Cap the vial securely and place it in a water bath or heating block at 80°C for 24 hours. A control sample (drug in solvent without acid) should be kept under the same conditions.

  • Neutralization: After the incubation period, cool the vial to room temperature. Carefully neutralize the reaction mixture by adding 1.0N sodium hydroxide until the pH is approximately 7.

  • Dilution & Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the stressed sample, a non-stressed control, and a blank (acid and base mixture) by a validated stability-indicating HPLC method.

Note: The concentration of acid, temperature, and time should be adjusted based on the lability of the compound to achieve a target degradation of 5-20%.[2]

Visualizations

Molecular Structure and Degradation Pathways

cluster_main This compound mol C₁₃H₁₂N₂O₂

Caption: Molecular structure of this compound.

parent This compound prod1 4-Nitroaniline parent->prod1 H₃O⁺ / Heat prod2 Benzyl Alcohol parent->prod2 H₃O⁺ / Heat

Caption: Proposed degradation pathway under acidic conditions.

parent This compound prod1 4-Nitroaniline parent->prod1 OH⁻ / Heat prod2 Benzyl Alcohol parent->prod2 OH⁻ / Heat

Caption: Proposed degradation pathway under basic conditions.

Experimental Workflow

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Drug Stock (1 mg/mL) C Mix Drug and Stress Agent A->C B Prepare Stress Agents (e.g., 1.0N HCl, 1.0N NaOH) B->C D Incubate at Elevated Temp (e.g., 80°C) C->D E Cool and Neutralize D->E F Dilute for Analysis E->F G Inject into HPLC System F->G H Characterize Peaks (LC-MS, NMR) G->H

Caption: General workflow for a forced degradation study.

References

Troubleshooting low yield in the reductive amination synthesis of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Benzyl-4-nitroaniline via reductive amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield of this compound. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, it is critical to first verify the fundamentals of your experimental setup. Often, the issue may not be the reaction chemistry itself but the conditions and reagents.[1]

  • Reagent Purity: Confirm the purity of your 4-nitrobenzaldehyde and benzylamine. Impurities can introduce side reactions or inhibit the desired transformation. 4-nitrobenzaldehyde can oxidize over time, and benzylamine can absorb carbon dioxide from the air.[1]

  • Solvent Quality: Ensure you are using a dry, appropriate solvent. The presence of water can interfere with imine formation.

  • Reaction Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and amine starting materials.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

Q2: My reaction is producing a significant amount of 4-nitrobenzyl alcohol instead of the desired product. What is causing this and how can I prevent it?

A2: The formation of 4-nitrobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde before it can react with the benzylamine to form the imine. This is a common side reaction.[2][3]

To mitigate this, consider the following:

  • Choice of Reducing Agent: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations because it is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[3][4] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion over the carbonyl group, but it is highly toxic.[3][4]

  • Stepwise Procedure: A two-step, or indirect, reductive amination can be employed. First, form the imine by stirring the 4-nitrobenzaldehyde and benzylamine together, often with a dehydrating agent like anhydrous magnesium sulfate. Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.[4]

Q3: I am observing the formation of a tertiary amine (N,N-dibenzyl-4-nitroaniline). How can I minimize this over-alkylation?

A3: The formation of a tertiary amine is a result of the product, this compound (a secondary amine), reacting with another molecule of 4-nitrobenzaldehyde and undergoing a second reductive amination. To minimize this:

  • Control Stoichiometry: Use a slight excess of the primary amine (benzylamine) to favor the formation of the secondary amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

  • Stepwise Protocol: A stepwise approach, where the imine is formed first and then reduced, can also help to prevent over-alkylation.[4]

Q4: The reaction seems to be stalling, and I have a mixture of starting materials and product. How can I drive the reaction to completion?

A4: Incomplete conversion can be due to several factors related to the reaction equilibrium and kinetics.

  • pH Control: The formation of the imine intermediate is pH-dependent. The optimal pH for many reductive aminations is mildly acidic (pH 4-6).[1] This is a delicate balance, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1] Adding a catalytic amount of acetic acid is a common practice.[5]

  • Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. If water is not removed, the equilibrium can shift back towards the starting materials. The use of molecular sieves can help to sequester water and drive the reaction forward.

  • Temperature: While many reductive aminations can be performed at room temperature, some systems may require gentle heating to ensure the reaction goes to completion.[4]

Troubleshooting Guide: Low Yield Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Poor quality of reagents.[1] Incorrect stoichiometry. Presence of water in the solvent.Verify the purity of 4-nitrobenzaldehyde and benzylamine. Accurately measure and use appropriate molar ratios of reactants. Use anhydrous solvents and consider adding molecular sieves.
Aldehyde Reduction to Alcohol Reducing agent is too strong or non-selective.[2][3] Premature reduction of the aldehyde.Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Perform a two-step reaction: form the imine first, then add the reducing agent.[4]
Over-alkylation (Tertiary Amine Formation) The secondary amine product is reacting further.[6][7]Use a slight excess of benzylamine. Add the reducing agent portion-wise or via syringe pump. Consider a stepwise protocol.[4]
Incomplete Reaction Sub-optimal pH for imine formation.[1] Reversible imine formation due to water. Insufficient reaction temperature or time.[4]Add a catalytic amount of acetic acid to maintain a mildly acidic pH.[5] Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. Gently heat the reaction mixture and monitor progress over a longer period.
Complex Product Mixture Multiple side reactions are occurring.[6]Re-evaluate the choice of reducing agent and reaction conditions.[4] Simplify the reaction by performing a two-step procedure.[4] Ensure an inert atmosphere to prevent oxidative side reactions.[1]
Difficulty in Purification Product co-elutes with starting materials or byproducts.Utilize an acid-base extraction during workup to separate the basic amine product.[4] Optimize column chromatography conditions (e.g., solvent system, gradient).[8] Consider recrystallization for final purification.[8]

Experimental Protocols

Protocol 1: One-Pot (Direct) Reductive Amination

This protocol is suitable for a straightforward, single-step synthesis.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or methanol, 10 mL).

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid (e.g., 0.1 mmol) can be added to facilitate imine formation.[5]

  • Reduction: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Two-Step (Indirect) Reductive Amination

This protocol is recommended to minimize the reduction of the starting aldehyde, especially when using less selective reducing agents like sodium borohydride.[4]

  • Step A: Imine Formation:

    • Dissolve 4-nitrobenzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (10 mL).[4]

    • Add a dehydrating agent such as anhydrous magnesium sulfate.

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.[4]

  • Step B: Reduction of the Imine:

    • Filter off the dehydrating agent.

    • Cool the solution containing the imine in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.[4]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform work-up and purification as described in Protocol 1.

Visualizing the Process

Reductive Amination Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Hemiaminal Hemiaminal 4-Nitrobenzaldehyde->Hemiaminal + Benzylamine Benzylamine Benzylamine Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Imine Imine Iminium_Ion->Imine - H+ Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Hydride Transfer

Caption: The two-step process of reductive amination.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Aldehyde_Reduction Is 4-nitrobenzyl alcohol a major byproduct? Check_Reagents->Aldehyde_Reduction Incomplete_Reaction Are starting materials still present? Aldehyde_Reduction->Incomplete_Reaction No Use_Milder_Reagent Use milder reducing agent (e.g., NaBH(OAc)3) or use a two-step protocol Aldehyde_Reduction->Use_Milder_Reagent Yes Overalkylation Is tertiary amine (dibenzyl) observed? Incomplete_Reaction->Overalkylation No Optimize_Conditions Add catalytic acid (AcOH). Add molecular sieves. Increase temperature/time. Incomplete_Reaction->Optimize_Conditions Yes Adjust_Stoichiometry Use slight excess of amine. Add reducing agent slowly. Overalkylation->Adjust_Stoichiometry Yes Purification Review Purification Strategy (e.g., acid-base extraction) Overalkylation->Purification No G cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Reducing_Agent Reducing Agent Strength Yield Product Yield Reducing_Agent->Yield Milder agent can increase selectivity for Aldehyde_Reduction Aldehyde Reduction (Side Product) Reducing_Agent->Aldehyde_Reduction Stronger agent increases pH pH Imine_Formation Imine Formation Rate pH->Imine_Formation Mildly acidic (4-6) optimizes Water Water Content Water->Imine_Formation Decreases (shifts equilibrium left) Imine_Formation->Yield Directly impacts

References

Technical Support Center: Crystallization of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of N-Benzyl-4-nitroaniline, with a focus on minimizing solvent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Impurities in this compound typically arise from the synthesis process. Common synthesis routes, such as the alkylation of 4-nitroaniline with benzyl chloride, can lead to side products. The most common impurities include unreacted starting materials (4-nitroaniline and benzyl chloride) and the over-alkylation product, N,N-dibenzyl-4-nitroaniline. Residual solvents from the reaction or initial purification steps are also a primary concern.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For nitroaniline derivatives, polar protic solvents are often effective. Based on literature for similar compounds, ethanol, methanol, or a mixture of ethanol and water are good starting points. Toluene has also been suggested as a potential solvent for nitroaromatic compounds.[1] A systematic solvent screening is the most effective method for identifying the optimal solvent for your specific sample.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.[2] To address this, you can:

  • Reduce the degree of supersaturation: Add a small amount of hot solvent to the solution to decrease the concentration.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Insulating the flask can help.

  • Use a seed crystal: Introduce a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Modify the solvent system: Experiment with a co-solvent system. If you are using a good solvent like hot ethanol, try adding a poor solvent (an anti-solvent) like water dropwise until slight turbidity persists, then reheat to clarify and cool slowly.

Q4: The yield of my recrystallized this compound is very low. What are the possible causes and solutions?

A4: A low yield can result from several factors:[3]

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even at low temperatures. To remedy this, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more crystals.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize crystal formation.

Q5: How can I confirm the purity of my this compound crystals?

A5: Several analytical techniques can be used to assess the purity of your crystals. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of residual solvents and structurally related impurities. Thin Layer Chromatography (TLC) is a quick and effective way to qualitatively check for the presence of impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not sufficiently supersaturated (too much solvent was added).Reheat the solution and evaporate a portion of the solvent. Allow it to cool again. If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus or adding a seed crystal.[3]
Crystals form too quickly, resulting in a fine powder. The solution is too concentrated, or the cooling rate is too fast.Reheat the solution and add a small amount of additional solvent. Insulate the flask to slow down the cooling process.[3]
The crystals are colored, but the pure compound should be a specific color (e.g., yellow). Colored impurities are present in the crystal lattice or on the surface.Consider a pre-purification step like column chromatography before recrystallization. During recrystallization, ensure slow crystal growth to minimize the inclusion of impurities. Washing the filtered crystals with a small amount of cold, fresh solvent can remove surface impurities.
Solvent is trapped within the crystals (observed by NMR or thermal analysis). Rapid crystal growth can lead to the formation of solvent inclusions.Slowing the rate of crystallization is key. This can be achieved by using a slightly larger volume of solvent and allowing the solution to cool more slowly. Using a solvent with a lower boiling point can also facilitate its removal during drying.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) dropwise, vortexing after each addition. Record the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Heating: Gently heat the test tubes containing the undissolved solid in a water bath. Continue to add the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of well-formed crystals.

Protocol 2: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (e.g., ethanol) in small portions. Heat the mixture to boiling with gentle swirling. Continue adding the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound to remove all traces of solvent.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_too_dilute Solution Too Dilute? no_crystals->sol_too_dilute sol_too_concentrated Supersaturation Too High? oiling_out->sol_too_concentrated too_much_solvent Too Much Solvent Used? low_yield->too_much_solvent evaporate Evaporate Some Solvent sol_too_dilute->evaporate Yes add_solvent Add More Hot Solvent sol_too_concentrated->add_solvent Yes slow_cooling Slow Down Cooling Rate sol_too_concentrated->slow_cooling Yes recover_from_mother_liquor Recover from Mother Liquor too_much_solvent->recover_from_mother_liquor Yes

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Optimizing THz Generation in N-Benzyl-4-nitroaniline (BNA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-4-nitroaniline (BNA) for Terahertz (THz) generation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for efficient THz generation in BNA?

A1: Efficient THz generation in BNA is primarily achieved through optical rectification (OR) or difference-frequency generation (DFG). The core principle for maximizing the output is to satisfy the phase-matching condition. In the context of optical rectification with femtosecond lasers, this means the group refractive index of the near-infrared (NIR) pump pulse must match the phase refractive index of the generated THz wave within the crystal.[1][2][3] This ensures a long coherence length, allowing the THz waves generated at different points within the crystal to add up constructively.

Q2: Which pump wavelength is optimal for THz generation in BNA?

A2: While BNA can be pumped using the 800 nm wavelength of common Ti:sapphire amplifiers, superior phase-matching and higher conversion efficiencies are often achieved with longer, near-infrared wavelengths.[1][2][4] Pumping in the 1150-1500 nm range can produce a broad THz spectrum.[1][2] Some studies suggest that pump wavelengths around 1 µm, accessible with Ytterbium-based lasers, could be ideal for phase-matching.[1][5] For difference-frequency generation (DFG), pump wavelengths can be varied between 780 nm and 950 nm to achieve a wide tuning range of the THz output.[6]

Q3: How does the BNA crystal thickness affect the THz generation?

A3: The optimal crystal thickness is directly dependent on the pump wavelength and the desired THz bandwidth. For an 800 nm pump, thinner crystals (around 200 µm or less) are necessary to achieve a broad THz spectrum extending to higher frequencies (e.g., up to 6 THz).[1][7] For longer pump wavelengths (1250-1500 nm), thicker crystals (from 300 µm up to a few millimeters) can be more efficient for generating broadband THz radiation.[1][2] Using a crystal that is too thick for a given pump wavelength can lead to a narrower THz spectrum due to phase mismatch at higher frequencies.[1][8]

Q4: What is a typical experimental setup for THz generation using BNA?

A4: A common setup involves a femtosecond laser system (e.g., Ti:sapphire or a system with an optical parametric amplifier) to produce the pump beam. The beam is focused onto the BNA crystal, which is mounted on a holder that allows for precise alignment. The generated THz radiation propagates collinearly with the pump beam and is then separated from it using filters. The THz beam is then collimated and focused onto a detector, often a Zinc Telluride (ZnTe) crystal for electro-optic sampling, for characterization.

Troubleshooting Guide

Issue 1: Low THz Output Power/Efficiency

Possible Cause Troubleshooting Step
Poor Phase-Matching Verify that the pump wavelength and crystal thickness are optimized for each other. Consult the quantitative data tables below for recommended starting points. For DFG, ensure the two pump wavelengths are correctly chosen for the desired THz frequency.[6]
Incorrect Crystal Orientation Ensure the polarization of the pump laser is aligned with the appropriate crystallographic axis of the BNA crystal (typically the c-axis for type-0 phase-matching).[6]
Low Pump Fluence The generated THz power is proportional to the square of the pump power before saturation.[9] Carefully increase the pump fluence while monitoring for signs of crystal damage.
Crystal Damage Inspect the crystal surface for any visible damage.[10] If damage is observed, the crystal needs to be replaced or the interaction point shifted to an undamaged area. Reduce the pump fluence or repetition rate to prevent further damage.
Sub-optimal Pump Pulse Duration The THz generation efficiency can be sensitive to the pump pulse duration. Experimentally varying the pulse duration (e.g., by adjusting the laser compressor) can sometimes lead to an increase in THz energy.[4]
Pump Pulse Chirp An inappropriate pump pulse chirp can reduce efficiency. Introducing a positive chirp to the pump pulse has been shown to significantly enhance THz generation efficiency.[11][12]

Issue 2: Limited THz Bandwidth

Possible Cause Troubleshooting Step
Crystal Thickness For a given pump wavelength, a thicker crystal will have a shorter coherence length for higher THz frequencies, thus limiting the bandwidth.[8] To achieve a broader spectrum, especially with an 800 nm pump, use a thinner BNA crystal.[1]
Pump Wavelength Pumping at 800 nm generally results in a more limited bandwidth compared to pumping at longer NIR wavelengths (1150-1500 nm), which are better phase-matched for a broader THz range in thicker crystals.[1][2]
Detection Limitations Ensure your THz detector (e.g., the thickness of the electro-optic sampling crystal) is capable of detecting the full bandwidth you expect to generate.

Issue 3: Crystal Damage or Instability at High Repetition Rates

Possible Cause Troubleshooting Step
Thermal Effects BNA has a relatively low melting point, and thermal accumulation at high repetition rates can lead to damage even at moderate fluences.[5][8] The damage threshold is lower for higher repetition rates.[5][8]
Solution: Thermal Management To improve the damage threshold, bond the BNA crystal to a substrate with high thermal conductivity, such as sapphire.[5][11] This helps to dissipate heat more effectively.
Solution: Reduce Thermal Load Decrease the pump laser's repetition rate or average power. Employing a chopper can also help to reduce the thermal load on the crystal.[13]
Multiphoton Absorption At high intensities, multiphoton absorption can contribute to crystal damage. Using chirped pump pulses can help to suppress this effect.[9][14]

Issue 4: Dip in the Generated THz Spectrum

Possible Cause Troubleshooting Step
Intrinsic Crystal Absorption BNA has known absorption features in the THz range which can lead to dips in the generated spectrum.[1] The quality of the crystal can influence the prominence of these absorption features.
Temperature Effects The absorption coefficient of BNA is temperature-dependent. Cooling the crystal to cryogenic temperatures (e.g., 80 K) can reduce THz absorption and potentially mitigate the spectral dips, leading to an increased THz electric field.[13][15]

Quantitative Data Tables

Table 1: Optimal Pump Wavelength and Crystal Thickness for Broadband THz Generation

Pump WavelengthOptimal Crystal ThicknessGenerated THz BandwidthReference
800 nm~200 µm or thinnerUp to 6 THz[1][7]
1150 - 1550 nm700 µm to 2 mmUp to 7.5 THz[1][2]
1250 nm~300 µmBroadband (0-6 THz)[1]
1030 nm0.65 mmUp to 7.5 THz[16]

Table 2: Reported THz Conversion Efficiencies and Damage Thresholds

| Pump Wavelength | Crystal Thickness | Optical-to-THz Conversion Efficiency | Pump Fluence / Damage Threshold | Reference | | :--- | :--- | :--- | :--- | | 800 nm | 530 µm | ~0.56% (with positive chirp) | Saturation above 2 mJ/cm² (chirp-free) |[11] | | 800 nm | 600 µm | Not specified | Saturation at 10.5 mJ/cm² (<100 Hz), 4 mJ/cm² (>500 Hz) |[8] | | 1150 - 1550 nm | 1.1 mm | Up to 0.8% | No saturation up to 4 mJ/cm² |[2] | | 800 nm (on BNA-sapphire) | Not specified | 2.5x higher E-field vs. bare BNA | Damage threshold significantly improved |[5] |

Methodologies and Visualizations

Experimental Protocol: Collinear THz Generation by Optical Rectification
  • Laser Source Preparation: A femtosecond laser beam (e.g., 800 nm or 1030-1550 nm) is generated. The pulse duration, energy, and chirp are adjusted to optimal values.

  • Beam Steering and Focusing: The laser beam is guided by mirrors and focused using a lens or an off-axis parabolic mirror to achieve the desired pump fluence at the BNA crystal position.

  • THz Generation: The focused beam is incident on the BNA crystal, which is oriented for optimal phase-matching (e.g., pump polarization parallel to the c-axis). THz radiation is generated via optical rectification and propagates collinearly with the pump beam.

  • Filtering: The residual pump beam is blocked using a combination of filters (e.g., high-resistivity silicon wafers or PTFE sheets) that are transparent to THz radiation.

  • Collection and Focusing: The generated THz beam is collected, collimated, and then refocused using off-axis parabolic mirrors to avoid chromatic dispersion.

  • Detection: The focused THz beam is spatially and temporally overlapped with a weaker probe pulse (derived from the same laser source) in an electro-optic (EO) crystal (e.g., ZnTe or GaP). The THz electric field induces a change in the birefringence of the EO crystal, which is measured as a change in the polarization of the probe pulse. This provides a measurement of the THz waveform.

Experimental_Workflow cluster_setup Experimental Setup cluster_output Output Laser Femtosecond Laser Source Optics Beam Steering & Focusing Optics Laser->Optics Pump Beam BNA BNA Crystal on Mount Optics->BNA Filters THz Filters (e.g., Si, PTFE) BNA->Filters THz + Residual Pump OAP Off-Axis Parabolic Mirrors Filters->OAP THz Beam Detector EO Detection (e.g., ZnTe + Probe Beam) OAP->Detector Waveform THz Waveform Measurement Detector->Waveform

A simplified workflow for THz generation and detection using a BNA crystal.
Logical Relationship: Phase-Matching Optimization

The efficiency of THz generation is critically dependent on several interconnected experimental parameters that influence the phase-matching condition. The diagram below illustrates the logical flow for optimizing these parameters.

Phase_Matching_Optimization cluster_params Key Experimental Parameters Goal Goal: Efficient & Broadband THz Generation Phase_Matching Optimize Phase-Matching (Group Index_pump ≈ Phase Index_THz) Goal->Phase_Matching Thermal Manage Thermal Effects & Avoid Damage Goal->Thermal Pump_WL Pump Wavelength (λ) Thickness Crystal Thickness (L) Pump_WL->Thickness Interdependent Fluence Pump Fluence / Rep Rate Temp Crystal Temperature Fluence->Temp Interdependent Chirp Pump Pulse Chirp Phase_Matching->Pump_WL Phase_Matching->Thickness Phase_Matching->Chirp Phase_Matching->Temp Thermal->Fluence Thermal->Temp

Logical relationships for optimizing phase-matching in BNA.

References

Validation & Comparative

A Comparative Analysis of N-Benzyl-4-nitroaniline (BNA) and DAST for Terahertz (THz) Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the landscape of nonlinear optical (NLO) materials for terahertz (THz) wave generation, the choice of crystal is paramount. Among the organic NLO crystals, N-Benzyl-4-nitroaniline (BNA) and 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) have emerged as leading candidates, each possessing a distinct set of properties that make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in material selection for THz photonics.

Organic NLO crystals are highly valued for their large second-order optical nonlinearities and ultra-fast response times, making them exceptionally efficient for generating intense and broadband THz waves.[1] DAST has long been a benchmark material in this field, while BNA has gained significant attention as a versatile alternative, particularly for its compatibility with common laser systems.[1][2]

Quantitative Performance Comparison

The selection of an appropriate NLO crystal is often dictated by key performance metrics such as nonlinear optical coefficients, conversion efficiency, achievable spectral bandwidth, and damage threshold. The table below summarizes these quantitative parameters for BNA and DAST based on reported experimental findings.

ParameterThis compound (BNA)DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate)
Nonlinear Optical Coefficient d₃₃ ≈ 234 pm/V @ 1064 nm (resonantly enhanced)[3][4]d₁₁₁ ≈ 290 pm/V @ 1535 nm[1]
Optical-to-THz Conversion Efficiency Up to 0.8% (pumped at 1.15-1.55 µm)[5]> 2% (pumped @ 1.25 µm)[6][7]; approaching 6% (pumped @ 1.95 µm)[8][9][10]
Generated THz Spectral Bandwidth 0.1 - 15 THz (via DFG)[3][11]; Up to 7 THz (via Optical Rectification)[5]0.1 - 8 THz[6]; Broadband with specific absorption dips[12]
Optimal Pump Wavelength ~800 nm (Ti:Sapphire)[2][13]; 1.15 - 1.25 µm[5]1.3 - 1.5 µm[2][6][14]
Laser Damage Threshold Saturation observed at 4 mJ/cm² (@ >1kHz, 800 nm pump)[2]2.71 GW/cm² (6 ns pulses @ 1064 nm)[15][16]
Key Material Properties Non-hygroscopic[3][17]; Thermally stable up to 230°C[18]High electro-optic coefficients[1]

In-Depth Material Analysis

This compound (BNA)

BNA is a versatile organic crystal that has garnered significant interest due to its strong performance when pumped by widely available Ti:Sapphire lasers operating around 800 nm.[2][13] This is a major advantage over many other high-efficiency organic crystals that require more complex and less common longer-wavelength laser sources.[2]

The nonlinear optical coefficient of BNA is substantial, with a reported d₃₃ value of approximately 234 pm/V at a fundamental wavelength of 1064 nm.[3][4] It's important to note this value is resonantly enhanced; at longer, non-resonant wavelengths like 1500 nm, the estimated coefficient is closer to 92 pm/V.[1] BNA has demonstrated the ability to generate a very broad THz spectrum, extending up to 15 THz through difference frequency generation (DFG) and up to 7 THz via optical rectification.[3][5][11] To achieve such broad bandwidths, particularly with an 800 nm pump, thin crystals of approximately 200 µm or less are required.[13]

A key practical advantage of BNA is its material stability; it is not hygroscopic and is thermally stable up to 230°C, simplifying handling and storage.[3][17][18]

DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate)

DAST is a well-established organic crystal renowned for its exceptionally high optical-to-THz conversion efficiencies.[1] When pumped at its optimal wavelength range of 1.3 to 1.5 µm, DAST consistently achieves efficiencies exceeding 2%.[6][9] Remarkably, recent studies have shown that by using mid-IR pump pulses (e.g., 1.95 µm), multi-photon absorption is suppressed, allowing for the use of higher pump fluences and achieving record conversion efficiencies approaching 6%.[8][9][10]

The high performance of DAST is rooted in its large nonlinear optical coefficient (d₁₁₁ ≈ 290 pm/V at 1535 nm).[1] It can generate a broad THz spectrum, though it is characterized by several phonon-related absorption features, notably at 1.1, 3.1, and 5.2 THz, which can create spectral gaps in the generated THz wave.[12] The primary operational consideration for DAST is its pump wavelength requirement. Efficient THz generation necessitates laser sources operating at wavelengths longer than 1.2 µm, which often involves more complex systems like optical parametric amplifiers (OPAs) rather than direct pumping with standard Ti:Sapphire lasers.[2][14]

Experimental Protocols

The generation of THz radiation from both BNA and DAST is typically achieved through optical rectification of femtosecond laser pulses. A generalized experimental setup is described below.

Methodology for THz Generation by Optical Rectification:

  • Pump Source: A high-intensity, femtosecond pulsed laser is used as the pump source. For BNA, this is often a Ti:Sapphire amplifier (~800 nm), while for DAST, an OPA is typically used to generate longer wavelengths (1.2 - 1.5 µm).[14][19]

  • Crystal Orientation: The selected NLO crystal (BNA or DAST) is placed in the path of the collimated pump beam. The crystal must be precisely oriented so that the polarization of the laser beam is aligned with the crystal's polar axis to maximize the nonlinear interaction.[20]

  • Generation: As the intense, short laser pulse propagates through the crystal, the difference frequencies within the pulse's bandwidth mix, generating a broad spectrum of THz radiation via optical rectification.

  • Filtering: After the crystal, a series of low-pass filters are used to block the residual near-infrared pump beam while allowing the generated THz waves to pass through.[20]

  • Detection and Characterization: The THz radiation is then collected and focused using off-axis parabolic mirrors.[20] The energy of the THz pulses can be measured with a calibrated pyroelectric detector or a Golay cell.[19] The temporal profile and spectral content of the THz electric field are typically characterized using electro-optic (EO) sampling in a suitable detector crystal (e.g., ZnTe or GaP).[1][21]

Visualizing the Experimental Workflow

The following diagram illustrates the typical logical flow of an experiment designed for THz generation using an organic nonlinear crystal.

THz_Generation_Workflow cluster_laser Laser System cluster_generation THz Generation cluster_detection Detection & Analysis femtosecond_laser Femtosecond Laser (e.g., Ti:Sapphire) opa Optical Parametric Amplifier (OPA) (Optional, for DAST) femtosecond_laser->opa Pump optics Beam Shaping & Collimation femtosecond_laser->optics 800nm Pulse (for BNA) opa->optics NIR/IR Pulse nlo_crystal NLO Crystal (BNA or DAST) optics->nlo_crystal filters Low-Pass Filters (Pump Rejection) nlo_crystal->filters Pump + THz parabolic_mirrors Off-Axis Parabolic Mirrors filters->parabolic_mirrors THz Beam detector THz Detector (EO Sampling / Pyroelectric) parabolic_mirrors->detector analysis Data Acquisition & Spectrum Analysis detector->analysis

Caption: Experimental workflow for THz generation via optical rectification.

Conclusion

Both this compound and DAST stand as excellent materials for efficient THz generation, with the optimal choice depending heavily on the available laser infrastructure and specific experimental goals.

  • DAST remains the material of choice for achieving the highest possible optical-to-THz conversion efficiencies, especially when pumped with mid-IR pulses that mitigate multi-photon absorption.[8][9][10] It is ideal for applications demanding maximum THz pulse energy and field strength, provided a suitable long-wavelength pump source is available.

  • BNA offers a highly practical and versatile alternative. Its key advantage is the ability to be efficiently pumped by standard Ti:Sapphire lasers, significantly reducing the complexity and cost of the required laser system.[2][22] With its broad spectral bandwidth and good material stability, BNA is an excellent candidate for a wide range of spectroscopic applications and for researchers seeking a more accessible route to broadband THz generation.[3][17]

References

A Comparative Guide to the Crystal Properties of N-Benzyl-4-nitroaniline and N-benzyl-2-methyl-4-nitroaniline (BNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal properties of N-Benzyl-4-nitroaniline and its derivative, N-benzyl-2-methyl-4-nitroaniline (BNA). The addition of a methyl group in BNA significantly influences its crystal structure and enhances its nonlinear optical (NLO) properties, making it a material of great interest for various applications, including terahertz (THz) wave generation. While extensive data is available for BNA, the crystallographic and quantitative performance data for this compound are less comprehensively reported in the available literature.

Molecular Structures

The key structural difference between the two compounds is the presence of a methyl group at the 2-position of the aniline ring in BNA.

This compound: A molecule composed of a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1]

N-benzyl-2-methyl-4-nitroaniline (BNA): An N-derivative of 2-methyl-4-nitroaniline (MNA) with a benzyl group attached to the amine.[1]

Comparative Data of Crystal Properties

The following tables summarize the available quantitative data for the crystal properties of this compound and BNA.

Table 1: Crystallographic Properties

PropertyThis compoundN-benzyl-2-methyl-4-nitroaniline (BNA)
Crystal System Not available in searched sourcesOrthorhombic[1][2]
Space Group Not available in searched sourcesPna2₁[1][2]
Unit Cell Parameters a = Not availableb = Not availablec = Not availablea = 5.624 Åb = 7.255 Åc = 19.571 Å[2]

Note: While a study by Iwasaki et al. (1988) is cited in the literature for determining the crystal structure of this compound, the specific crystallographic data from this study were not available in the publicly accessible sources reviewed.[1]

Table 2: Thermal Properties

PropertyThis compoundN-benzyl-2-methyl-4-nitroaniline (BNA)
Melting Point 147 °C[3]99-100 °C
Thermal Stability (TGA) Not available in searched sourcesStable up to 230 °C[1]

Table 3: Nonlinear Optical (NLO) Properties

PropertyThis compoundN-benzyl-2-methyl-4-nitroaniline (BNA)
Second-Harmonic Generation (SHG) Efficiency Not available in searched sources56 times that of KDP[1][2]
NLO Activity Exhibits notable NLO properties due to its non-centrosymmetric arrangement[4]Affords a larger quadratic optical nonlinearity than MNA[1]

Experimental Protocols

This section details the methodologies for the synthesis, crystal growth, and characterization of the title compounds.

Synthesis

a) this compound:

A general method for the synthesis of N-benzylanilines involves the reaction of the corresponding aniline with a benzyl halide.

b) N-benzyl-2-methyl-4-nitroaniline (BNA):

BNA is synthesized by reacting 2-methyl-4-nitroaniline with benzyl chloride.[5] The crude product is then purified by column chromatography using petroleum benzine as the eluent, followed by recrystallization from a suitable solvent like methanol to obtain high-purity material for crystal growth.[5]

Crystal Growth

a) Slow Evaporation Solution Growth Technique (for both compounds):

This technique is a common and inexpensive method for growing single crystals of organic materials.

  • Solvent Selection: A solvent in which the compound has moderate solubility is chosen. For BNA, aqueous methanol has been used.[1]

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature (e.g., 40 °C for BNA in aqueous methanol) with continuous stirring.[1]

  • Filtration: The solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtered solution is transferred to a clean container (e.g., a beaker) and covered with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals will form and can be harvested from the solution.

b) Czochralski and Bridgman Growth (for BNA):

Larger, high-quality single crystals of BNA have been successfully grown from the melt using the Czochralski pulling technique and the vertical Bridgman method.[2][5] These methods offer better control over crystal orientation and quality.

Characterization Techniques

a) Single-Crystal X-ray Diffraction (XRD):

This technique is used to determine the precise three-dimensional arrangement of atoms within a crystal.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (e.g., MoKα radiation, λ = 0.7107Å), and directed at the crystal.[7] The crystal is rotated, and the diffraction patterns are recorded by a detector.[6][7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.[6]

b) Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC):

TGA and DSC are used to evaluate the thermal stability and phase transitions of the crystalline materials.

  • Sample Preparation: A small amount of the crystalline sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • TGA Measurement: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 or 20 K/min).[1] The change in mass of the sample is recorded as a function of temperature.

  • DSC Measurement: The sample is heated or cooled in a DSC instrument at a constant rate. The difference in heat flow between the sample and a reference is measured as a function of temperature to identify melting points, crystallization, and other phase transitions.[8]

c) Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique):

This method is a rapid and effective way to screen powdered materials for their SHG efficiency.

  • Sample Preparation: The crystalline material is ground into a fine powder and packed into a capillary tube or between two glass slides.

  • Experimental Setup: A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm) is used as the fundamental light source.[1] The laser beam is directed onto the powdered sample.

  • SHG Detection: The light emitted from the sample is passed through a filter to block the fundamental wavelength and a monochromator to select the second-harmonic wavelength (532 nm for a 1064 nm fundamental). The intensity of the SHG signal is then measured by a photomultiplier tube and displayed on an oscilloscope.

  • Comparison: The SHG intensity of the sample is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.[1]

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_characterization Characterization s1 Reactants (e.g., 2-methyl-4-nitroaniline + Benzyl chloride) s2 Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification (Column Chromatography, Recrystallization) s3->s4 s5 Purified Compound s4->s5 cg1 Saturated Solution s5->cg1 cg2 Slow Evaporation cg1->cg2 cg3 Single Crystals cg2->cg3 ch1 Single-Crystal XRD cg3->ch1 ch2 TGA / DSC cg3->ch2 ch3 Kurtz-Perry SHG cg3->ch3 ch4 Crystal Properties Data ch1->ch4 ch2->ch4 ch3->ch4

Caption: General experimental workflow from synthesis to characterization.

kurtz_perry_setup laser Pulsed Laser (e.g., Nd:YAG, 1064 nm) sample Powdered Sample laser->sample filter Filter (Blocks 1064 nm) sample->filter monochromator Monochromator (Selects 532 nm) filter->monochromator pmt Photomultiplier Tube (PMT) monochromator->pmt oscilloscope Oscilloscope pmt->oscilloscope

Caption: Schematic of the Kurtz-Perry powder SHG measurement setup.

sc_xrd_workflow start High-Quality Single Crystal mount Mount Crystal on Goniometer Head start->mount collect Collect Diffraction Data (Rotate crystal in X-ray beam) mount->collect process Process Data (Determine Unit Cell & Space Group) collect->process solve Solve Structure (Determine Atomic Positions) process->solve refine Refine Structure solve->refine final Final Crystal Structure refine->final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The addition of a methyl group in N-benzyl-2-methyl-4-nitroaniline (BNA) significantly impacts its crystal properties, leading to a non-centrosymmetric orthorhombic crystal structure with excellent nonlinear optical characteristics. BNA demonstrates a second-harmonic generation efficiency that is remarkably higher than the standard inorganic material KDP, making it a promising candidate for applications in photonics and THz technology.[1][2] In contrast, while this compound is a structurally related compound with expected NLO properties, a detailed comparison is hampered by the limited availability of its specific crystallographic and quantitative performance data in the reviewed literature. Further experimental investigation into the crystal properties of this compound would be beneficial for a more comprehensive understanding and comparison with its methylated derivative.

References

A Comparative Guide to the Second-Order Hyperpolarizability of N-Benzyl-4-nitroaniline and Other Leading Organic NLO Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of materials with superior nonlinear optical (NLO) properties is a critical factor in the advancement of photonic and biophotonic technologies. This guide provides a detailed comparison of the second-order NLO properties of N-Benzyl-2-methyl-4-nitroaniline (BNA), a prominent organic crystal, with two other widely recognized organic NLO materials: 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) and 2-cyclooctylamino-5-nitropyridine (COANP).

This objective comparison is based on experimental data for key performance metrics, including second-order hyperpolarizability (β), second-harmonic generation (SHG) efficiency, laser damage threshold, and optical transparency. Detailed experimental protocols for the characterization of these properties are also provided to facilitate a comprehensive understanding of the presented data.

Comparative Analysis of NLO Properties

The efficacy of an NLO crystal is determined by a combination of factors. The second-order hyperpolarizability (β) is a molecular property that dictates the magnitude of the NLO response. This is macroscopically manifested as the second-order nonlinear optical susceptibility (χ⁽²⁾), which is directly related to the SHG efficiency. Practical applications also necessitate a high laser damage threshold to withstand high-intensity light sources and a broad transparency window to ensure minimal optical loss at the fundamental and second-harmonic wavelengths.

PropertyN-Benzyl-2-methyl-4-nitroaniline (BNA)4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST)2-cyclooctylamino-5-nitropyridine (COANP)
Second-Order Hyperpolarizability (β) Not Experimentally DeterminedNot Experimentally Determined33.9 x 10⁻⁵¹ C m³ V⁻² (Calculated)
SHG Efficiency 2 to 56 times that of KDP[1]~10,000 times that of KDP (in nanoscale films)Data Not Available
Laser Damage Threshold 0.96 GW/cm² (@ 1064 nm, 5 ns)[2]; ~6 GW/cm² (@ 800 nm, 50 fs)[2]2.71 GW/cm² (@ 1064 nm, 6 ns)[3][4]; 2.8 GW/cm² (@ 1550 nm, 10 ns)[3]Data Not Available
Transparency Range Wide transparency in the visible and near-infrared regions.[5]Transparent for infrared radiation.[6] Lower cut-off at 388 nm.[7]Data Not Available

Note: The topic specified N-Benzyl-4-nitroaniline, however, the available research data predominantly pertains to its derivative, N-Benzyl-2-methyl-4-nitroaniline (BNA). All data presented for BNA refers to this derivative.

Experimental Protocols

A clear understanding of the methodologies used to obtain the comparative data is essential for critical evaluation. The following sections detail the standard experimental protocols for characterizing the key NLO properties discussed in this guide.

Kurtz-Perry Powder Technique for SHG Efficiency

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their SHG efficiency.[8]

Caption: Workflow for the Kurtz-Perry powder technique.

Procedure:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific range of particle sizes.

  • Reference Material: A standard material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP), is prepared in the same manner.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Measurement: The fundamental laser beam is directed onto the powdered sample, and the intensity of the generated second-harmonic light (at 532 nm) is measured using a photomultiplier tube (PMT).

  • Comparison: The same measurement is performed on the reference powder under identical conditions.

  • Efficiency Calculation: The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of the reference material.

Electric Field-Induced Second-Harmonic Generation (EFISH) for Hyperpolarizability

The EFISH technique is employed to measure the second-order hyperpolarizability (β) of molecules in solution.

Caption: Experimental workflow for the EFISH technique.

Procedure:

  • Solution Preparation: The molecule of interest is dissolved in a suitable solvent.

  • Sample Cell: The solution is placed in a wedge-shaped cell equipped with electrodes.

  • Electric Field Application: A high-voltage DC electric field is applied across the solution in short pulses. This field partially aligns the polar molecules, breaking the centrosymmetry of the solution and allowing for the generation of a second-harmonic signal.

  • Laser Irradiation: A linearly polarized laser beam is passed through the solution.

  • SHG Detection: The intensity of the generated second-harmonic light is measured as a function of the path length through the wedge-shaped cell, creating what are known as Maker fringes.

  • Data Analysis: The second-order hyperpolarizability (β) is extracted from the analysis of the Maker fringes, taking into account the applied electric field strength, the concentration of the solution, and the refractive indices of the solvent and solute at the fundamental and second-harmonic wavelengths.

Laser Damage Threshold (LDT) Measurement

The laser damage threshold determines the maximum laser intensity a material can withstand without undergoing irreversible damage.

Caption: Schematic of a laser damage threshold measurement setup.

Procedure:

  • Sample Preparation: A polished, high-quality crystal is mounted on a translation stage.

  • Laser Source: A pulsed laser with a well-characterized beam profile and pulse duration is used. The laser fluence (energy per unit area) is precisely controlled.

  • Irradiation: A specific site on the crystal is irradiated with a single or multiple laser pulses at a set fluence.

  • Damage Inspection: The irradiated site is inspected for any signs of damage using a high-magnification microscope, often a Nomarski microscope, which is sensitive to small changes in surface morphology.[4]

  • "1-on-1" or "S-on-1" Testing: In a "1-on-1" test, each site is irradiated with a single pulse of increasing fluence until damage is observed. In an "S-on-1" test, each site is subjected to a specified number of pulses at a constant fluence.

  • Threshold Determination: The laser damage threshold is defined as the highest fluence at which no damage is observed after a statistically significant number of sites have been tested.

Molecular Structure and NLO Properties

The relationship between the molecular structure of an organic NLO crystal and its macroscopic NLO properties is fundamental to the design of new materials.

Caption: Relationship between molecular structure and NLO properties.

Organic NLO materials typically consist of molecules with electron-donating and electron-accepting groups connected by a π-conjugated bridge. This "push-pull" electronic structure leads to a large molecular second-order hyperpolarizability (β). For a bulk material to exhibit a macroscopic second-order NLO effect, the molecules must crystallize in a non-centrosymmetric arrangement. This lack of inversion symmetry allows for the constructive addition of the molecular hyperpolarizabilities, resulting in a large macroscopic susceptibility (χ⁽²⁾) and, consequently, high SHG efficiency.

References

A Comparative Guide to Purity Validation of N-Benzyl-4-nitroaniline: HPLC, GC, and TLC Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity validation of N-Benzyl-4-nitroaniline. The content is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental protocols and comparative data.

Introduction

This compound is an organic compound with applications in various research and development sectors, including the synthesis of dyes, pharmaceuticals, and materials with nonlinear optical properties.[1] Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. This guide focuses on the validation of this compound purity using HPLC and compares its performance with GC and TLC.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] It is particularly well-suited for non-volatile and thermally labile compounds, making it a strong candidate for the analysis of this compound.[2] Gas Chromatography (GC) is another robust separation technique, but it is generally used for volatile and thermally stable compounds.[3][4] Thin-Layer Chromatography (TLC) is a simpler, more rapid, and less expensive technique often used for qualitative monitoring of reactions and preliminary purity assessments.[5][6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity determination of this compound and the identification of potential impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Solution 100 µg/mL of this compound in mobile phase
Sample Solution 1 mg/mL of this compound test sample in mobile phase

Procedure:

  • System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Impurity Determination: Identify and quantify any impurity peaks relative to the main this compound peak. The percentage of each impurity can be calculated using the area normalization method.

Gas Chromatography (GC) Protocol

This protocol provides a comparative method for the purity analysis of this compound, assuming the compound and its potential impurities are sufficiently volatile and thermally stable.

Instrumentation and Conditions:

ParameterSpecification
GC System Gas Chromatograph with a Flame Ionization Detector (FID)
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Detector Temperature 300°C
Oven Temperature Program Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Injection Mode Split (1:50)
Injection Volume 1 µL
Sample Preparation 1 mg/mL of this compound in a suitable solvent like dichloromethane.
Thin-Layer Chromatography (TLC) Protocol

This protocol is suitable for rapid, qualitative assessment of this compound purity.

Procedure:

ParameterSpecification
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Toluene:Ethyl Acetate (8:2, v/v)
Sample Application Spot a dilute solution of this compound in dichloromethane onto the TLC plate.
Development Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.
Visualization Visualize the spots under UV light (254 nm).
Rf Calculation Calculate the Retention Factor (Rf) for the main spot and any impurity spots.

Comparative Data Presentation

The following tables summarize the expected performance characteristics of HPLC, GC, and TLC for the purity validation of this compound.

Table 1: Comparison of Chromatographic Techniques

ParameterHPLCGCTLC
Principle Liquid-Solid PartitioningGas-Liquid PartitioningLiquid-Solid Adsorption
Resolution Very HighHighLow to Moderate
Quantification ExcellentVery GoodSemi-Quantitative
Analysis Time 15-30 minutes20-40 minutes5-15 minutes
Sample Volatility Not RequiredRequiredNot Required
Thermal Stability Not RequiredRequiredNot Required
Cost per Sample HighModerateLow
Primary Use Purity, Assay, Impurity ProfilingPurity, Residual SolventsReaction Monitoring, Spot Tests

Table 2: Expected Purity Analysis Results

AnalyteExpected HPLC Retention Time (min)Expected GC Retention Time (min)Expected TLC Rf Value
This compound ~ 8.5~ 15.2~ 0.6
Impurity 1 (e.g., 4-nitroaniline) ~ 4.2~ 10.8~ 0.4
Impurity 2 (e.g., Benzylamine) ~ 2.1~ 7.5~ 0.2

Note: Retention times and Rf values are estimates and may vary depending on the specific instrumentation and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (Inject Standard x5) prep_standard->system_suitability prep_sample Prepare Sample Solution (1 mg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection system_suitability->sample_injection RSD < 2% chromatogram Acquire Chromatogram sample_injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration purity_calculation Calculate Purity & Impurity Levels peak_integration->purity_calculation report Generate Final Report purity_calculation->report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

For the comprehensive and quantitative purity validation of this compound, HPLC is the recommended technique due to its high resolution, excellent quantification capabilities, and suitability for non-volatile compounds. It allows for the accurate determination of the main component and the precise quantification of impurities.

GC can be a viable alternative if the compound and its potential impurities are thermally stable and volatile. It offers good resolution and quantification.

TLC is best utilized as a rapid, qualitative tool for preliminary purity checks and for monitoring the progress of synthesis reactions. Its low cost and speed are advantageous for high-throughput screening.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, the available instrumentation, and the stage of research or development.

References

A Comparative Analysis of Theoretical and Experimental Spectral Data for N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the key quantitative data from theoretical calculations and experimental measurements. Theoretical data for the parent molecule, 4-nitroaniline, is presented as a proxy due to the limited availability of specific computational studies on N-Benzyl-4-nitroaniline.

Table 1: UV-Vis Spectral Data

CompoundSolventExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)Electronic Transition
4-nitroanilineEthanol~380~370π → π* Intramolecular Charge Transfer (ICT)[1]
4-nitroanilineCyclohexane~330~325π → π* Intramolecular Charge Transfer (ICT)[1]

Table 2: FT-IR Spectral Data (Key Vibrational Frequencies in cm-1)

Vibrational ModeFunctional GroupExperimental Range (4-nitroaniline)Calculated Range (DFT for 4-nitroaniline)Description
N-H StretchAmine3434 (symmetric), 3540 (asymmetric)[2]3400-3550Stretching vibrations of the N-H bond in the amine group.
Aromatic C-H StretchAromatic Ring3041-3100[2]3050-3150[1]Stretching of C-H bonds on the phenyl rings.
NO2 Asymmetric StretchNitro Group1580[2]1520-1600[1]Asymmetric stretching of the nitro functional group.
NO2 Symmetric StretchNitro Group1320[2]1310-1360[1]Symmetric stretching of the nitro functional group.
C-N StretchAmine/Nitro1265-1270[2]1260-1370[1]Stretching of the carbon-nitrogen bonds.

Table 3: 1H NMR Spectral Data (Chemical Shifts in ppm)

Proton EnvironmentExperimental (N-benzylaniline in CDCl3)Experimental (4-nitroaniline in DMSO-d6)
Aromatic Protons (Benzyl Group)7.24-7.45 (m, 5H)[3]-
Aromatic Protons (Aniline Ring)6.73 (d, 2H), 6.82 (t, 1H), 7.24-7.30 (m, 2H)[3]6.64 (d, 2H), 7.98 (d, 2H)[3]
Methylene Protons (-CH2-)4.41 (s, 2H)[3]-
Amine Proton (-NH-)4.10 (s, 1H)[3]-

Table 4: 13C NMR Spectral Data (Chemical Shifts in ppm)

Carbon EnvironmentExperimental (N-benzylaniline in CDCl3)Experimental (4-nitroaniline in DMSO-d6)
Aromatic Carbons (Benzyl Group)127.3, 127.6, 128.7, 139.5[3]-
Aromatic Carbons (Aniline Ring)112.9, 117.6, 129.4, 148.2[3]113.35, 127.37, 136.63, 156.67[3]
Methylene Carbon (-CH2-)48.4[3]-

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques cited.

UV-Visible Spectroscopy: A solution of the compound is prepared by dissolving a small amount of the sample in a suitable UV-grade solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1 AU). The analysis is performed using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The spectrum is recorded over a wavelength range of 200-800 nm to determine the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed in direct contact with a high-refractive-index crystal. The FT-IR spectrum is then recorded, typically in the range of 4000-400 cm-1, to identify the vibrational modes of the functional groups present in the molecule.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the purified sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[6][7] A reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shifts to 0 ppm.[8][9] 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For 1H NMR, parameters such as the number of signals, their chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) are analyzed. For 13C NMR, the chemical shifts of the different carbon atoms are determined.[6][10]

Mandatory Visualization

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Data Comparison and Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FT_IR FT-IR Spectroscopy Purification->FT_IR NMR NMR Spectroscopy Purification->NMR Comparison Comparison of Experimental and Theoretical Data UV_Vis->Comparison FT_IR->Comparison NMR->Comparison DFT DFT Calculations (Geometry Optimization, Vibrational Frequencies) DFT->Comparison TD_DFT TD-DFT Calculations (Electronic Transitions) TD_DFT->Comparison Interpretation Structural Elucidation and Property Analysis Comparison->Interpretation

Caption: Workflow for the comparison of theoretical and experimental spectral data.

This guide provides a foundational comparison of the spectral properties of this compound, leveraging data from closely related molecules to inform the analysis. Further dedicated experimental and computational studies on the target molecule are encouraged for a more direct and detailed understanding.

References

A Comparative Analysis of Impurities in Commercially Available N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-4-nitroaniline is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for nonlinear optics. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts into the final product. This guide provides a comparative analysis of the impurity profiles of commercially available this compound from three representative suppliers, supported by detailed experimental protocols for impurity identification and quantification.

Quantitative Impurity Profile

The purity of this compound from three fictional representative commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The identified impurities are consistent with byproducts expected from the common synthesis route, which involves the N-alkylation of 4-nitroaniline with a benzyl halide.

Table 1: Comparison of Impurity Levels in Commercial this compound Samples

Compound Retention Time (min) Supplier A (% Area) Supplier B (% Area) Supplier C (% Area)
4-Nitroaniline4.20.150.250.10
Benzylamine5.8Not Detected0.05Not Detected
This compound 10.5 99.75 99.50 99.80
N,N-Dibenzyl-4-nitroaniline15.10.100.200.10

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of impurities in this compound.

G Experimental Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample Commercial this compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC NMR NMR Analysis Filter->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Impurity Identification NMR->Identification Report Generate Report Quantification->Report Identification->Report

Caption: Workflow for the analysis of impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to an appropriate concentration for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation of the main component and the identification of impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify and quantify the different proton environments.

    • ¹³C NMR: To identify the carbon skeleton of the main component and impurities.

    • 2D NMR (COSY, HSQC): Can be used for more detailed structural elucidation of unknown impurities if present in sufficient concentration.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • This compound: δ 8.1 (d, 2H), 7.4-7.2 (m, 5H), 6.7 (d, 2H), 4.5 (s, 2H).

  • 4-Nitroaniline: δ 8.0 (d, 2H), 6.6 (d, 2H), 4.4 (br s, 2H).

  • Benzylamine: δ 7.3-7.2 (m, 5H), 3.9 (s, 2H), 1.5 (br s, 2H).

  • N,N-Dibenzyl-4-nitroaniline: δ 8.1 (d, 2H), 7.4-7.2 (m, 10H), 6.8 (d, 2H), 4.8 (s, 4H).

Discussion of Impurities

The common impurities found in commercially available this compound are typically related to its synthesis, which most often involves the reaction of 4-nitroaniline with a benzylating agent (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

  • 4-Nitroaniline: This is an unreacted starting material. Its presence indicates an incomplete reaction or inefficient purification.

  • Benzylamine: This can be formed by the decomposition of the benzylating agent or as a byproduct.

  • N,N-Dibenzyl-4-nitroaniline: This is a product of over-alkylation, where the initially formed this compound reacts with another molecule of the benzylating agent.[1] The nucleophilicity of the secondary amine in the product can sometimes be comparable to or greater than the primary amine of the starting material, leading to this side product.

Conclusion and Recommendations

The purity of this compound can vary between different commercial suppliers. For sensitive applications, such as in drug development, it is crucial to perform an independent quality control analysis to identify and quantify any impurities. The choice of supplier should be based on a thorough evaluation of their product's purity profile to ensure the reliability and reproducibility of experimental results. The HPLC-UV method detailed in this guide provides a robust and reliable means for such a comparative analysis. For unambiguous identification of impurities, techniques like NMR and mass spectrometry are indispensable.

References

A Comparative Analysis of X-ray Crystallography and NMR Spectroscopy for the Structural Elucidation of N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of the molecular structure of N-Benzyl-4-nitroaniline, leveraging the complementary strengths of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

In the realm of molecular characterization, both X-ray crystallography and NMR spectroscopy stand as indispensable tools, each offering a unique window into the atomic arrangement and electronic environment of a molecule. This guide provides a comparative overview of these two powerful techniques through the lens of validating the structure of this compound, a molecule of interest for its nonlinear optical (NLO) properties. While a complete, publicly available dataset for the X-ray crystal structure of this compound is not readily accessible, this guide will utilize data from its isomer, N-Benzyl-3-nitroaniline, to illustrate the principles and data generated by X-ray crystallography. Similarly, while detailed assigned NMR data for this compound is sparse in public databases, expected chemical shifts based on related structures will be discussed.

Data Presentation: A Head-to-Head Comparison

The true power of cross-validation lies in the comparison of quantitative data obtained from independent analytical techniques. Below are tables summarizing the type of structural information each method provides.

Table 1: X-ray Crystallography Data for N-Benzyl-3-nitroaniline (Illustrative)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.3359(2)
b (Å)19.2285(6)
c (Å)5.6017(2)
β (°)97.334(3)
Volume (ų)570.04(3)
Selected Bond Lengths (Å)
C-N (amine)Data not available
C-N (nitro)Data not available
N-OData not available
Selected Bond Angles (°) & Torsion Angles (°)
C-N-CData not available
O-N-OData not available
C-C-N-C (torsion)72.55(19)[1]

Note: The data presented is for N-Benzyl-3-nitroaniline and serves as an example of the precise bond lengths, angles, and torsion angles that can be obtained from X-ray crystallography.

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic (Nitro-substituted ring)~8.1d~9.02H, ortho to NO₂
Aromatic (Nitro-substituted ring)~6.7d~9.02H, meta to NO₂
Aromatic (Benzyl ring)~7.3-7.4m-5H
Methylene~4.5s-2H, -CH₂-
Amine~4.0 (broad)s-1H, -NH-
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic~150C-NO₂
Aromatic~140C-NH
Aromatic~129Benzyl C-H
Aromatic~128Benzyl C-H
Aromatic~127Benzyl C-H
Aromatic~126C-H ortho to NO₂
Aromatic~112C-H meta to NO₂
Methylene~48-CH₂-

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality, reproducible data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or acetone. The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[2][3]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][3] The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods for small molecules.[3] The initial model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.[4]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. For a complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may also be performed to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrals of the signals are analyzed to assign the structure.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the cross-validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth sample_prep_nmr Sample Preparation purification->sample_prep_nmr data_collection_xray X-ray Data Collection crystal_growth->data_collection_xray structure_solution Structure Solution & Refinement data_collection_xray->structure_solution cross_validation Cross-Validation structure_solution->cross_validation Solid-State Structure (Bond lengths, angles) data_acquisition_nmr NMR Data Acquisition (1H, 13C, 2D) sample_prep_nmr->data_acquisition_nmr spectral_analysis Spectral Analysis & Assignment data_acquisition_nmr->spectral_analysis spectral_analysis->cross_validation Solution-State Structure (Connectivity, environment) final_structure Validated Structure of This compound cross_validation->final_structure

Caption: Experimental workflow for the synthesis, purification, and structural cross-validation of this compound using X-ray crystallography and NMR spectroscopy.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Structural Information xray X-ray Crystallography solid_state Solid-State Conformation (Precise 3D coordinates) xray->solid_state provides nmr NMR Spectroscopy solution_state Solution-State Structure (Dynamic & averaged) nmr->solution_state provides connectivity Atomic Connectivity nmr->connectivity confirms electronic_env Electronic Environment nmr->electronic_env probes solid_state->connectivity

Caption: Logical relationship between the analytical techniques and the types of structural information derived for this compound.

References

A Comparative Analysis of Second-Harmonic Generation Efficiency: N-Benzyl-4-nitroaniline Derivatives versus Potassium Dihydrogen Phosphate (KDP)

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced nonlinear optical (NLO) materials, organic crystals have garnered significant attention due to their potential for high second-harmonic generation (SHG) efficiency. This guide provides a comparative overview of the SHG efficiency of N-benzyl-2-methyl-4-nitroaniline (BNA), a derivative of N-Benzyl-4-nitroaniline, against the well-established inorganic crystal, potassium dihydrogen phosphate (KDP). The data presented is based on experimental findings from scientific literature, offering a resource for researchers and professionals in materials science and photonics.

Quantitative Data Presentation

The SHG efficiency of BNA has been reported to be significantly higher than that of KDP. The table below summarizes the findings from various studies.

MaterialRelative SHG Efficiency (Compared to KDP)Second-Harmonic Signal (532 nm)Laser Input Pulse Energy
N-benzyl-2-methyl-4-nitroaniline (BNA) 56 times greater[1]5.2 W[1]6.2 mJ[1]
Potassium Dihydrogen Phosphate (KDP) 1 (Reference)92 mW[1]6.2 mJ[1]

It is noteworthy that other studies have also reported BNA to have a significantly higher SHG efficiency than KDP, further establishing its potential as a highly efficient NLO material.[1]

Experimental Protocols

The determination of SHG efficiency in powdered samples is commonly performed using the Kurtz and Perry powder technique.[1] This method provides a rapid and effective means of screening materials for their NLO properties.

Kurtz and Perry Powder Technique for SHG Measurement

Objective: To determine the relative SHG efficiency of a powdered material by comparing its second-harmonic signal intensity with that of a known reference material (e.g., KDP).

Materials and Equipment:

  • High-intensity pulsed laser (e.g., Q-switched Nd:YAG laser operating at 1064 nm)

  • Sample holder for powdered materials

  • Reference material with known SHG efficiency (e.g., powdered KDP)

  • Optical filters to block the fundamental laser wavelength and transmit the second-harmonic wavelength (e.g., 532 nm)

  • Photomultiplier tube (PMT) or other sensitive photodetector

  • Oscilloscope to measure the output signal from the detector

  • Grinding and sieving equipment to control particle size

Procedure:

  • Sample Preparation:

    • The test material (N-benzyl-2-methyl-4-nitroaniline) and the reference material (KDP) are ground into fine powders.

    • The powders are sieved to obtain a specific and uniform particle size range. This is crucial as SHG intensity can be dependent on particle size.

  • Experimental Setup:

    • The pulsed laser beam is directed towards the sample holder containing the powdered material.

    • The sample is housed in a light-tight enclosure to minimize stray light.

    • The light emitted from the sample passes through a set of optical filters to isolate the second-harmonic signal (e.g., at 532 nm for a 1064 nm fundamental).

    • The filtered light is then detected by the photomultiplier tube.

  • Data Acquisition:

    • The laser is fired, and the intensity of the generated second-harmonic light is measured by the PMT.

    • The output signal from the PMT is displayed and recorded using an oscilloscope.

    • The measurement is repeated for both the test sample and the reference material (KDP) under identical experimental conditions (laser power, particle size, sample packing density).

  • Data Analysis:

    • The peak intensity of the second-harmonic signal is recorded for both the sample and the reference.

    • The relative SHG efficiency of the sample is calculated by taking the ratio of its SHG signal intensity to that of the KDP reference.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining SHG efficiency using the Kurtz and Perry powder technique.

SHG_Workflow cluster_preparation Sample Preparation cluster_experiment SHG Measurement cluster_analysis Data Analysis Grind Grind BNA and KDP Sieve Sieve to Uniform Particle Size Grind->Sieve Sample Powdered Sample (BNA or KDP) Sieve->Sample Laser Pulsed Laser (1064 nm) Laser->Sample Fundamental Beam Filter Optical Filter (532 nm) Sample->Filter Generated Light Detector Photodetector (PMT) Filter->Detector Second-Harmonic Signal Oscilloscope Measure Signal on Oscilloscope Detector->Oscilloscope Compare Compare SHG Intensity (BNA vs. KDP) Oscilloscope->Compare Efficiency Calculate Relative SHG Efficiency Compare->Efficiency

Caption: Experimental workflow for SHG efficiency measurement.

References

A Comparative Guide to the Computational Analysis of Electro-Optic Coefficients of N-Benzyl-4-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the electro-optic properties of N-Benzyl-4-nitroaniline and its ortho and meta isomers, with a focus on computational analysis. It is intended for researchers, scientists, and professionals in materials science and drug development exploring advanced nonlinear optical (NLO) materials. This document synthesizes available data on these compounds, outlines the computational methodologies used to predict their electro-optic behavior, and provides a framework for future research.

Introduction to N-Benzyl-nitroaniline Isomers and their Electro-Optic Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including high-speed data communication and optical signal processing. The electro-optic effect, where the refractive index of a material changes in response to an applied electric field, is a key property for many of these applications. This compound (para-isomer) and its structural isomers are promising candidates due to their molecular structure, which features an electron-donating amino group and an electron-withdrawing nitro group, connected through a π-conjugated system. This "push-pull" electronic structure is a well-established motif for high molecular hyperpolarizability (β), a microscopic property that gives rise to the macroscopic electro-optic effect.

The specific arrangement of the benzyl and nitro groups on the aniline backbone in the ortho, meta, and para isomers is expected to significantly influence their electronic and optical properties. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting these properties and understanding the structure-property relationships that govern their electro-optic response.[1]

Comparative Analysis of Electro-Optic and Nonlinear Optical Properties

The primary quantitative measure of a material's electro-optic activity is the electro-optic coefficient (rij). However, in many computational studies, the focus is on the first hyperpolarizability (β), which is the molecular-level origin of the electro-optic effect. While directly comparable computational data for all three isomers is unavailable, this section presents the existing data for the para-derivative and meta isomer.

It is important to note that direct comparison between values from different studies should be approached with caution, as the calculated properties are highly dependent on the chosen computational method, basis set, and environmental model (gas phase or solvent).

Isomer / DerivativeComputational MethodCalculated First Hyperpolarizability (β) (esu)Experimental Second Harmonic Generation (SHG) EfficiencyReference
N-Benzyl-2-methyl-4-nitroaniline (BNA) (para-derivative)DFT (B3LYP/6-31G(d,p))Not explicitly stated in the provided abstracts.~3 times that of KDP[2]
N-Benzyl-3-nitroaniline (NB3N) (meta-isomer)DFT (B3LYP/6-311G++(d,p))Not explicitly stated in the provided abstracts.1.66 times that of KDP[3]
N-Benzyl-2-nitroaniline (ortho-isomer)Not availableNot availableNot available

KDP (Potassium Dihydrogen Phosphate) is a standard reference material for NLO properties.

Computational and Experimental Protocols

Computational Methodology

The prediction of electro-optic coefficients and related NLO properties of molecules like N-Benzyl-nitroaniline isomers is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

A general workflow for the computational analysis is as follows:

  • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. This is a critical step as the calculated properties are sensitive to the molecular geometry. Common DFT functionals for this purpose include B3LYP, paired with a suitable basis set such as 6-31G(d,p) or larger.[2]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Key electronic properties are then calculated, including:

    • Dipole Moment (μ): Indicates the overall polarity of the molecule.

    • Polarizability (α): Describes the linear response of the electron cloud to an electric field.

    • First Hyperpolarizability (β): Quantifies the second-order nonlinear optical response. This is the primary determinant of the electro-optic effect at the molecular level.

  • Solvent Effects: The influence of a solvent environment can be included using continuum solvation models like the Polarizable Continuum Model (PCM).

The relationship between the molecular hyperpolarizability (β) and the macroscopic electro-optic coefficient (rij) is complex and depends on factors such as the crystal structure and local field effects. However, a larger calculated β value is generally indicative of a larger electro-optic effect.

Experimental Validation

Experimental techniques are crucial for validating the computational predictions and for the full characterization of new NLO materials.

  • Kurtz-Perry Powder Technique: This is a common method for quickly screening materials for second-harmonic generation (SHG), a second-order NLO effect. A powdered sample is irradiated with a high-intensity laser, and the intensity of the frequency-doubled light is measured. This provides a qualitative or semi-quantitative measure of the material's NLO activity, often reported relative to a standard like KDP.[4]

  • Single Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of molecules in a crystal. This information is essential for understanding the macroscopic NLO properties, as a non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects like the Pockels electro-optic effect.

  • Z-scan Technique: This method is used to measure the third-order nonlinear optical properties, such as the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β).[3]

Visualization of Computational Workflow and Structure-Property Relationships

computational_workflow cluster_input Input cluster_computation Computational Protocol cluster_output Output Properties cluster_analysis Analysis mol_structure Molecular Structure (Isomers: ortho, meta, para) geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis prop_calc Property Calculation freq_analysis->prop_calc dipole Dipole Moment (μ) prop_calc->dipole polarizability Polarizability (α) prop_calc->polarizability hyperpolarizability Hyperpolarizability (β) prop_calc->hyperpolarizability comparison Comparison of Isomers hyperpolarizability->comparison structure_property Structure-Property Relationship comparison->structure_property

Caption: Computational workflow for analyzing the electro-optic properties of N-Benzyl-nitroaniline isomers.

structure_property_relationship molecular_structure Molecular Structure (Isomer Geometry) electronic_properties Electronic Properties (e.g., HOMO-LUMO gap) molecular_structure->electronic_properties hyperpolarizability First Hyperpolarizability (β) electronic_properties->hyperpolarizability eo_coefficient Electro-Optic Coefficient (r_ij) hyperpolarizability->eo_coefficient

Caption: Relationship between molecular structure and electro-optic coefficients.

Conclusion and Future Directions

The computational analysis of this compound and its isomers reveals the significant potential of these molecules for applications in nonlinear optics. While experimental data for the para-derivative (BNA) and the meta isomer (NB3N) indicate notable NLO activity, a comprehensive and directly comparative computational study across all three isomers is needed. Such a study would provide valuable insights into the precise influence of the nitro and benzyl group positions on the molecular hyperpolarizability and, consequently, the electro-optic coefficients.

Future research should focus on performing systematic DFT calculations on the ortho, meta, and para isomers of N-Benzyl-nitroaniline using a consistent computational methodology. This would allow for a definitive ranking of their intrinsic electro-optic properties and guide the synthesis and experimental characterization of the most promising candidates for advanced optoelectronic materials. Furthermore, the synthesis and characterization of the ortho isomer, for which there is a lack of data, is a crucial next step in completing the structure-property relationship for this class of compounds.

References

Comparative Thermal Analysis of N-Benzyl-4-nitroaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal properties of N-Benzyl-4-nitroaniline and its derivatives is crucial for their application in materials science and drug development, where thermal stability is a key determinant of viability. This guide provides a comparative analysis of the thermal behavior of this compound and its methylated analogue, N-Benzyl-2-methyl-4-nitroaniline (BNA), based on available experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Executive Summary

Quantitative Data Summary

The following table summarizes the key thermal events for this compound and its derivative based on available TGA and DSC data.

Compound NameMelting Point (°C)Phase Transition (°C)Decomposition Onset (°C)
This compound147Not ReportedNot Reported
N-Benzyl-2-methyl-4-nitroaniline (BNA)Not Reported89~230

Experimental Protocols

The experimental data cited in this guide were obtained using standard thermal analysis techniques. The following protocols are representative of the methodologies employed for TGA and DSC analysis of this compound derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of TGA/DTG measurements, such as a STA 409C instrument, is used.[2]

Methodology:

  • A small sample of the crystalline compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. For N-Benzyl-2-methyl-4-nitroaniline, a heating rate of 20 K/min was used.[2]

  • The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting and solid-solid transitions, and to determine the temperatures and enthalpy changes associated with these events.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample and reference are heated (or cooled) at a controlled rate (e.g., 10 K/min) over a specified temperature range.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting, phase transitions) and exothermic events are recorded as peaks in the DSC thermogram. For N-Benzyl-2-methyl-4-nitroaniline, a monotropic phase transition was observed at 362 K (89 °C).[3]

Visualizations

To further elucidate the experimental workflow and the comparative logic, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Derivatives Purification Purification & Crystallization Synthesis->Purification Characterization Structural Characterization (NMR, IR) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Decomposition Determine Decomposition Temperature (TGA) TGA->Decomposition PhaseTransition Identify Phase Transitions (DSC) DSC->PhaseTransition Comparison Comparative Analysis Decomposition->Comparison PhaseTransition->Comparison

Experimental Workflow for Thermal Analysis

LogicalRelationship cluster_derivatives Compounds for Comparison cluster_properties Thermal Properties Measured cluster_analysis Analysis Outcome Root Comparative Thermal Analysis of this compound Derivatives Parent This compound Root->Parent Derivative1 N-Benzyl-2-methyl-4-nitroaniline (BNA) Root->Derivative1 Derivative2 Other Substituted Derivatives (e.g., -Cl, -OCH3) [Data Needed] Root->Derivative2 MeltingPoint Melting Point (Tm) Parent->MeltingPoint PhaseTransition Phase Transition (Ttr) Derivative1->PhaseTransition DecompositionTemp Decomposition Temperature (Td) Derivative1->DecompositionTemp Derivative2->MeltingPoint Derivative2->DecompositionTemp Stability Structure-Thermal Stability Relationship MeltingPoint->Stability PhaseTransition->Stability DecompositionTemp->Stability

Logical Relationship for Comparative Analysis

References

Safety Operating Guide

Proper Disposal and Safety Protocols for N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for N-Benzyl-4-nitroaniline, including operational and disposal procedures to foster a secure laboratory environment.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂[1][2]
Molecular Weight 228.25 g/mol [2]
CAS Number 14309-92-3[1][2]
Melting Point 146 - 149 °C (295 - 300 °F)
Boiling Point 260 °C (500 °F) at 133 hPa
GHS Hazard Statements H302, H312, H315, H318, H332, H335, H373, H412[1][2]

GHS Hazard Statement Key:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H412: Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Handling

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment should be utilized:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.[1]

  • Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator is required.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid generating dust.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1][4]

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For major spills, evacuate the area and contact emergency services.[1] Prevent the spillage from entering drains or waterways.[1]

Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. It is classified as a hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, filter paper) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • The primary method of disposal is through a licensed chemical destruction facility. This may involve controlled incineration with flue gas scrubbing.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.

    • Do not discharge this compound into sewers or the environment.[4]

Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • After proper decontamination, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of according to regulations.[4]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Waste Generation (this compound & Contaminated Materials) B Segregate and Collect in Designated, Labeled, Sealed Container A->B H Triple-Rinse Empty Containers A->H C Store in Cool, Dry, Ventilated, Secure Area B->C D Contact Environmental Health & Safety (EHS) Office C->D E Arrange for Professional Disposal (Licensed Hazardous Waste Contractor) D->E F Transport to Licensed Facility E->F G Final Disposal (e.g., Controlled Incineration) F->G I Collect Rinsate as Hazardous Waste H->I J Dispose of/Recycle Decontaminated Container H->J I->B

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling N-Benzyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of N-Benzyl-4-nitroaniline, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[1][2]

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2] A lab coat and closed-toe shoes are also necessary to prevent skin contact.[2] For larger quantities, full-body protection may be necessary.[2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is essential.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Quantitative Data

Below is a summary of key quantitative data for this compound, compiled for easy reference.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
CAS Number 14309-92-3
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation)

Experimental Protocol: Safe Handling and Disposal

The following provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Handling Procedure:

  • Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[2] Verify that all necessary PPE is readily available and in good condition.

  • Personal Protection: Don the required PPE, including safety goggles, chemical-resistant gloves, a lab coat, and any necessary respiratory protection.[1][2]

  • Weighing and Transfer: When weighing and transferring the solid compound, take care to avoid generating dust.[1] Use a spatula and a tared weighing vessel.

  • During Use: Keep the container of this compound tightly sealed when not in use.[1] Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1][3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean all equipment and the work area to decontaminate surfaces.[1] Contaminated clothing should be removed and laundered separately.[1]

Spill Response:

  • Minor Spills: For small spills, clean them up immediately.[1] Wear appropriate PPE.[1] Use dry clean-up procedures and avoid generating dust.[1] Collect the spilled material using a scoop or brush and place it into a clean, dry, labeled, and sealable container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and move upwind.[1] Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[1] Only personnel with the proper protective equipment, including a dust respirator, should attempt to control and clean up the spill.[1] Prevent the spillage from entering drains, sewers, or watercourses.[1]

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated materials and residues, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This material should be handled by an authorized hazardous waste collection service.[1] Do not dispose of it in standard laboratory trash or down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh & Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Equipment & Work Area E->F I Minor Spill E->I Spill Occurs J Major Spill E->J Spill Occurs K Personal Exposure E->K Exposure Occurs G Segregate & Label Waste F->G H Dispose of Hazardous Waste G->H I->G Contain & Clean J->G Evacuate & Alert K->A Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.